Product packaging for 4-(1-Chloropropan-2-yl)morpholine(Cat. No.:CAS No. 76191-26-9)

4-(1-Chloropropan-2-yl)morpholine

Cat. No.: B1367239
CAS No.: 76191-26-9
M. Wt: 163.64 g/mol
InChI Key: PTZCJFNGSYXQBD-UHFFFAOYSA-N
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Description

4-(1-Chloropan-2-yl)morpholine is a high-purity chemical building block designed for advanced research and development. This compound features a morpholine ring, a privileged structure in medicinal chemistry known for its ability to improve aqueous solubility and influence the pharmacokinetic properties of lead molecules . The reactive chloropropyl chain attached to the nitrogen atom makes this reagent a valuable intermediate in organic synthesis, particularly for nucleophilic substitution reactions and the construction of more complex molecular architectures . Morpholine derivatives are extensively utilized in the discovery and development of active pharmaceutical ingredients (APIs) across diverse therapeutic areas, including anticancer agents, antidepressants, and antimicrobials . Furthermore, the morpholine ring is a key component in agrochemicals, such as fungicides that act as ergosterol biosynthesis inhibitors , and finds industrial applications as a corrosion inhibitor . This combination of features makes 4-(1-Chloropropan-2-yl)morpholine a compound of significant interest for researchers in both life sciences and material science. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14ClNO B1367239 4-(1-Chloropropan-2-yl)morpholine CAS No. 76191-26-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1-chloropropan-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClNO/c1-7(6-8)9-2-4-10-5-3-9/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZCJFNGSYXQBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCl)N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70509651
Record name 4-(1-Chloropropan-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70509651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76191-26-9
Record name 4-(1-Chloropropan-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70509651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(1-Chloropropan-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthetic pathways for 4-(1-chloropropan-2-yl)morpholine, a morpholine derivative of interest in pharmaceutical and chemical research. Due to the limited availability of direct synthetic procedures in readily accessible scientific literature, this guide outlines the most chemically sound and analogous routes based on established organic chemistry principles and published syntheses of similar compounds. The primary proposed pathway involves a two-step synthesis: the formation of the precursor alcohol, 1-morpholinopropan-2-ol, followed by its chlorination. An alternative single-step, yet potentially less selective, route is also discussed.

Proposed Synthesis Pathway

The most logical and likely successful synthesis of this compound involves a two-step process designed to ensure the correct isomeric product.

Diagram of the Proposed Two-Step Synthesis Pathway:

G cluster_0 Step 1: Synthesis of 1-Morpholinopropan-2-ol cluster_1 Step 2: Chlorination A Morpholine C 1-Morpholinopropan-2-ol A->C Nucleophilic ring-opening B Propylene Oxide B->C D 1-Morpholinopropan-2-ol F This compound D->F Nucleophilic substitution E Thionyl Chloride (SOCl2) E->F

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are based on analogous reactions and established chemical transformations. Researchers should optimize these conditions for their specific laboratory settings.

Step 1: Synthesis of 1-Morpholinopropan-2-ol

This procedure is based on the well-established nucleophilic ring-opening of epoxides by amines. The nitrogen atom of morpholine acts as a nucleophile, attacking one of the carbon atoms of the propylene oxide ring. To favor the formation of the desired secondary alcohol, the reaction is typically carried out under conditions that promote attack at the less sterically hindered carbon of the epoxide.

Reaction:

Morpholine + Propylene Oxide → 1-Morpholinopropan-2-ol

Detailed Methodology:

  • To a stirred solution of morpholine (1.0 eq) in a suitable solvent such as methanol or ethanol, slowly add propylene oxide (1.0-1.2 eq) at room temperature.

  • The reaction mixture is then stirred at room temperature or gently heated (e.g., to 40-50 °C) for several hours to overnight. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The crude product is then purified by vacuum distillation to yield pure 1-morpholinopropan-2-ol.

Diagram of the Experimental Workflow for Step 1:

G A Mix Morpholine and Propylene Oxide in Solvent B Stir at RT or Gentle Heat A->B C Monitor Reaction (TLC/GC-MS) B->C D Solvent Removal (Rotary Evaporation) C->D E Purification (Vacuum Distillation) D->E F 1-Morpholinopropan-2-ol E->F

Caption: Workflow for the synthesis and purification of 1-Morpholinopropan-2-ol.

Step 2: Chlorination of 1-Morpholinopropan-2-ol

The conversion of the secondary alcohol, 1-morpholinopropan-2-ol, to the corresponding alkyl chloride can be achieved using various chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction proceeds via a nucleophilic substitution mechanism.

Reaction:

1-Morpholinopropan-2-ol + SOCl₂ → this compound

Detailed Methodology:

  • In a fume hood, to a solution of 1-morpholinopropan-2-ol (1.0 eq) in an inert solvent like dichloromethane (DCM) or chloroform, cooled in an ice bath (0 °C), add thionyl chloride (1.1-1.5 eq) dropwise with stirring. The addition should be slow to control the exothermic reaction and the evolution of HCl and SO₂ gases.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction progress should be monitored (e.g., by TLC or GC-MS).

  • Once the reaction is complete, the excess thionyl chloride and solvent are carefully removed under reduced pressure.

  • The crude product is then dissolved in an appropriate organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

  • The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated.

  • The final product, this compound, is purified by vacuum distillation or column chromatography.

Diagram of the Experimental Workflow for Step 2:

G A Dissolve 1-Morpholinopropan-2-ol in inert solvent B Cool to 0 °C and add SOCl2 dropwise A->B C Stir at RT and Monitor Reaction B->C D Workup: - Remove excess SOCl2 - Wash with NaHCO3 & Brine C->D E Dry organic layer and Evaporate solvent D->E F Purification (Vacuum Distillation/Chromatography) E->F G This compound F->G G A Morpholine C Nucleophilic Substitution A->C B 1,2-Dichloropropane B->C D This compound (Desired Product) C->D Attack at C2 E 4-(2-Chloropropan-1-yl)morpholine (Isomeric Impurity) C->E Attack at C1

An In-depth Technical Guide to the Chemical Properties of 4-(1-Chloropropan-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 4-(1-chloropropan-2-yl)morpholine and its hydrochloride salt. Due to the limited availability of specific experimental data for this particular isomer, this document also draws upon information from closely related morpholine derivatives to provide a broader context for its potential characteristics and reactivity. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, highlighting both the available data and the existing knowledge gaps for this compound.

Introduction

Morpholine and its derivatives are a well-established class of compounds with significant applications in medicinal chemistry and materials science. The morpholine ring is a privileged scaffold in drug design, known to impart favorable pharmacokinetic properties and to be a key component in a wide array of biologically active molecules.[1][2] The subject of this guide, this compound, is a substituted morpholine that holds potential as a synthetic intermediate for the development of novel therapeutic agents and other functional molecules. Understanding its core chemical properties is essential for its effective utilization in research and development.

Chemical and Physical Properties

Detailed experimental data for this compound is not extensively reported in publicly available literature. However, key identifiers and some physical properties for its hydrochloride salt have been identified. The following tables summarize the available quantitative data.

Table 1: Compound Identification
IdentifierValueSource
IUPAC Name This compound-
Synonyms 4-(2-chloro-1-methylethyl)morpholine[3]
CAS Number 76191-26-9 (for hydrochloride salt)[3]
Molecular Formula C₇H₁₄ClNO (Free Base)[3]
C₇H₁₅Cl₂NO (Hydrochloride)[4]
Molecular Weight 163.65 g/mol (Free Base)[3]
200.10 g/mol (Hydrochloride)[4]
Table 2: Physical Properties
PropertyValueNotesSource
Boiling Point 88-91 °C at 10 TorrFor hydrochloride salt; may be for the free base.[3]
Calculated XLogP3 0.9For free base.[3]
Topological Polar Surface Area 12.5 ŲFor free base.[3]

Synthesis and Reactivity

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a plausible synthetic route can be inferred from the synthesis of analogous compounds, such as 4-(2-chloroethyl)morpholine.[5] The most probable synthetic pathway would involve the chlorination of the corresponding alcohol, 1-(morpholin-4-yl)propan-2-ol.

Hypothetical Synthetic Pathway:

The synthesis would likely proceed via the reaction of 1-(morpholin-4-yl)propan-2-ol with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The use of thionyl chloride is common for converting secondary alcohols to alkyl chlorides.

A general experimental workflow for such a synthesis is depicted in the following diagram:

G Hypothetical Synthesis Workflow cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification Reactant 1-(morpholin-4-yl)propan-2-ol in an inert solvent (e.g., DCM) Reaction Reaction Reactant->Reaction Add dropwise at 0°C Reagent Chlorinating Agent (e.g., SOCl₂) Reagent->Reaction Quench Quench with water/base Reaction->Quench Extract Extract with organic solvent Quench->Extract Dry Dry organic layer (e.g., Na₂SO₄) Extract->Dry Concentrate Remove solvent in vacuo Dry->Concentrate Purify Purify by distillation or chromatography Concentrate->Purify Product This compound Purify->Product

Caption: A generalized workflow for the synthesis of this compound.

Reactivity

Specific reactivity data for this compound is not available. However, its reactivity can be predicted based on its functional groups:

  • Morpholine Nitrogen: The nitrogen atom of the morpholine ring is basic and nucleophilic. It can undergo reactions typical of secondary amines, such as salt formation with acids, N-alkylation, and acylation.

  • Chloropropyl Group: The chlorine atom is a leaving group, making the carbon to which it is attached susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups, making it a useful synthetic intermediate.

Biological Activity

There is no specific information in the reviewed literature regarding the biological activity or potential signaling pathways associated with this compound. However, the broader class of morpholine derivatives is known to exhibit a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[1][2][5] The biological profile of any given morpholine derivative is highly dependent on the nature and position of its substituents.

The general approach to exploring the biological potential of a new morpholine derivative is outlined in the following logical diagram:

G Biological Activity Screening Workflow Start Synthesized Compound This compound derivative In_Vitro In Vitro Assays (e.g., enzyme inhibition, receptor binding, cell viability) Start->In_Vitro Hit_ID Hit Identification In_Vitro->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship Studies) Hit_ID->Lead_Opt Active End Hit_ID->End Inactive In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Caption: A typical workflow for assessing the biological activity of a novel chemical entity.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not available in the public domain. Researchers wishing to work with this compound would need to adapt protocols from similar molecules, such as the synthesis of 4-(2-chloroethyl)morpholine from 2-morpholinoethan-1-ol.[5]

General Protocol Outline for Synthesis (Hypothetical):

  • Reaction Setup: Dissolve 1-(morpholin-4-yl)propan-2-ol in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C using an ice bath.

  • Addition of Chlorinating Agent: Slowly add a solution of thionyl chloride in the same solvent to the cooled solution of the alcohol.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for a specified period (monitoring by TLC or GC-MS is recommended).

  • Workup: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of a weak base (e.g., sodium bicarbonate). Separate the organic layer, and wash it with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.

  • Characterization: Characterize the final product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its identity and purity.

Conclusion

This compound is a chemical entity with potential as a building block in synthetic and medicinal chemistry. However, there is a significant lack of publicly available, specific experimental data regarding its chemical and physical properties, a detailed synthetic protocol, and its biological activity. This guide has compiled the available information and provided a predictive context based on related compounds. Further research is required to fully characterize this molecule and unlock its potential for various applications. Researchers are encouraged to use the information herein as a starting point and to conduct thorough experimental validation.

References

An In-depth Technical Guide to 4-(1-Chloropropan-2-yl)morpholine and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine is a heterocyclic amine that is a common building block in medicinal chemistry, valued for its favorable physicochemical and metabolic properties. Its derivatives are integral to numerous approved and experimental drugs, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide focuses on the synthesis, properties, and potential applications of 4-(1-chloropropan-2-yl)morpholine, a specific alkylated morpholine derivative. Due to the limited availability of data for this exact compound, this document also provides information on its close isomer, 4-(2-chloropropyl)morpholine, and related compounds to offer a comprehensive overview for research and development purposes.

Chemical Identity and Physicochemical Properties

Table 1: Physicochemical Data of 4-(Chloropropyl)morpholine Derivatives and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )FormNotes
This compoundNot availableC₇H₁₄ClNO163.65-Data not available.
4-(2-Chloropropyl)morpholineNot availableC₇H₁₄ClNO163.65-Parent compound of the hydrochloride salt.[1]
4-(2-Chloropropyl)morpholine hydrochloride100859-99-2C₇H₁₅Cl₂NO200.11-Hydrochloride salt of the isomeric compound.[1][2]
4-(3-Chloropropyl)morpholine7357-67-7C₇H₁₄ClNO163.65-A well-documented isomer.[3][4][5]
4-(3-Chloropropyl)morpholine hydrochloride57616-74-7C₇H₁₄ClNO · HCl200.11CrystalsHydrochloride salt of the 3-chloro isomer.[6]
4-(2-Chloroethyl)morpholine3240-94-6C₆H₁₂ClNO149.62Colorless liquidA shorter-chain analog.[7][8]
4-(2-Chloroethyl)morpholine hydrochloride3647-69-6C₆H₁₂ClNO · HCl186.08CrystalsA widely used intermediate.[9][10]

Experimental Protocols: Synthesis of Chloroalkylmorpholine Derivatives

While a specific protocol for this compound is not documented, its synthesis can be postulated based on standard N-alkylation reactions of morpholine. The reaction of morpholine with 1,2-dichloropropane is a plausible route. This reaction would likely yield a mixture of two isomers: the desired this compound and 4-(2-chloropropyl)morpholine, due to the two electrophilic carbon centers on 1,2-dichloropropane.

Proposed Synthesis of this compound

This proposed protocol is adapted from the synthesis of 4-(3-chloropropyl)morpholine.[3]

Objective: To synthesize this compound via N-alkylation of morpholine with 1,2-dichloropropane.

Materials:

  • Morpholine

  • 1,2-Dichloropropane

  • Toluene (or another suitable solvent)

  • Sodium carbonate (or another suitable base)

  • Deionized water

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve morpholine (2 molar equivalents) in toluene.

  • Add sodium carbonate (1.5 molar equivalents) to the solution to act as a base and neutralize the HCl formed during the reaction.

  • Slowly add 1,2-dichloropropane (1 molar equivalent) to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filtrate with deionized water to remove any remaining salts and unreacted morpholine.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to remove the solvent.

  • The resulting crude product, a mixture of this compound and 4-(2-chloropropyl)morpholine, can be purified by fractional distillation under reduced pressure or by column chromatography.

Expected Outcome and Characterization: The reaction is expected to yield a mixture of the two isomers. Characterization of the products would require spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to distinguish between the 1-chloro-2-propyl and 2-chloro-1-propyl substitution patterns on the morpholine nitrogen.

Visualizations: Synthetic Pathway and Potential Applications

Proposed Synthetic Pathway

The following diagram illustrates the proposed reaction for the synthesis of this compound and its isomer.

Synthesis_Pathway Morpholine Morpholine Conditions Toluene, Na₂CO₃ Reflux Morpholine->Conditions Dichloropropane 1,2-Dichloropropane Dichloropropane->Conditions Product1 This compound (Target Product) Conditions->Product1 Major/Minor? Product2 4-(2-Chloropropyl)morpholine (Isomeric Byproduct) Conditions->Product2 Major/Minor?

Caption: Proposed synthesis of this compound.

Conceptual Workflow for Drug Discovery

Morpholine derivatives are widely investigated for their therapeutic potential. The workflow below illustrates the logical progression from a synthesized compound like this compound to a potential drug candidate.

Drug_Discovery_Workflow Synthesis Synthesis of 4-Alkylmorpholine Derivatives Screening In Vitro Cytotoxicity and Biological Screening Synthesis->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization (ADME/Tox Properties) SAR->Lead_Opt Preclinical Preclinical Studies (In Vivo Models) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

An In-depth Technical Guide to the Molecular Structure of 4-(1-Chloropropan-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Morpholine and its derivatives are pivotal structural motifs in medicinal chemistry and materials science, recognized for their wide range of biological activities and utility as versatile synthetic intermediates.[1][2] The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, imparts favorable physicochemical properties such as improved solubility and metabolic stability to parent molecules.[3] This technical guide provides a detailed overview of the molecular structure, physicochemical properties, probable synthetic routes, and potential applications of the specific derivative, 4-(1-Chloropropan-2-yl)morpholine.

This document is intended for researchers, scientists, and professionals in drug development who are interested in the design, synthesis, and application of novel morpholine-containing compounds.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a morpholine ring N-substituted with a 1-chloropropan-2-yl group. The nitrogen atom of the morpholine ring is attached to the second carbon of the propane chain.

Caption: 2D structure of this compound.

Physicochemical Data

The following table summarizes the calculated and predicted physicochemical properties for this compound.

PropertyValueSource
Molecular Formula C₇H₁₄ClNOCalculated
Molecular Weight 163.64 g/mol Calculated
IUPAC Name This compound-
CAS Number Not available-
Predicted XLogP3-AA ~1.0 - 1.5Analog Estimation
Hydrogen Bond Donors 0Calculated
Hydrogen Bond Acceptors 2 (N and O atoms)Calculated
Rotatable Bond Count 2Calculated

Synthesis and Experimental Protocols

The synthesis of this compound would likely proceed via the N-alkylation of morpholine with a suitable three-carbon electrophile. A common and effective method involves the reaction of morpholine with a dichloropropane isomer, such as 1,2-dichloropropane, in the presence of a base to neutralize the HCl byproduct.

synthesis_workflow Reactants Morpholine + 1,2-Dichloropropane Reaction Reaction under Reflux (e.g., 2-18 hours) Reactants->Reaction Solvent Solvent (e.g., Toluene, THF) + Base (e.g., Na₂CO₃, Et₃N) Solvent->Reaction Filtration Filtration of Salts Reaction->Filtration Extraction Aqueous Workup & Extraction Filtration->Extraction Purification Drying & Concentration of Organic Phase Extraction->Purification FinalProduct Purification (Distillation or Chromatography) Purification->FinalProduct Product This compound FinalProduct->Product

Caption: General workflow for the synthesis of this compound.

General Experimental Protocol for N-Alkylation

The following protocol is a generalized procedure based on the synthesis of the related compound, 4-(3-chloropropyl)morpholine.[4][5]

  • Reaction Setup: To a solution of 1,2-dichloropropane (1.0 eq.) in a suitable solvent such as toluene or tetrahydrofuran (THF), add morpholine (1.5-2.0 eq.) and a base like anhydrous sodium carbonate (2.0 eq.) or triethylamine (1.5 eq.).

  • Reaction Conditions: Heat the mixture to reflux and stir for 2 to 18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated salts (e.g., sodium chloride or triethylamine hydrochloride).

  • Extraction: Wash the filtrate with water or a saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the resulting crude oil by vacuum distillation or column chromatography on silica gel to yield the final product.

Spectroscopic Characterization

The structural confirmation of this compound would rely on standard spectroscopic techniques. The expected spectral data are summarized below.

TechniqueExpected Characteristics
¹H NMR - Morpholine Protons: Two multiplets, typically in the ranges of δ 3.6-3.8 ppm (for -O-CH₂-) and δ 2.4-2.7 ppm (for -N-CH₂-).- Propyl Chain Protons: A multiplet for the methine proton (-CH-) attached to the nitrogen, a doublet for the methyl group (-CH₃), and a doublet of doublets for the chloromethyl group (-CH₂Cl).
¹³C NMR - Morpholine Carbons: Peaks around δ 67 ppm (-O-CH₂) and δ 54 ppm (-N-CH₂-).- Propyl Chain Carbons: Distinct signals for the methine carbon, the methyl carbon, and the chloromethyl carbon.
Mass Spec (MS) - Molecular Ion Peak (M⁺): Expected at m/z 163 and 165 in an approximate 3:1 ratio, corresponding to the ³⁵Cl and ³⁷Cl isotopes.- Fragmentation: A prominent fragment would be expected from the loss of the chloromethyl group (CH₂Cl) or the entire chloropropyl side chain. A base peak at m/z 100 [M-C₃H₆Cl]⁺ is also plausible.
IR Spectroscopy - C-H stretching: Aliphatic C-H stretches around 2850-2960 cm⁻¹.- C-O-C stretching: A strong band around 1115 cm⁻¹ characteristic of the ether linkage in the morpholine ring.- C-Cl stretching: A band in the region of 650-850 cm⁻¹.

Potential Biological Activity and Applications

While the specific biological profile of this compound is uncharacterized, the broader class of morpholine derivatives is known for a wide spectrum of bioactivities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2]

The presence of the reactive chloropropyl group makes this molecule a valuable synthetic intermediate.[3] Similar to its isomer 4-(3-chloropropyl)morpholine, which is a key building block for the anticancer drug Gefitinib, this compound could be used to introduce the morpholine moiety into larger, more complex molecules via nucleophilic substitution at the chlorine-bearing carbon.[3] Its distinct substitution pattern compared to other chloropropylmorpholine isomers may offer unique steric and electronic properties, potentially leading to novel biological activities or improved synthetic pathways.

applications Core This compound Intermediate Synthetic Intermediate (Reactive Chloro Group) Core->Intermediate BioActivity Potential Biological Activity Core->BioActivity Pharma Pharmaceuticals Intermediate->Pharma Agro Agrochemicals Intermediate->Agro Materials Materials Science Intermediate->Materials Anticancer Anticancer BioActivity->Anticancer AntiInflammatory Anti-inflammatory BioActivity->AntiInflammatory Antimicrobial Antimicrobial BioActivity->Antimicrobial

References

An In-Depth Technical Guide on the Potential Mechanism of Action of 4-(1-Chloropropan-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, a comprehensive review of scientific literature and databases reveals a significant lack of specific research on the mechanism of action, biological activity, and pharmacological profile of the exact molecule, 4-(1-Chloropropan-2-yl)morpholine. Therefore, this guide will provide an in-depth analysis of the potential mechanisms of action based on the well-documented activities of the morpholine scaffold, which is a key structural component of this molecule. The information presented herein is based on the activities of structurally related morpholine derivatives and should be considered as a theoretical framework for potential future research on this compound.

Introduction to the Morpholine Scaffold

Morpholine is a heterocyclic organic compound featuring both an amine and an ether functional group.[1][2] This six-membered ring is a privileged structure in medicinal chemistry, frequently incorporated into the design of novel therapeutic agents due to its favorable physicochemical, biological, and metabolic properties.[3][4][5] The presence of the morpholine moiety can enhance the potency, modulate pharmacokinetic properties, and improve the overall drug-like characteristics of a molecule.[4][5]

Morpholine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antimicrobial, and central nervous system (CNS) effects.[3][4] The specific mechanism of action is highly dependent on the other substituents attached to the morpholine ring.

Potential Mechanisms of Action Based on the Morpholine Scaffold

Given the presence of the morpholine ring, this compound could potentially exhibit a range of biological activities. The following sections explore a number of these possibilities, based on established mechanisms for other morpholine-containing compounds.

Anticancer Activity

Many morpholine derivatives have been investigated for their potential as anticancer agents. A common mechanism of action for these compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.

  • PI3K/Akt/mTOR Pathway Inhibition: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is frequently dysregulated in cancer. Several morpholine-containing molecules have been developed as inhibitors of key kinases in this pathway. For instance, some derivatives act as potent inhibitors of mTOR kinase.[6]

Below is a generalized diagram illustrating the potential inhibition of the PI3K/Akt/mTOR signaling pathway by a hypothetical morpholine-containing inhibitor.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor Hypothetical Morpholine Derivative Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Anti-inflammatory Activity

The anti-inflammatory properties of some morpholine derivatives are attributed to their ability to modulate inflammatory pathways. This can involve the inhibition of enzymes such as cyclooxygenases (COX-1 and COX-2) or the suppression of pro-inflammatory cytokine production.

Central Nervous System (CNS) Activity

The morpholine ring is a common feature in many CNS-active drugs. Its ability to improve brain permeability makes it a valuable component in the design of drugs targeting the CNS.[7] Morpholine derivatives have been developed as antagonists or modulators of various CNS receptors, including:

  • Dopamine receptors [8]

  • Nicotinic acetylcholine receptors [8]

  • Oxytocin receptors [8]

The mechanism in these cases involves competitive or non-competitive binding to the receptor, thereby modulating its activity.

The following diagram illustrates a hypothetical workflow for screening a compound like this compound for CNS receptor activity.

CNS_Screening_Workflow Compound This compound Primary_Screen Primary Screening (e.g., Radioligand Binding Assays) Compound->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Receptor_Panel Panel of CNS Receptors (Dopamine, Serotonin, etc.) Receptor_Panel->Primary_Screen Secondary_Screen Secondary Screening (Functional Assays) Hit_ID->Secondary_Screen Active Compounds Lead_Opt Lead Optimization Secondary_Screen->Lead_Opt

Caption: Hypothetical CNS receptor activity screening workflow.

Antimicrobial Activity

Certain morpholine derivatives have shown promise as antimicrobial agents.[9][10] The exact mechanisms are often not fully elucidated but may involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Quantitative Data

Due to the absence of specific studies on this compound, no quantitative data such as IC50 values, Ki values, or other measures of biological activity can be provided for this compound. The table below is a template that could be used to summarize such data should it become available through future research.

Target Assay Type Metric Value Reference
e.g., mTOR KinaseBiochemical AssayIC50Data Not AvailableN/A
e.g., Dopamine D2 ReceptorBinding AssayKiData Not AvailableN/A
e.g., Staphylococcus aureusMIC AssayMICData Not AvailableN/A

Experimental Protocols

Detailed experimental protocols for determining the mechanism of action of this compound would depend on the observed biological activity. Below are generalized methodologies that could be adapted for such investigations.

General Protocol for Kinase Inhibition Assay
  • Objective: To determine the in vitro inhibitory activity of the test compound against a specific protein kinase.

  • Materials: Recombinant human kinase, appropriate substrate peptide, ATP, test compound, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add the kinase, substrate, and ATP to the wells of a microplate.

    • Add the test compound to the appropriate wells.

    • Incubate the plate at a specified temperature for a set period.

    • Stop the reaction and add the detection reagent.

    • Measure the luminescence or fluorescence to determine the amount of product formed.

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

General Protocol for Receptor Binding Assay
  • Objective: To determine the affinity of the test compound for a specific receptor.

  • Materials: Cell membranes expressing the target receptor, a radiolabeled ligand specific for the receptor, test compound, assay buffer, and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a multi-well plate, combine the cell membranes, radiolabeled ligand, and either the test compound or vehicle.

    • Incubate at a specific temperature to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a filter mat to separate bound from free radioligand.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding and determine the Ki value for the test compound.

Conclusion

While there is a lack of direct research on this compound, the extensive body of literature on morpholine-containing compounds provides a strong foundation for postulating its potential mechanisms of action. Based on the known pharmacology of the morpholine scaffold, this compound could potentially act as an inhibitor of cell signaling kinases, a modulator of CNS receptors, or an anti-inflammatory or antimicrobial agent. The actual mechanism of action can only be determined through rigorous experimental investigation. This guide provides a theoretical framework and potential starting points for such research.

References

Spectroscopic Analysis of 4-(1-Chloropropan-2-yl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available spectroscopic data specifically for 4-(1-Chloropropan-2-yl)morpholine is limited. This guide provides a comprehensive overview of the expected spectroscopic characteristics based on analogous compounds and general principles of spectroscopic analysis. The experimental protocols described are generalized procedures and may require optimization for the specific compound.

Introduction

This compound is a substituted morpholine derivative. The morpholine moiety is a common scaffold in medicinal chemistry, and its derivatives are of significant interest to researchers in drug discovery and development. Spectroscopic analysis is crucial for the unambiguous identification and characterization of such compounds. This guide outlines the expected spectroscopic data (NMR, IR, and Mass Spectrometry) for this compound and provides detailed experimental protocols for these analytical techniques.

Predicted Spectroscopic Data

Due to the absence of specific experimental data for this compound, the following tables summarize predicted and analogous data from closely related structures. These values serve as an estimation for researchers synthesizing and characterizing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2', H-6' (Morpholine)3.6 - 3.8m-
H-3', H-5' (Morpholine)2.4 - 2.6m-
H-2 (Propyl)2.8 - 3.2m-
H-1 (Propyl, CH₂Cl)3.5 - 3.7ddJ ≈ 11, 4
H-1' (Propyl, CH₂Cl)3.4 - 3.6ddJ ≈ 11, 7
H-3 (Propyl, CH₃)1.1 - 1.3dJ ≈ 7

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2', C-6' (Morpholine)66 - 68
C-3', C-5' (Morpholine)53 - 55
C-2 (Propyl)58 - 62
C-1 (Propyl, CH₂Cl)48 - 52
C-3 (Propyl, CH₃)15 - 18
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H stretch (alkane)2850 - 3000Strong
C-O-C stretch (ether)1110 - 1130Strong
C-N stretch (amine)1050 - 1250Medium
C-Cl stretch650 - 750Medium-Strong
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zNotes
[M]⁺163Molecular ion with ³⁵Cl isotope
[M+2]⁺165Molecular ion with ³⁷Cl isotope (approx. 1/3 intensity of M⁺)
[M - CH₂Cl]⁺114Loss of the chloromethyl group
[C₄H₈NO]⁺86Morpholine fragment

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Synthesis and Purification (Hypothetical)

A plausible synthesis of this compound would involve the reaction of morpholine with 1,2-dichloropropane.

  • Reaction: Morpholine (1.0 eq) is dissolved in a suitable solvent such as acetonitrile or isopropanol. A base, for instance, potassium carbonate (1.5 eq), is added to the solution. 1,2-dichloropropane (1.2 eq) is then added dropwise at room temperature. The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and filtered to remove inorganic salts. The solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

NMR Spectroscopy
  • Sample Preparation: For ¹H NMR, 5-25 mg of the purified compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube.[1] For ¹³C NMR, a more concentrated sample of 50-100 mg is typically required.[1] Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Acquisition: A one-dimensional proton NMR spectrum is acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz). A sufficient relaxation delay (typically 1-5 seconds) should be used between pulses.[2] The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: A one-dimensional carbon NMR spectrum is acquired with proton decoupling. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio, which is inherently lower for ¹³C than for ¹H NMR.[3][4]

ATR-IR Spectroscopy
  • Sample Preparation: A small drop of the neat liquid sample is placed directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.[5][6][7]

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded.[8] The sample is then applied, ensuring good contact with the crystal surface.[6] The infrared spectrum is typically recorded over a range of 4000-400 cm⁻¹.[5] Multiple scans are averaged to improve the signal-to-noise ratio.[5] After analysis, the crystal is cleaned with a suitable solvent.[6]

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the ion source of the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).[9] The sample is volatilized by heating under high vacuum.[10]

  • Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.[10][11]

  • Mass Analysis and Detection: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector then records the abundance of each ion.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Report Final Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Safety and Handling of 4-(1-Chloropropan-2-yl)morpholine and Related Chloroalkylmorpholines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-(1-Chloropropan-2-yl)morpholine is a substituted morpholine derivative. The morpholine ring is a common scaffold in medicinal chemistry, and its derivatives are utilized in the synthesis of a wide range of pharmaceuticals and biologically active compounds.[1][2][3] The presence of a reactive chloropropyl group suggests its utility as an intermediate for introducing the morpholinoethyl moiety into larger molecules through nucleophilic substitution reactions. This reactivity, however, also implies potential hazards upon handling. This guide aims to provide a comprehensive overview of the anticipated safety and handling procedures for this compound, based on data from closely related analogues.

Hazard Identification and Classification

While a specific GHS classification for this compound is unavailable, the classifications for its isomers provide a strong indication of its potential hazards.

Table 1: GHS Hazard Classifications for Related Chloroalkylmorpholines

CompoundCAS NumberGHS Hazard StatementsSignal WordHazard Classes
4-(2-Chloropropyl)morpholine hydrochloride100859-99-2H302, H312, H315, H319, H332WarningAcute Toxicity, Oral (Category 4), Acute Toxicity, Dermal (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2A), Acute Toxicity, Inhalation (Category 4)[4]
4-(3-Chloropropyl)morpholine hydrochloride57616-74-7H301, H312, H314, H317DangerAcute Toxicity, Oral (Category 3), Acute Toxicity, Dermal (Category 4), Skin Corrosion (Category 1B), Skin Sensitization (Category 1)
4-(2-Chloroethyl)morpholine hydrochloride3647-69-6H301, H312DangerAcute Toxicity, Oral (Category 3), Acute Toxicity, Dermal (Category 4)[5]

Based on this data, it is prudent to assume that this compound is toxic if swallowed, harmful in contact with skin, causes skin irritation or burns, and causes serious eye irritation or damage . The potential for respiratory irritation and skin sensitization should also be considered.

Physical and Chemical Properties

Specific physical and chemical properties for this compound are not available. The table below lists properties for the parent morpholine and related compounds to provide an estimate of its characteristics.

Table 2: Physical and Chemical Properties of Morpholine and Related Compounds

PropertyThis compoundMorpholine4-(2-Chloropropyl)morpholine hydrochloride4-(3-Chloropropyl)morpholine
Molecular Formula C₇H₁₄ClNOC₄H₉NO[1]C₇H₁₅Cl₂NO[4]C₇H₁₄ClNO[6]
Molecular Weight 163.64 g/mol 87.12 g/mol [7]200.10 g/mol [4]163.64 g/mol [6]
Appearance Not AvailableColorless liquid[7][8]Not AvailableNot Available
Odor Not AvailableWeak, ammonia- or fish-like[7][8]Not AvailableNot Available
Boiling Point Not Available128.3 °C[9]Not AvailableNot Available
Melting Point Not Available-4.9 °C[9]Not AvailableNot Available
Flash Point Not Available35 °C (closed cup)[9]Not applicableNot applicable
Solubility Not AvailableSoluble in water and most organic solvents[3][8]Soluble in water[10]Not Available

The compound is expected to be a liquid or low-melting solid at room temperature and may be hygroscopic.[11]

Experimental Protocols for Safe Handling

The following protocols are based on general best practices for handling hazardous chemicals and the specific hazards identified for related chloroalkylmorpholines.

4.1 Personal Protective Equipment (PPE)

A robust PPE regimen is mandatory when handling this compound.

PPE_Workflow cluster_ppe Required Personal Protective Equipment Eye_Protection Chemical safety goggles and face shield Hand_Protection Chemical-resistant gloves (e.g., nitrile, neoprene) Body_Protection Laboratory coat and chemical apron Respiratory_Protection Use in a certified chemical fume hood. Respirator may be required for spills or poor ventilation. Researcher Researcher Handling Handling of this compound Researcher->Handling Initiates Handling->Eye_Protection Requires Handling->Hand_Protection Requires Handling->Body_Protection Requires Handling->Respiratory_Protection Requires

Caption: Personal Protective Equipment for Handling Chloroalkylmorpholines.

4.2 Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[12]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[10][12]

4.3 Handling and Storage

  • Handling:

    • Avoid all personal contact, including inhalation of vapors and direct contact with skin and eyes.[13]

    • Use only non-sparking tools and explosion-proof equipment if the compound is determined to be flammable.[14]

    • Wash hands thoroughly after handling.[14]

    • Do not eat, drink, or smoke in the work area.[15]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[15][16]

    • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[12]

    • Given the hygroscopic nature of morpholine, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[15]

4.4 Spill and Emergency Procedures

The following diagram outlines the general workflow for responding to a spill.

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate immediate area and alert others Spill->Evacuate Ventilate Ensure adequate ventilation (if safe to do so) Evacuate->Ventilate PPE Don appropriate PPE (respirator, gloves, etc.) Ventilate->PPE Contain Contain the spill with inert absorbent material (e.g., sand, vermiculite) PPE->Contain Collect Carefully collect absorbed material into a sealed container Contain->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of waste as hazardous material Decontaminate->Dispose

Caption: General Spill Response Workflow for Hazardous Chemicals.

  • First Aid Measures:

    • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][12]

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10][16]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][16]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15][16]

4.5 Disposal

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[10]

Reactivity and Stability

  • Reactivity: The presence of the secondary amine in the morpholine ring makes it basic and reactive with acids.[3][9] The chloroalkyl group is susceptible to nucleophilic substitution.

  • Chemical Stability: The compound is expected to be stable under recommended storage conditions.[12]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[12]

  • Hazardous Decomposition Products: Thermal decomposition may produce toxic and corrosive fumes, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.[10][16]

Toxicological Information

Specific toxicological data for this compound is not available. The information below is for related compounds and should be used as a guide to its potential toxicity.

Table 3: Acute Toxicity Data for a Related Compound

CompoundRouteSpeciesValueReference
4-(2-Chloroethyl)morpholine hydrochlorideIntraperitonealMouseLD50: 161 mg/kg[13]

Long-term exposure to morpholine derivatives may cause damage to the liver and kidneys.[13] Some morpholine compounds have also been shown to cause eye and respiratory irritation upon repeated exposure.[13]

Conclusion

While this compound is a potentially valuable intermediate in drug discovery and development, the lack of specific safety data necessitates a highly cautious approach to its handling. Based on the known hazards of its structural isomers and other chlorinated morpholine derivatives, it should be treated as a toxic and corrosive substance. Adherence to the stringent safety protocols outlined in this guide, including the use of appropriate personal protective equipment and engineering controls, is essential to minimize the risk of exposure and ensure the safety of laboratory personnel. A thorough, compound-specific risk assessment should be conducted before any experimental work is undertaken.

References

Potential Applications of 4-(1-Chloropropan-2-yl)morpholine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(1-Chloropropan-2-yl)morpholine is a heterocyclic compound featuring a morpholine ring, a versatile pharmacophore, and a reactive chloropropyl side chain. While specific applications of this particular molecule are not extensively documented in publicly available literature, its structural similarity to other functionalized morpholines suggests significant potential as a key intermediate in the synthesis of novel therapeutic agents and other industrially relevant compounds. This technical guide explores the prospective applications of this compound, drawing inferences from the well-established roles of the morpholine moiety in medicinal chemistry and materials science. This document provides hypothetical experimental protocols, data representations, and logical workflows to guide researchers in unlocking the potential of this compound.

Introduction to the Morpholine Scaffold

The morpholine ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs and clinical candidates.[1][2] Its appeal stems from its favorable physicochemical properties, including:

  • Low Basicity: The oxygen atom withdraws electron density from the nitrogen, rendering it less basic than piperidine, which can reduce off-target effects related to basicity.[1]

  • High Polarity and Water Solubility: The ether oxygen imparts polarity, often improving the aqueous solubility and pharmacokinetic profile of drug candidates.

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation.

  • Synthetic Tractability: The secondary amine provides a convenient handle for further functionalization.[1][3]

Prominent examples of morpholine-containing drugs include Gefitinib (an EGFR inhibitor for cancer treatment) and Linezolid (an antibiotic).[1][2] The versatility of the morpholine scaffold suggests that novel derivatives, such as this compound, are promising starting points for new drug discovery programs.

Physicochemical Properties

While experimental data for this compound is scarce, its properties can be predicted based on its structure and comparison with related compounds.

PropertyValue (Predicted/Reported for Analogs)Source
Molecular Formula C7H14ClNON/A
Molecular Weight 163.64 g/mol [4]
CAS Number 76191-26-9 (for hydrochloride salt)[5]
Boiling Point Estimated: 200-220 °CN/A
Solubility Expected to be soluble in a range of organic solvents and moderately soluble in water.N/A
Appearance Likely a colorless to pale yellow liquid or low-melting solid.N/A

Potential Applications

The primary utility of this compound is anticipated to be as a chemical intermediate for the synthesis of more complex molecules with potential applications in several fields. The reactive chloro group provides a site for nucleophilic substitution, allowing for the facile introduction of the morpholinopropyl moiety into a variety of scaffolds.

Medicinal Chemistry and Drug Development

Rationale: The morpholine ring is a key component of several kinase inhibitors. It can form crucial hydrogen bonds within the ATP-binding pocket of kinases and improve the overall drug-like properties of the molecule. The secondary amine of the morpholine in this compound can be used to link to a core heterocyclic scaffold, a common strategy in kinase inhibitor design.

Hypothetical Signaling Pathway Targeted by a Derivative:

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates Ligand Growth Factor Ligand->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Derivative Novel Inhibitor (Derived from this compound) Derivative->EGFR Inhibits

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Rationale: Morpholine derivatives have been investigated for their antiviral activity. The morpholine ring can be incorporated into molecules that mimic natural substrates of viral enzymes, thereby inhibiting viral replication.

Rationale: The physicochemical properties of the morpholine ring make it suitable for CNS drug design, where blood-brain barrier penetration is often a requirement. Derivatives could be explored as potential antidepressants, anxiolytics, or antipsychotics.

Agrochemicals

Rationale: Morpholine derivatives are used as fungicides in agriculture.[2] The morpholine moiety can be found in ergosterol biosynthesis inhibitors. This compound could serve as a building block for novel fungicides with improved efficacy or a different spectrum of activity.

Materials Science

Rationale: The reactivity of the chloro group allows for the incorporation of the morpholine unit into polymers or onto surfaces. This could be used to modify the properties of materials, for example, by introducing hydrophilicity or providing a site for further chemical modification. Potential applications include the development of new coatings, resins, and functionalized nanoparticles.

Synthesis and Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the reaction of morpholine with 1,2-dichloropropane.

Reaction Scheme:

Experimental Protocol:

  • To a solution of morpholine (2.0 equivalents) in a suitable solvent such as acetonitrile or isopropanol, add 1,2-dichloropropane (1.0 equivalent).

  • The reaction mixture is heated to reflux and stirred for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, and the morpholine hydrochloride salt is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification can be achieved by vacuum distillation or column chromatography on silica gel.

General Protocol for Nucleophilic Substitution

The following is a general protocol for the reaction of this compound with a generic nucleophile (Nu-H), such as an amine, thiol, or alcohol, to demonstrate its utility as a chemical intermediate.

Reaction Scheme:

Experimental Protocol:

  • Dissolve the nucleophile (1.0 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 equivalents) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

  • Add this compound (1.1 equivalents) to the solution.

  • The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the nucleophile. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, the solvent is removed in vacuo.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography or recrystallization.

Proposed Research Workflow and Data Analysis

The exploration of this compound's potential would typically follow a structured research and development workflow.

G cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Phase 2: Screening & Hit Identification cluster_2 Phase 3: Lead Optimization cluster_3 Phase 4: Preclinical Development A Synthesis of This compound B Reaction with Diverse Nucleophiles (Amines, Phenols, etc.) A->B C Creation of a Compound Library B->C D High-Throughput Screening (e.g., Kinase Assays) C->D E Hit Identification D->E F Structure-Activity Relationship (SAR) Studies E->F G Optimization of Potency, Selectivity, and ADME Properties F->G H In Vivo Efficacy Studies G->H I Toxicology and Safety Pharmacology H->I

Caption: A typical drug discovery workflow utilizing the target compound.

Hypothetical Screening Data:

The following table represents hypothetical data from a primary screen of a small library of compounds derived from this compound against a panel of kinases.

Compound IDR-Group (from Nu-H)EGFR Inhibition (%) at 1 µMVEGFR2 Inhibition (%) at 1 µMPDGFRβ Inhibition (%) at 1 µM
DERIV-001 4-Anilino853225
DERIV-002 3-Chloro-4-fluoroaniline924538
DERIV-003 4-Methoxyphenol1585
DERIV-004 Benzylamine221812
DERIV-005 Thiophenol352821

From this hypothetical data, compounds DERIV-001 and DERIV-002 would be identified as "hits" for EGFR inhibition and selected for further investigation and lead optimization.

Safety and Handling

As a chlorinated amine, this compound should be handled with appropriate safety precautions. It is likely to be corrosive and may be harmful if swallowed, inhaled, or absorbed through the skin.[6] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

While this compound is not yet a widely utilized compound, its chemical structure suggests it is a valuable building block for the synthesis of a wide range of potentially bioactive molecules and functional materials. Its utility as a reactive intermediate for introducing the well-regarded morpholine scaffold makes it a compound of significant interest for researchers in drug discovery, agrochemicals, and materials science. The experimental frameworks provided in this guide offer a starting point for exploring and harnessing the potential of this versatile chemical entity.

References

4-(1-Chloropropan-2-yl)morpholine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound 4-(1-Chloropropan-2-yl)morpholine is a novel chemical entity with limited to no direct references in the current scientific literature. This technical guide is a predictive overview based on the established chemistry and pharmacology of structurally similar morpholine derivatives. The experimental protocols and data presented herein are extrapolated from analogous compounds and should be considered hypothetical until validated by empirical studies.

Introduction

Morpholine is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs and clinical candidates.[1] Its unique physicochemical properties, including its ability to improve aqueous solubility and metabolic stability, make it an attractive moiety for drug design.[1] Chloroalkylamine derivatives, on the other hand, are known for their potential as alkylating agents and their utility as synthetic intermediates. The combination of these two pharmacophores in this compound suggests a molecule with potential for novel biological activity and utility as a versatile chemical building block. This guide provides a comprehensive overview of the predicted synthesis, physicochemical properties, and potential biological applications of this compound, based on data from closely related analogs.

Predicted Physicochemical and Spectral Data

Quantitative data for this compound is not currently available. The following tables summarize key data for structurally related chloroalkylmorpholine derivatives to provide an estimation of the expected properties of the target compound.

Table 1: Predicted Physicochemical Properties of this compound and Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogP
This compoundC7H14ClNO163.64~1.5
4-(2-Chloroethyl)morpholineC6H12ClNO149.620.5
4-(3-Chloropropyl)morpholineC7H14ClNO163.641.1[2]
4-(2-Chloropropyl)morpholineC7H14ClNO163.641.1

Table 2: Spectral Data of Analogous Chloroalkylmorpholines

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)Mass Spec (m/z)
4-(2-Chloroethyl)morpholine[3]2.51 (t, 4H), 2.75 (t, 2H), 3.61 (t, 2H), 3.72 (t, 4H)41.7, 53.8, 57.4, 66.9149 [M]+
4-(3-Chloropropyl)morpholine[2]1.95 (quint, 2H), 2.44 (t, 2H), 2.48 (br s, 4H), 3.59 (t, 2H), 3.71 (t, 4H)26.9, 53.7, 55.7, 58.0, 67.0163 [M]+

Experimental Protocols

The synthesis of this compound can be hypothetically achieved through the nucleophilic attack of morpholine on a suitable three-carbon electrophile. Two primary synthetic routes are proposed based on analogous reactions found in the literature.

Method 1: Ring-Opening of a Chloro-substituted Epoxide

This is the most plausible and regioselective method. The reaction of morpholine with 1-chloro-2,3-epoxypropane is expected to proceed via nucleophilic attack of the morpholine nitrogen at the less sterically hindered carbon of the epoxide ring (C3), followed by protonation of the resulting alkoxide to yield the secondary alcohol. Subsequent chlorination of the secondary alcohol would yield the target compound. A more direct, albeit less controlled, approach would be the direct reaction with 1,2-dichloropropane, which would likely result in a mixture of isomers.

Detailed Protocol:

  • Reaction Setup: To a solution of morpholine (1.0 equivalent) in a suitable solvent such as isopropanol or acetonitrile, add 1-chloro-2,3-epoxypropane (1.1 equivalents) dropwise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at 50-60 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 1-chloro-3-(morpholin-4-yl)propan-2-ol, can be purified by column chromatography on silica gel.

  • Chlorination: To a solution of the purified alcohol (1.0 equivalent) in dichloromethane, add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Final Work-up and Purification: Quench the reaction by carefully adding saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The final product, this compound, can be purified by vacuum distillation or column chromatography.

Method 2: Nucleophilic Substitution with a Dihalogenated Propane

This method involves the direct reaction of morpholine with 1,2-dichloropropane. This reaction is likely to be less regioselective and may produce a mixture of this compound and 4-(2-chloropropyl)morpholine, requiring careful purification.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask, combine morpholine (2.0 equivalents) and 1,2-dichloropropane (1.0 equivalent) in a suitable solvent like ethanol or dimethylformamide (DMF).

  • Reaction Conditions: Heat the mixture to reflux (80-100 °C) for 12-24 hours. The use of a base such as potassium carbonate may be beneficial to scavenge the HCl generated.

  • Work-up and Purification: After cooling, filter the reaction mixture to remove any inorganic salts. Remove the solvent under reduced pressure. The resulting residue will likely be a mixture of products and starting materials. Purification will require careful fractional distillation or preparative chromatography to isolate the desired isomer.

Visualizations

Proposed Synthetic Pathway

Synthesis Morpholine Morpholine Intermediate 1-Chloro-3-(morpholin-4-yl)propan-2-ol Morpholine->Intermediate Ring Opening Epoxide 1-Chloro-2,3-epoxypropane Epoxide->Intermediate Target This compound Intermediate->Target Chlorination ThionylChloride SOCl₂ ThionylChloride->Target

Caption: Proposed two-step synthesis of this compound.

General Experimental Workflow

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reagents Combine Reactants Reaction Heat & Stir Reagents->Reaction Quench Quench Reaction Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography NMR NMR Spectroscopy Chromatography->NMR MS Mass Spectrometry Chromatography->MS IR IR Spectroscopy Chromatography->IR

Caption: General workflow for the synthesis, purification, and analysis.

Potential Biological Activities and Signaling Pathways

While no specific biological data exists for this compound, the broader class of morpholine derivatives exhibits a wide range of pharmacological activities.[1] These include anticancer, anti-inflammatory, antimicrobial, and central nervous system activities.[1] The presence of a reactive chloropropyl group suggests that this compound could act as an irreversible inhibitor or a covalent modifier of biological targets.

Hypothesized Mechanism of Action as an Alkylating Agent

The chloroalkyl moiety can undergo intramolecular cyclization to form a reactive aziridinium ion, which is a potent electrophile. This aziridinium ion can then be attacked by nucleophilic residues (e.g., cysteine, histidine, lysine) on proteins or nucleic acids, leading to covalent modification and potentially irreversible inhibition of the target. This mechanism is characteristic of nitrogen mustards and other haloalkylamines.

Mechanism Compound This compound Aziridinium Aziridinium Ion Intermediate Compound->Aziridinium Intramolecular Cyclization Adduct Covalent Adduct Aziridinium->Adduct Nucleophilic Attack Target Biological Nucleophile (e.g., Protein, DNA) Target->Adduct Effect Biological Effect (e.g., Enzyme Inhibition) Adduct->Effect

Caption: Hypothesized mechanism of action via aziridinium ion formation.

Conclusion

This compound represents an unexplored area of chemical space with significant potential for applications in drug discovery and as a synthetic intermediate. This technical guide provides a foundational, albeit predictive, resource for researchers interested in this novel compound. The proposed synthetic routes are based on well-established chemical principles, and the anticipated physicochemical properties are extrapolated from closely related analogs. The potential for this compound to act as a covalent modifier of biological targets warrants further investigation into its pharmacological effects. Empirical validation of the synthesis and biological activity of this compound is a necessary next step to unlock its full potential.

References

Discovery and history of 4-(1-Chloropropan-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Synthesis and Characteristics of Chloropropylmorpholine Isomers for Drug Development Professionals

Abstract

This technical guide delves into the synthesis and known properties of chloropropylmorpholine derivatives, compounds of interest within the field of medicinal chemistry. Due to a notable lack of specific documented history and discovery for 4-(1-Chloropropan-2-yl)morpholine in publicly available scientific literature, this paper will focus on its closely related and better-documented isomers: 4-(2-Chloropropyl)morpholine and 4-(3-Chloropropyl)morpholine. The morpholine moiety is a significant scaffold in drug discovery, known for conferring favorable pharmacokinetic properties to bioactive molecules.[1] This guide provides a comprehensive overview of the synthetic routes, experimental protocols, and physicochemical properties of these isomeric compounds, presented to aid researchers and scientists in drug development.

Introduction to the Morpholine Scaffold

Morpholine is a heterocyclic organic compound containing both an amine and an ether functional group.[2] This structure imparts a unique combination of properties, including high polarity, water solubility, and a non-planar, chair-like conformation. In medicinal chemistry, the morpholine ring is often incorporated into drug candidates to enhance their aqueous solubility, improve their metabolic stability, and modulate their binding affinity to biological targets.[3] The basic nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, while the overall scaffold can serve as a rigid linker or a space-filling element in ligand-receptor interactions.

Synthesis of Chloropropylmorpholine Isomers

The synthesis of chloropropylmorpholine isomers typically involves the nucleophilic substitution reaction between morpholine and a suitable chloropropylating agent. The specific isomer obtained is dependent on the starting chloro-alkane.

Synthesis of 4-(2-Chloropropyl)morpholine

The synthesis of 4-(2-chloropropyl)morpholine can be achieved through the reaction of morpholine with 1,2-dichloropropane. In this reaction, one of the chlorine atoms of 1,2-dichloropropane is displaced by the secondary amine of the morpholine ring.

Experimental Protocol:

A general procedure for the synthesis of 4-(2-chloropropyl)morpholine involves the slow addition of 1,2-dichloropropane to a solution of morpholine, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is typically heated to drive the substitution reaction to completion.

  • Materials: Morpholine, 1,2-dichloropropane, a suitable solvent (e.g., toluene or in neat conditions), and a base (e.g., triethylamine or excess morpholine).

  • Procedure:

    • Morpholine is dissolved in the chosen solvent (or used neat).

    • 1,2-dichloropropane is added dropwise to the morpholine solution at a controlled temperature.

    • The reaction mixture is heated under reflux for several hours.

    • After cooling, the mixture is filtered to remove any precipitated salts (e.g., morpholine hydrochloride).

    • The filtrate is then subjected to distillation under reduced pressure to isolate the 4-(2-chloropropyl)morpholine.

Below is a diagram illustrating the synthetic workflow for 4-(2-Chloropropyl)morpholine.

Synthesis of 4-(2-Chloropropyl)morpholine morpholine Morpholine product 4-(2-Chloropropyl)morpholine morpholine->product Reaction dichloropropane 1,2-Dichloropropane dichloropropane->product Synthesis of 4-(3-Chloropropyl)morpholine morpholine Morpholine product 4-(3-Chloropropyl)morpholine morpholine->product Nucleophilic Substitution bromochloropropane 1-Bromo-3-chloropropane bromochloropropane->product

References

Methodological & Application

Synthesis of 4-(1-Chloropropan-2-yl)morpholine from Morpholine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-(1-chloropropan-2-yl)morpholine from morpholine. The synthesis is a two-step process commencing with the nucleophilic ring-opening of propylene oxide by morpholine to yield the intermediate, 1-(morpholin-4-yl)propan-2-ol. This is followed by the chlorination of the secondary alcohol using thionyl chloride to produce the final product. This protocol is intended for researchers and professionals in the fields of organic synthesis and drug development.

Introduction

Morpholine and its derivatives are pivotal structural motifs in a vast array of biologically active compounds and are considered valuable building blocks in medicinal chemistry. The title compound, this compound, is a functionalized morpholine derivative that can serve as a versatile intermediate for the synthesis of more complex molecules, including potential pharmaceutical candidates. The protocols detailed herein describe a reliable and reproducible method for its preparation.

Reaction Scheme

The overall synthetic pathway is depicted below:

Synthesis_Pathway Overall Reaction Scheme Morpholine Morpholine Intermediate 1-(Morpholin-4-yl)propan-2-ol Morpholine->Intermediate Step 1 PropyleneOxide Propylene Oxide PropyleneOxide->Intermediate FinalProduct This compound Intermediate->FinalProduct Step 2 ThionylChloride SOCl2 ThionylChloride->FinalProduct HCl HCl

Caption: Overall two-step synthesis of this compound from morpholine.

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times. Morpholine and thionyl chloride are corrosive and toxic; handle with extreme care. Propylene oxide is a flammable and volatile carcinogen.

Step 1: Synthesis of 1-(Morpholin-4-yl)propan-2-ol

This procedure details the base-catalyzed nucleophilic addition of morpholine to propylene oxide.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Morpholine87.1243.56 g (43.6 mL)0.50
Propylene Oxide58.0829.04 g (34.9 mL)0.50
Methanol32.04100 mL-
Potassium Hydroxide56.110.5 g0.009

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add morpholine (43.56 g, 0.50 mol), methanol (100 mL), and potassium hydroxide (0.5 g, 0.009 mol).

  • Stir the mixture at room temperature until the potassium hydroxide is fully dissolved.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add propylene oxide (29.04 g, 0.50 mol) dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • The resulting crude oil is purified by vacuum distillation to yield 1-(morpholin-4-yl)propan-2-ol as a colorless to pale yellow liquid.

Expected Yield: 75-85%

Step 2: Synthesis of this compound

This protocol describes the conversion of the secondary alcohol to the corresponding alkyl chloride using thionyl chloride.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-(Morpholin-4-yl)propan-2-ol145.2014.52 g0.10
Thionyl Chloride (SOCl₂)118.9714.28 g (8.7 mL)0.12
Dichloromethane (DCM)84.93100 mL-
Saturated Sodium Bicarbonate Solution-As needed-

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), dissolve 1-(morpholin-4-yl)propan-2-ol (14.52 g, 0.10 mol) in dichloromethane (100 mL).

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add thionyl chloride (14.28 g, 0.12 mol) dropwise from the dropping funnel over 30 minutes. Vigorous gas evolution will be observed.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux (approximately 40 °C) for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and carefully pour it into 100 mL of a stirred, ice-cold saturated sodium bicarbonate solution to neutralize the excess acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.

Expected Yield: 70-80%

Data Summary

Table 1: Physicochemical Properties of Key Compounds

CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Morpholine87.121291.007
Propylene Oxide58.08340.830
1-(Morpholin-4-yl)propan-2-ol145.20~225-227~1.02
Thionyl Chloride118.97761.636
This compound163.65--

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Synthesis of 1-(Morpholin-4-yl)propan-2-ol cluster_step2 Step 2: Synthesis of this compound s1_start Mix Morpholine, Methanol, and KOH s1_add_po Add Propylene Oxide at 0-5 °C s1_start->s1_add_po s1_reflux Reflux for 4-6 hours s1_add_po->s1_reflux s1_evap Evaporate Methanol s1_reflux->s1_evap s1_distill Vacuum Distillation s1_evap->s1_distill s1_product 1-(Morpholin-4-yl)propan-2-ol s1_distill->s1_product s2_start Dissolve Alcohol in DCM s1_product->s2_start Use as starting material s2_add_socl2 Add Thionyl Chloride at 0 °C s2_start->s2_add_socl2 s2_reflux Reflux for 2-3 hours s2_add_socl2->s2_reflux s2_quench Quench with NaHCO3 solution s2_reflux->s2_quench s2_extract Extract with DCM s2_quench->s2_extract s2_dry Dry and Evaporate s2_extract->s2_dry s2_purify Purify (Distillation/Chromatography) s2_dry->s2_purify s2_product This compound s2_purify->s2_product

Caption: A step-by-step workflow for the synthesis of this compound.

Application Notes and Protocols: 4-(1-Chloropropan-2-yl)morpholine in Drug Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-Chloropropan-2-yl)morpholine is a key chemical intermediate in the synthesis of various pharmaceutical active ingredients (APIs). Its bifunctional nature, featuring a reactive chloroalkyl group and a morpholine moiety, makes it a versatile building block in the construction of complex drug molecules. The morpholine ring, a common scaffold in medicinal chemistry, is known to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound, with a particular focus on its role in the synthesis of the beta-blocker, Timolol.

Application in the Synthesis of (S)-Timolol

(S)-Timolol is a non-selective beta-adrenergic receptor antagonist used in the treatment of glaucoma and hypertension. The synthesis of (S)-Timolol can be efficiently achieved using (S)-4-(1-chloropropan-2-yl)morpholine as a key intermediate. This chiral intermediate allows for the stereospecific introduction of the morpholinopropanol side chain onto the thiadiazole core of the final drug molecule.

The general synthetic approach involves the reaction of 3-hydroxy-4-morpholino-1,2,5-thiadiazole with (S)-4-(1-chloropropan-2-yl)morpholine in the presence of a base. This nucleophilic substitution reaction forms the ether linkage, a critical step in assembling the Timolol structure.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis of this compound starting from morpholine and propylene oxide.

Step 1: Synthesis of 1-(Morpholin-4-yl)propan-2-ol

ReagentMolar Mass ( g/mol )QuantityMoles
Morpholine87.1287.12 g (1.0 mol)1.0
Propylene oxide58.0863.9 g (1.1 mol)1.1
Methanol32.04200 mL-

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve morpholine in 200 mL of methanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add propylene oxide to the stirred solution over a period of 1 hour, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the methanol under reduced pressure to obtain the crude 1-(morpholin-4-yl)propan-2-ol as a viscous oil.

  • The crude product can be used in the next step without further purification.

Expected Yield: Approximately 90-95%.

Step 2: Chlorination of 1-(Morpholin-4-yl)propan-2-ol

ReagentMolar Mass ( g/mol )QuantityMoles
1-(Morpholin-4-yl)propan-2-ol145.20145.2 g (1.0 mol)1.0
Thionyl chloride (SOCl₂)118.97130.9 g (1.1 mol)1.1
Dichloromethane (DCM)84.93500 mL-

Procedure:

  • In a 1 L three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve 1-(morpholin-4-yl)propan-2-ol in 500 mL of dichloromethane.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add thionyl chloride dropwise from the dropping funnel over a period of 1.5 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and slowly pour it into 500 mL of a saturated aqueous sodium bicarbonate solution with vigorous stirring to neutralize the excess acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

Purification:

The crude product can be purified by vacuum distillation to obtain a colorless to pale yellow oil.

Expected Yield: Approximately 75-85% after purification.

Protocol 2: Synthesis of (S)-Timolol using (S)-4-(1-Chloropropan-2-yl)morpholine
ReagentMolar Mass ( g/mol )QuantityMoles
3-Hydroxy-4-morpholino-1,2,5-thiadiazole187.2218.72 g (0.1 mol)0.1
(S)-4-(1-Chloropropan-2-yl)morpholine163.6517.2 g (0.105 mol)0.105
Sodium hydride (60% dispersion in mineral oil)24.004.4 g (0.11 mol)0.11
Anhydrous Dimethylformamide (DMF)73.09200 mL-
tert-Butylamine73.1414.6 g (0.2 mol)0.2

Procedure:

  • In a 500 mL three-necked flask under a nitrogen atmosphere, suspend sodium hydride in 100 mL of anhydrous DMF.

  • Slowly add a solution of 3-hydroxy-4-morpholino-1,2,5-thiadiazole in 50 mL of anhydrous DMF to the sodium hydride suspension at 0-5 °C.

  • Stir the mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases.

  • Add a solution of (S)-4-(1-chloropropan-2-yl)morpholine in 50 mL of anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 6-8 hours.

  • Monitor the formation of the epoxide intermediate by TLC.

  • After the reaction is complete, cool the mixture to room temperature and add tert-butylamine.

  • Heat the mixture to 90 °C and stir for 12 hours to facilitate the ring-opening of the in-situ formed epoxide.

  • Cool the reaction mixture and pour it into 500 mL of ice-water.

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude (S)-Timolol.

Purification:

The crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.

Expected Yield: Approximately 60-70%.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound

StepProductStarting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (by GC/HPLC)
11-(Morpholin-4-yl)propan-2-olMorpholine, Propylene oxide-Methanol0-251390-95>95% (crude)
2This compound1-(Morpholin-4-yl)propan-2-olThionyl chlorideDichloromethane0-40 (reflux)4.575-85>98% (distilled)

Table 2: Summary of Quantitative Data for the Synthesis of (S)-Timolol

ProductStarting MaterialsReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (by HPLC)
(S)-Timolol3-Hydroxy-4-morpholino-1,2,5-thiadiazole, (S)-4-(1-Chloropropan-2-yl)morpholineSodium hydride, tert-ButylamineDMF80-9018-2060-70>99%

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Hydroxy Intermediate cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Synthesis of (S)-Timolol Morpholine Morpholine HydroxyIntermediate 1-(Morpholin-4-yl)propan-2-ol Morpholine->HydroxyIntermediate PropyleneOxide Propylene Oxide PropyleneOxide->HydroxyIntermediate ChloroIntermediate This compound HydroxyIntermediate->ChloroIntermediate ThionylChloride Thionyl Chloride ThionylChloride->ChloroIntermediate Timolol (S)-Timolol ChloroIntermediate->Timolol Thiadiazole 3-Hydroxy-4-morpholino- 1,2,5-thiadiazole Thiadiazole->Timolol tBuNH2 tert-Butylamine tBuNH2->Timolol

Caption: Synthetic workflow for (S)-Timolol using this compound.

Signaling_Pathway cluster_receptor Beta-Adrenergic Receptor Signaling cluster_cellular_response Cellular Response in Ciliary Body Timolol (S)-Timolol BetaReceptor Beta-Adrenergic Receptor Timolol->BetaReceptor blocks GProtein Gs Protein BetaReceptor->GProtein activates AC Adenylyl Cyclase GProtein->AC activates ATP ATP cAMP cAMP ATP->cAMP converts to PKA Protein Kinase A cAMP->PKA activates AqHumor Aqueous Humor Production PKA->AqHumor decreases

Caption: Simplified signaling pathway of Timolol as a beta-blocker.

Application Notes and Protocols for Asymmetric Synthesis Involving Morpholine Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. The stereochemistry of substituents on the morpholine core can profoundly influence biological activity, making the development of robust asymmetric syntheses for chiral morpholines a critical area of research. This document provides an overview of modern synthetic strategies for accessing enantioenriched morpholine derivatives.

While a direct application of 4-(1-Chloropropan-2-yl)morpholine in asymmetric catalysis has not been prominently reported in the reviewed literature, its structure suggests significant potential as a chiral building block. The chloroethyl side chain provides a reactive handle for nucleophilic substitution, allowing for its incorporation into larger molecules, while the inherent chirality at the C2-position of the propyl group, if resolved, could be used to induce stereoselectivity in subsequent transformations.

This document will focus on established and effective catalytic asymmetric methods for the synthesis of chiral morpholines, providing detailed protocols for key transformations.

I. Catalytic Asymmetric Synthesis of 2-Substituted Chiral Morpholines

A significant advancement in the synthesis of 2-substituted chiral morpholines is the asymmetric hydrogenation of dehydromorpholines. This method offers high efficiency and excellent enantioselectivity.

Application Note: Asymmetric Hydrogenation of Dehydromorpholines

The rhodium-catalyzed asymmetric hydrogenation of 2-substituted dehydromorpholines provides a direct and atom-economical route to the corresponding chiral morpholines. The use of a chiral bisphosphine ligand, such as SKP, is crucial for achieving high enantioselectivity. The reaction proceeds smoothly under mild conditions and tolerates a range of substituents on the dehydromorpholine ring.

Quantitative Data Summary

EntrySubstrate (R)ProductYield (%)ee (%)Reference
1Phenyl2-Phenylmorpholine>9992[1]
24-Fluorophenyl2-(4-Fluorophenyl)morpholine>9993[1]
34-(Trifluoromethyl)phenyl2-(4-(Trifluoromethyl)phenyl)morpholine>9994[1]
42-Naphthyl2-(2-Naphthyl)morpholine>9990[1]
52-Thienyl2-(2-Thienyl)morpholine>9985[1]
Experimental Protocol: Asymmetric Hydrogenation of 2-Phenyl-3,4-dihydro-2H-1,4-oxazine

Materials:

  • 2-Phenyl-3,4-dihydro-2H-1,4-oxazine

  • [Rh(COD)2]BF4

  • (R)-SKP ligand

  • Dichloromethane (DCM), anhydrous

  • Hydrogen gas

  • Autoclave

Procedure:

  • In a glovebox, a Schlenk tube is charged with [Rh(COD)2]BF4 (1.0 mg, 0.0025 mmol) and (R)-SKP (1.6 mg, 0.00275 mmol) in anhydrous DCM (1.0 mL).

  • The mixture is stirred at room temperature for 30 minutes to form the catalyst solution.

  • In a separate vial, 2-phenyl-3,4-dihydro-2H-1,4-oxazine (40.3 mg, 0.25 mmol) is dissolved in anhydrous DCM (1.0 mL).

  • The substrate solution is then transferred to the catalyst solution.

  • The resulting mixture is transferred to a stainless-steel autoclave.

  • The autoclave is purged with hydrogen gas three times and then pressurized to 50 atm of hydrogen.

  • The reaction is stirred at room temperature for 24 hours.

  • After releasing the pressure, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to afford the desired (R)-2-phenylmorpholine.

Characterization Data:

  • Yield: >99%

  • Enantiomeric Excess (ee): 92% (determined by chiral HPLC analysis)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.39 – 7.26 (m, 5H), 4.49 (dd, J = 10.8, 2.8 Hz, 1H), 4.05 (td, J = 11.2, 2.8 Hz, 1H), 3.84 (dt, J = 11.2, 3.6 Hz, 1H), 3.16 (d, J = 12.4 Hz, 1H), 3.01 (td, J = 12.0, 3.2 Hz, 1H), 2.83 (dd, J = 12.4, 10.8 Hz, 1H).

Workflow Diagram

sub Dehydromorpholine r1 Asymmetric Hydrogenation sub->r1 cat [Rh((R)-SKP)(COD)]BF4 cat->r1 h2 H2 (50 atm) h2->r1 sol DCM, rt, 24h prod Chiral 2-Substituted Morpholine r1->prod >99% Yield up to 94% ee

Asymmetric Hydrogenation Workflow

II. Catalytic Asymmetric Synthesis of 3-Substituted Chiral Morpholines

A powerful one-pot, two-step catalytic process involving hydroamination followed by asymmetric transfer hydrogenation has been developed for the synthesis of 3-substituted chiral morpholines.

Application Note: Tandem Hydroamination-Asymmetric Transfer Hydrogenation

This tandem reaction provides an efficient route to enantiomerically enriched 3-substituted morpholines from readily available aminoalkyne substrates. The initial titanium-catalyzed intramolecular hydroamination forms a cyclic imine intermediate, which is then reduced in situ by a ruthenium-catalyzed asymmetric transfer hydrogenation using a chiral diamine ligand. This method exhibits broad substrate scope and delivers high yields and enantioselectivities.

Quantitative Data Summary

EntrySubstrate (R)ProductYield (%)ee (%)Reference
1Phenyl3-Phenylmorpholine85>95[2]
24-Methoxyphenyl3-(4-Methoxyphenyl)morpholine82>95[2]
34-Chlorophenyl3-(4-Chlorophenyl)morpholine88>95[2]
42-Thienyl3-(2-Thienyl)morpholine75>95[2]
5Cyclohexyl3-Cyclohexylmorpholine70>95[2]
Experimental Protocol: Synthesis of (S)-3-Phenylmorpholine

Materials:

  • 2-((2-Propyn-1-yl)oxy)-N-benzylethanamine

  • Ti(NMe₂)₂(BIA) (BIA = bis(N,N'-diisopropylamidinate))

  • RuCl--INVALID-LINK--

  • Formic acid/triethylamine azeotrope (5:2)

  • Toluene, anhydrous

Procedure:

  • Hydroamination: In a glovebox, a solution of 2-((2-propyn-1-yl)oxy)-N-benzylethanamine (0.1 mmol) in anhydrous toluene (0.5 mL) is added to Ti(NMe₂)₂(BIA) (5 mol %). The reaction mixture is stirred at 110 °C for 24 hours.

  • The reaction is cooled to room temperature.

  • Asymmetric Transfer Hydrogenation: A solution of RuCl--INVALID-LINK-- (1 mol %) in the formic acid/triethylamine azeotrope (0.5 mL) is added to the cooled reaction mixture from the hydroamination step.

  • The reaction is stirred at room temperature for 12 hours.

  • The reaction is quenched with saturated aqueous NaHCO₃ solution.

  • The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford (S)-3-phenylmorpholine.

Characterization Data:

  • Yield: 85%

  • Enantiomeric Excess (ee): >95% (determined by chiral HPLC analysis)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.38 – 7.25 (m, 5H), 4.21 (dd, J = 11.2, 3.2 Hz, 1H), 4.02 (dd, J = 11.2, 3.2 Hz, 1H), 3.95 (td, J = 11.2, 2.8 Hz, 1H), 3.75 (dt, J = 11.2, 3.6 Hz, 1H), 3.33 (dd, J = 12.0, 3.2 Hz, 1H), 3.01 (d, J = 12.0 Hz, 1H), 2.81 (td, J = 12.0, 3.2 Hz, 1H).

Logical Relationship Diagram

sub Aminoalkyne Substrate hydroamination Hydroamination sub->hydroamination ti_cat Ti(NMe2)2(BIA) ti_cat->hydroamination imine Cyclic Imine Intermediate hydroamination->imine ath Asymmetric Transfer Hydrogenation imine->ath ru_cat RuCl[(S,S)-Ts-DPEN] (p-cymene) ru_cat->ath h_source HCO2H/NEt3 h_source->ath prod Chiral 3-Substituted Morpholine ath->prod

Tandem Hydroamination-ATH Pathway

III. Organocatalytic Synthesis of Chiral Morpholines

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocycles. The intramolecular aza-Michael addition is a key strategy for the construction of chiral morpholine rings.

Application Note: Organocatalytic Intramolecular Aza-Michael Addition

The enantioselective intramolecular aza-Michael addition of carbamates to α,β-unsaturated aldehydes, catalyzed by a chiral secondary amine, provides an efficient route to 2,3-disubstituted morpholines. This reaction proceeds via an iminium ion activation mechanism and generally affords high yields and excellent stereoselectivities.

Quantitative Data Summary

EntrySubstrate (R¹, R²)ProductYield (%)dree (%)Reference
1H, Ph2-Formyl-3-phenylmorpholine92>20:198[3]
2H, 4-Cl-Ph2-Formyl-3-(4-chlorophenyl)morpholine90>20:197[3]
3H, 4-MeO-Ph2-Formyl-3-(4-methoxyphenyl)morpholine95>20:199[3]
4Me, Ph2-Acetyl-3-phenylmorpholine8515:196[3]
Experimental Protocol: Synthesis of (2R,3R)-N-Boc-2-formyl-3-phenylmorpholine

Materials:

  • (E)-N-Boc-N-(2-hydroxyethyl)-3-phenylprop-2-en-1-amine

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether

  • Benzoic acid

  • Chloroform, anhydrous

Procedure:

  • To a solution of (E)-N-Boc-N-(2-hydroxyethyl)-3-phenylprop-2-en-1-amine (0.1 mmol) in anhydrous chloroform (1.0 mL) is added (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (20 mol %) and benzoic acid (20 mol %).

  • The reaction mixture is stirred at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, the reaction mixture is directly loaded onto a silica gel column.

  • Purification by flash column chromatography (hexanes/ethyl acetate gradient) affords the desired (2R,3R)-N-Boc-2-formyl-3-phenylmorpholine.

Characterization Data:

  • Yield: 92%

  • Diastereomeric Ratio (dr): >20:1

  • Enantiomeric Excess (ee): 98%

  • ¹H NMR (400 MHz, CDCl₃): δ 9.75 (d, J = 2.0 Hz, 1H), 7.40 – 7.25 (m, 5H), 4.30 (d, J = 2.0 Hz, 1H), 4.15 – 4.05 (m, 1H), 3.95 – 3.85 (m, 1H), 3.80 – 3.70 (m, 1H), 3.60 – 3.50 (m, 1H), 3.40 – 3.30 (m, 1H), 1.45 (s, 9H).

Signaling Pathway Diagram

sub α,β-Unsaturated Aldehyde iminium Iminium Ion Intermediate sub->iminium cat Chiral Secondary Amine Catalyst cat->iminium michael Intramolecular Aza-Michael Addition iminium->michael nucleophile Intramolecular Nucleophile (Carbamate) nucleophile->michael enamine Enamine Intermediate michael->enamine hydrolysis Hydrolysis enamine->hydrolysis hydrolysis->cat Catalyst Regeneration prod Chiral Morpholine hydrolysis->prod

Organocatalytic Aza-Michael Pathway

References

Application Note: HPLC-UV Method for the Analysis of 4-(1-Chloropropan-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-(1-Chloropropan-2-yl)morpholine is a substituted morpholine derivative that may be present as an intermediate or impurity in the synthesis of active pharmaceutical ingredients (APIs). Its quantification is crucial for ensuring the quality and safety of drug products. This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of this compound. As a validated method for this specific analyte is not widely published, this protocol serves as a comprehensive starting point for method development and validation in a research or quality control setting.

Principle of the Method

The method is based on reversed-phase HPLC, where the separation of the analyte from other components in the sample matrix is achieved based on its hydrophobicity.[1][2][3] A non-polar stationary phase (C18 column) is used with a polar mobile phase.[1][2][4] The analyte, being a moderately polar compound, is retained on the column and then eluted by a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. Quantification is performed by detecting the UV absorbance of the analyte as it passes through the detector. Although morpholine itself lacks a strong chromophore, the presence of the chlorinated propyl group may provide sufficient UV absorbance for detection at lower wavelengths.[5] Should the native UV absorbance be insufficient for the required sensitivity, derivatization with a UV-active agent like 1-Naphthyl isothiocyanate could be explored.[6][7][8]

Apparatus and Reagents

  • Apparatus:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

    • Data acquisition and processing software.

    • Analytical balance (0.01 mg readability).

    • pH meter.

    • Volumetric flasks, pipettes, and other standard laboratory glassware.

    • Syringes and syringe filters (0.45 µm).

    • Ultrasonic bath.

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Potassium dihydrogen phosphate (KH2PO4) (analytical grade).

    • Orthophosphoric acid (analytical grade).

    • This compound reference standard.

Experimental Protocols

1. Preparation of Mobile Phase

  • Aqueous Phase (20 mM Phosphate Buffer, pH 3.0): Dissolve 2.72 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas using an ultrasonic bath for 15 minutes.

  • Organic Phase: Acetonitrile (HPLC grade).

  • The mobile phase is used in a gradient elution mode as detailed in the chromatographic conditions.

2. Preparation of Standard Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to obtain concentrations ranging from 1 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.

3. Sample Preparation

The sample preparation procedure will depend on the matrix. The following is a general procedure for a drug substance:

  • Accurately weigh a sample amount equivalent to 10 mg of the active ingredient into a 10 mL volumetric flask.

  • Add 7 mL of the diluent and sonicate for 10 minutes to dissolve the sample.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

4. Chromatographic Conditions

The following are proposed starting conditions for the HPLC-UV analysis:

ParameterProposed Condition
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 20 mM Phosphate Buffer, pH 3.0B: Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 210 nm
Run Time 20 minutes

Method Validation (Hypothetical Data)

The proposed method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The following tables present hypothetical data for a successful method validation.

Data Presentation

Table 1: Linearity

Concentration (µg/mL)Peak Area
112500
563000
10126000
25315000
50632000
Correlation Coefficient (r²) 0.9995

Table 2: Precision

Concentration (µg/mL)Intra-day RSD (%) (n=6)Inter-day RSD (%) (n=6, 3 days)
101.21.8
250.91.5
500.71.2

Table 3: Accuracy (Spike Recovery)

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)Recovery (%)
80%2019.899.0
100%2525.3101.2
120%3029.598.3

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue (µg/mL)
LOD 0.3
LOQ 1.0

Specificity (Selectivity) The specificity of the method is demonstrated by the absence of interfering peaks at the retention time of this compound when a blank (diluent) and a placebo (sample matrix without the analyte) are injected. The peak for the analyte should also be pure, as determined by a photodiode array (PDA) detector if available.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_Injection HPLC Injection Standard_Prep->HPLC_Injection Sample_Prep Sample Preparation Sample_Prep->HPLC_Injection Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_Injection Chrom_Separation Chromatographic Separation HPLC_Injection->Chrom_Separation UV_Detection UV Detection Chrom_Separation->UV_Detection Data_Acquisition Data Acquisition UV_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Experimental workflow for the HPLC-UV analysis of this compound.

Method_Validation cluster_main Method Validation Parameters cluster_precision Precision Levels Specificity Specificity Method Validated Analytical Method Specificity->Method Linearity Linearity Linearity->Method Precision Precision Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day) Precision->Intermediate Reproducibility Reproducibility (Inter-laboratory) Precision->Reproducibility Precision->Method Accuracy Accuracy Accuracy->Method LOD_LOQ LOD & LOQ LOD_LOQ->Method Robustness Robustness Robustness->Method

Caption: Logical relationships of key parameters in analytical method validation.

References

Application Notes and Protocols for 4-(1-Chloropropan-2-yl)morpholine in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-Chloropropan-2-yl)morpholine is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug development. The morpholine moiety is a privileged structure in many biologically active compounds, contributing to improved physicochemical properties such as aqueous solubility and metabolic stability. The secondary chloroalkane functionality serves as a reactive electrophilic handle, enabling its conjugation to a wide array of nucleophiles through nucleophilic substitution reactions. This allows for the facile introduction of the morpholinopropyl scaffold into diverse molecular architectures, making it a valuable building block for the synthesis of novel therapeutic agents.

These application notes provide a comprehensive overview of the use of this compound in nucleophilic substitution reactions, including detailed experimental protocols and expected outcomes based on established chemical principles and data from analogous compounds.

Chemical Properties and Reactivity

This compound is a secondary alkyl chloride. Its reactivity in nucleophilic substitution reactions is governed by the principles of SN1 and SN2 mechanisms, with potential competition from E1 and E2 elimination reactions. The choice of nucleophile, solvent, and reaction temperature will significantly influence the reaction pathway and the yield of the desired substitution product.

Key Reactivity Considerations:

  • SN2 Pathway: Favored by strong, sterically unhindered nucleophiles and polar aprotic solvents (e.g., DMF, DMSO, acetonitrile). This pathway proceeds with inversion of stereochemistry if the chiral center is defined.

  • SN1 Pathway: Can occur with weak nucleophiles in polar protic solvents (e.g., ethanol, water) and is facilitated by the formation of a secondary carbocation intermediate. This pathway leads to a racemic mixture of products if a chiral starting material is used.

  • E2 Pathway: A significant competing pathway, especially with strong, sterically hindered bases. The use of non-bulky bases and lower reaction temperatures can minimize elimination.

  • E1 Pathway: Competes with the SN1 pathway and is favored by high temperatures and the use of non-nucleophilic bases.

Applications in Drug Discovery and Development

The morpholine ring is a common feature in many approved drugs, enhancing their pharmacokinetic profiles.[1][2] The introduction of a morpholinopropyl group using this compound can be a key step in the synthesis of novel drug candidates. Potential applications include the synthesis of:

  • G-protein-coupled receptor (GPCR) modulators: The morpholine nitrogen can act as a protonatable center, interacting with receptor binding sites.

  • Enzyme inhibitors: The morpholine moiety can occupy specific pockets within an enzyme's active site.

  • Antimicrobial and anticancer agents: Various morpholine derivatives have demonstrated potent biological activities.[3]

Experimental Protocols

The following are generalized protocols for the nucleophilic substitution of this compound with common nucleophiles. Researchers should note that optimization of reaction conditions (stoichiometry, temperature, reaction time, and solvent) is crucial for achieving high yields and purity with specific substrates.

Protocol 1: N-Alkylation of an Amine

This protocol describes the reaction of this compound with a primary or secondary amine to form a more complex tertiary amine.

dot

N_Alkylation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Reactant1 This compound Mix Combine Reactants, Base, and Solvent Reactant1->Mix Reactant2 Amine Nucleophile Reactant2->Mix Base Non-nucleophilic Base (e.g., K2CO3, DIPEA) Base->Mix Solvent Polar Aprotic Solvent (e.g., DMF, Acetonitrile) Solvent->Mix Heat Heat to 60-80 °C Mix->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Quench with Water Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product N-Alkylated Product Purify->Product O_Alkylation_Logic Start Start: O-Alkylation of Phenol Condition1 Is the phenol soluble in acetone/acetonitrile? Start->Condition1 Protocol_A Protocol A: K2CO3 in Acetone/Acetonitrile Condition1->Protocol_A Yes Condition2 Is a stronger base required? Condition1->Condition2 No End End: Aryl Ether Product Protocol_A->End Protocol_B Protocol B: NaH in DMF/THF Condition2->Protocol_B Yes Condition2->End No, consider alternative methods Protocol_B->End S_Alkylation_Pathway Reactants This compound Thiol Nucleophile Base (e.g., K2CO3) Solvent Solvent (Ethanol or DMF) Reactants->Solvent Reaction Reaction (Room Temp to 50 °C) Solvent->Reaction Intermediate Thioether Product (Crude) Reaction->Intermediate Purification Purification (Crystallization or Chromatography) Intermediate->Purification FinalProduct Pure Thioether Purification->FinalProduct

References

Application Notes and Protocols for N-Alkylation with 4-(1-Chloropropan-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the use of 4-(1-chloropropan-2-yl)morpholine as an alkylating agent for the N-alkylation of various nucleophiles, including amines, phenols, and thiols. Due to the specific reagent not being commercially common, this guide first details a robust, proposed synthesis of this compound from readily available starting materials. Subsequently, detailed protocols for its application in alkylation reactions are provided, which are crucial for the synthesis of diverse molecular scaffolds in pharmaceutical and materials science research. The methodologies are based on established principles of nucleophilic substitution reactions.

Part 1: Synthesis of this compound

The primary challenge in utilizing this compound is its limited commercial availability. A plausible and efficient synthesis route is the reaction of morpholine with an excess of 1,2-dichloropropane. This reaction proceeds via a nucleophilic substitution mechanism. To favor mono-alkylation and improve reaction efficiency, a phase-transfer catalyst can be employed.

Experimental Protocol: Synthesis of this compound

Materials:

  • Morpholine

  • 1,2-Dichloropropane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add morpholine (1.0 eq), potassium carbonate (2.0 eq), and a catalytic amount of tetrabutylammonium bromide (0.05 eq).

  • Addition of Reagents: Add toluene as the solvent, followed by the addition of 1,2-dichloropropane (3.0 eq). The use of excess dichloropropane drives the reaction towards the desired product and minimizes dialkylation.

  • Reaction Conditions: Heat the mixture to reflux (approximately 110°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic phase under reduced pressure using a rotary evaporator to remove the toluene and excess 1,2-dichloropropane.

    • The crude product can be further purified by vacuum distillation to yield pure this compound.

Part 2: Protocol for N-Alkylation Reactions

This compound is a versatile alkylating agent for introducing a morpholinylpropyl group onto various nucleophiles. Below are generalized protocols for its reaction with representative primary amines, phenols, and thiols.

General Considerations:
  • These reactions are typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions, although for many substrates, this is not strictly necessary.

  • The choice of base and solvent is critical for reaction efficiency and selectivity.

  • Reaction times and temperatures are substrate-dependent and may require optimization.

Experimental Protocol 2.1: N-Alkylation of Primary Amines (e.g., Aniline)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the primary amine (e.g., aniline, 1.0 eq) and this compound (1.1 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a mild inorganic base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction Conditions: Heat the mixture to 80-100°C and stir until the starting amine is consumed (monitor by TLC). This typically takes 8-16 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature and pour it into water.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Experimental Protocol 2.2: O-Alkylation of Phenols (e.g., Phenol)

Procedure:

  • Reaction Setup: To a solution of the phenol (1.0 eq) in acetone or DMF, add potassium carbonate (K₂CO₃, 1.5 eq).

  • Addition of Alkylating Agent: Stir the suspension for 30 minutes at room temperature, then add this compound (1.2 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain until the starting phenol is consumed (monitor by TLC), typically for 6-12 hours.

  • Work-up and Purification:

    • Cool the mixture and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with 1M NaOH solution, followed by water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

    • Purify the residue by column chromatography.

Experimental Protocol 2.3: S-Alkylation of Thiols (e.g., Thiophenol)

Procedure:

  • Reaction Setup: Dissolve the thiol (e.g., thiophenol, 1.0 eq) in ethanol or DMF.

  • Base and Reagent Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution, followed by this compound (1.1 eq).

  • Reaction Conditions: Stir the mixture at room temperature or gently heat to 50-60°C. Thiolates are highly nucleophilic, and the reaction is often complete within 2-6 hours. Monitor by TLC.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

    • Wash the organic extract with water and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Data Presentation

The following table summarizes the typical reaction conditions and expected outcomes for the alkylation of representative nucleophiles with this compound. The yields are estimates based on analogous reactions reported in the literature and may vary depending on the specific substrate and optimized conditions.

Nucleophile (Example)Stoichiometry (Nuc:Alk:Base)SolventBaseTemp. (°C)Time (h)Expected Yield (%)
Aniline1 : 1.1 : 2DMFK₂CO₃901270-85
Phenol1 : 1.2 : 1.5AcetoneK₂CO₃56 (reflux)880-95
Thiophenol1 : 1.1 : 1.5EthanolK₂CO₃60485-98

Visualizations

Synthesis and Application Workflow

The following diagram illustrates the overall workflow from the synthesis of the alkylating agent to its subsequent use in alkylating various nucleophiles.

G cluster_synthesis Part 1: Synthesis of Alkylating Agent cluster_alkylation Part 2: Alkylation of Nucleophiles morpholine Morpholine synthesis_step Reaction (K₂CO₃, TBAB, Toluene, Reflux) morpholine->synthesis_step dcp 1,2-Dichloropropane dcp->synthesis_step workup_synth Work-up & Purification (Filtration, Extraction, Distillation) synthesis_step->workup_synth alkyl_halide This compound workup_synth->alkyl_halide alkylation_amine N-Alkylation (K₂CO₃, DMF, 90°C) alkyl_halide->alkylation_amine alkylation_phenol O-Alkylation (K₂CO₃, Acetone, Reflux) alkyl_halide->alkylation_phenol alkylation_thiol S-Alkylation (K₂CO₃, EtOH, 60°C) alkyl_halide->alkylation_thiol amine Amine (R-NH₂) e.g., Aniline amine->alkylation_amine phenol Phenol (Ar-OH) e.g., Phenol phenol->alkylation_phenol thiol Thiol (R-SH) e.g., Thiophenol thiol->alkylation_thiol product_amine N-Alkylated Amine alkylation_amine->product_amine product_phenol O-Alkylated Phenol (Ether) alkylation_phenol->product_phenol product_thiol S-Alkylated Thiol (Thioether) alkylation_thiol->product_thiol N_Alkylation_Pathway amine Primary Amine (R-NH₂) step1 Nucleophilic Attack (SN2 Mechanism) amine->step1 alkyl_halide This compound alkyl_halide->step1 base Base (K₂CO₃) step2 Deprotonation base->step2 intermediate Ammonium Salt Intermediate step1->intermediate intermediate->step2 product Secondary Amine Product step2->product

Application Notes and Protocols: 4-(1-Chloropropan-2-yl)morpholine in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extensive literature review indicates that while the morpholine moiety is a privileged scaffold in numerous Active Pharmaceutical Ingredients (APIs), the specific isomer 4-(1-Chloropropan-2-yl)morpholine is not a commonly documented building block in the synthesis of known APIs. Research frequently cites the use of its structural isomer, 4-(3-chloropropyl)morpholine , notably in the synthesis of the anticancer drug Gefitinib .

This document provides a detailed overview of the established application of 4-(3-chloropropyl)morpholine in the synthesis of Gefitinib, including a comprehensive experimental protocol and relevant data. Furthermore, to explore the potential utility of this compound, a hypothetical application in the synthesis of a potential API intermediate is presented, complete with a detailed experimental protocol and representative data. This allows for an understanding of its expected reactivity and provides a practical template for its use in novel synthetic routes.

I. Established Application: The Role of 4-(3-Chloropropyl)morpholine in the Synthesis of Gefitinib

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of certain types of cancer. A key step in its synthesis involves the alkylation of a phenolic hydroxyl group with 4-(3-chloropropyl)morpholine.

Experimental Protocol: Synthesis of Gefitinib Intermediate

This protocol describes the O-alkylation of 4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol with 4-(3-chloropropyl)morpholine.

Materials:

  • 4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol

  • 4-(3-chloropropyl)morpholine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-(3-chloropropyl)morpholine (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (Silica gel, 100-200 mesh, eluting with a gradient of methanol in dichloromethane) to afford the desired Gefitinib intermediate.

Data Presentation: Synthesis of Gefitinib Intermediate
ParameterValue
Starting Material4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol
Reagent4-(3-chloropropyl)morpholine
BasePotassium Carbonate
SolventDMF
Reaction Temperature80 °C
Reaction Time4-6 hours
Yield 85-95%
Purity (by HPLC) >98%

Logical Relationship: Synthesis of Gefitinib

Gefitinib_Synthesis A 4-((3-chloro-4-fluorophenyl)amino)- 7-methoxyquinazolin-6-ol C Gefitinib A->C K2CO3, DMF, 80°C B 4-(3-chloropropyl)morpholine B->C

Synthesis of Gefitinib via O-alkylation.

II. Hypothetical Application: Synthesis of a Novel API Intermediate using this compound

While not currently documented for a specific API, this compound can be expected to act as an alkylating agent, similar to its isomer. The secondary nature of the carbon bearing the chlorine atom may influence reaction kinetics and necessitate different reaction conditions compared to its primary chloride analogue. Below is a hypothetical protocol for its use in the N-alkylation of a primary amine, a common reaction in the synthesis of many APIs.

Experimental Protocol: N-Alkylation of 4-Aminophenol

This hypothetical protocol describes the N-alkylation of 4-aminophenol with this compound to generate a novel secondary amine intermediate.

Materials:

  • 4-Aminophenol

  • This compound

  • Sodium iodide (NaI) (catalytic amount)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of 4-aminophenol (1.0 eq) and potassium carbonate (2.5 eq) in acetonitrile, add a catalytic amount of sodium iodide.

  • Add this compound (1.1 eq) to the mixture.

  • Reflux the reaction mixture for 12-18 hours, monitoring its progress by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by flash column chromatography (Silica gel, 230-400 mesh, eluting with a hexane-ethyl acetate gradient) to obtain the pure N-(2-morpholinopropyl)aminophenol.

Data Presentation: Hypothetical N-Alkylation
ParameterValue (Hypothetical)
Starting Material4-Aminophenol
ReagentThis compound
BasePotassium Carbonate
CatalystSodium Iodide
SolventAcetonitrile
Reaction TemperatureReflux (approx. 82 °C)
Reaction Time12-18 hours
Yield 60-75%
Purity (by HPLC) >97%

Experimental Workflow: Hypothetical N-Alkylation

Hypothetical_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine 4-Aminophenol, K2CO3, and NaI in Acetonitrile B Add this compound A->B C Reflux for 12-18 hours (Monitor by TLC) B->C D Cool and Filter C->D E Concentrate Filtrate D->E F Dissolve in Ethyl Acetate E->F G Wash with NaHCO3 (aq) and Brine F->G H Dry and Concentrate G->H I Flash Column Chromatography H->I

Workflow for the hypothetical N-alkylation reaction.

III. Signaling Pathways

As no specific API synthesized from this compound has been identified, a signaling pathway diagram cannot be provided for a drug molecule derived from this specific precursor. However, for the related API, Gefitinib, the targeted signaling pathway is well-established.

Signaling Pathway: EGFR Inhibition by Gefitinib

EGFR_Signaling EGF EGF (Epidermal Growth Factor) EGFR EGFR (Epidermal Growth Factor Receptor) EGF->EGFR P P EGFR->P Autophosphorylation Gefitinib Gefitinib Gefitinib->EGFR Inhibits Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) P->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Mechanism of action of Gefitinib via EGFR inhibition.

Conclusion

While this compound is not a widely utilized reagent in the synthesis of current APIs, its structural similarity to key building blocks like 4-(3-chloropropyl)morpholine suggests its potential as a valuable intermediate for the development of novel therapeutics. The provided protocols, both established for a related compound and hypothetical for the title compound, offer a solid foundation for researchers exploring the incorporation of the 2-morpholinopropyl moiety into new chemical entities. Further investigation into the reactivity and applications of this compound is warranted to fully elucidate its potential in medicinal chemistry and drug discovery.

Application Note: Scale-up Synthesis of 4-(1-Chloropropan-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols for the scale-up synthesis of 4-(1-chloropropan-2-yl)morpholine, a key intermediate in pharmaceutical development. Two primary synthetic routes are presented: the chlorination of 1-morpholinopropan-2-ol using thionyl chloride, and the nucleophilic substitution of 1,2-dichloropropane with morpholine. Both methods are described with comprehensive experimental procedures, safety precautions, and methods for purification and characterization. All quantitative data is summarized for easy comparison, and process workflows are visualized to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound is a valuable building block in the synthesis of a variety of biologically active molecules. Its structural motif, featuring a morpholine ring and a chlorinated propyl chain, allows for further functionalization and incorporation into larger, more complex drug candidates. The development of robust and scalable synthetic methods for this intermediate is therefore of significant interest to the pharmaceutical industry. This document outlines two effective methods for its preparation on a laboratory scale, with considerations for potential scale-up.

Synthetic Strategies

Two principal synthetic pathways for the preparation of this compound are detailed below.

Route 1: Chlorination of 1-Morpholinopropan-2-ol

This route involves the conversion of the hydroxyl group of 1-morpholinopropan-2-ol to a chloride using a suitable chlorinating agent, such as thionyl chloride (SOCl₂). This method is generally high-yielding and proceeds via a well-understood Sₙ2 mechanism, which can be advantageous for controlling stereochemistry if an enantiomerically pure starting material is used.[1][2]

Route 2: Nucleophilic Substitution of 1,2-Dichloropropane

This approach entails the direct reaction of morpholine with 1,2-dichloropropane. As a nucleophilic substitution reaction, this method is straightforward but may require careful optimization of reaction conditions to favor the desired monosubstituted product and minimize the formation of disubstituted byproducts.

Experimental Protocols

Route 1: Chlorination of 1-Morpholinopropan-2-ol

Materials:

  • 1-Morpholinopropan-2-ol

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-morpholinopropan-2-ol (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate. Caution: Gas evolution (SO₂ and CO₂) will occur.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Safety Precautions:

  • Thionyl chloride is a corrosive and toxic reagent. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction with thionyl chloride releases toxic gases (HCl and SO₂). Ensure the reaction setup is properly vented.

  • The quenching step is exothermic and produces gas. Perform it slowly and with caution.

Route 2: Nucleophilic Substitution of 1,2-Dichloropropane

Materials:

  • Morpholine

  • 1,2-Dichloropropane

  • Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) as a base

  • Acetonitrile or Dimethylformamide (DMF) as solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine morpholine (2-3 equivalents), 1,2-dichloropropane (1 equivalent), and a base such as triethylamine or potassium carbonate (1.5 equivalents) in a suitable solvent like acetonitrile or DMF.

  • Reaction: Heat the reaction mixture to reflux (temperature will depend on the solvent used) and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and then brine in a separatory funnel.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to isolate this compound.

Safety Precautions:

  • 1,2-Dichloropropane is a flammable and potentially carcinogenic liquid. Handle with appropriate care in a fume hood.

  • Morpholine and triethylamine are corrosive and have strong odors. Use in a well-ventilated area.

Data Presentation

ParameterRoute 1: ChlorinationRoute 2: Nucleophilic Substitution
Starting Materials 1-Morpholinopropan-2-ol, Thionyl chlorideMorpholine, 1,2-Dichloropropane
Key Reagents DichloromethaneTriethylamine or K₂CO₃, Acetonitrile/DMF
Reaction Temperature 0 °C to Reflux (~40 °C)Reflux (Solvent dependent)
Typical Reaction Time 2-6 hours12-24 hours
Yield (Typical) HighModerate to High
Purification Method Vacuum Distillation / Column ChromatographyVacuum Distillation / Column Chromatography
Key Byproducts SO₂, HCl, potential over-chlorination productsDisubstituted product, unreacted starting materials

Mandatory Visualizations

Logical Workflow for Synthesis Route 1

Synthesis_Route_1 cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 1-Morpholinopropan-2-ol in anhydrous DCM cool Cool to 0 °C start->cool add_socl2 Add Thionyl Chloride dropwise at 0 °C cool->add_socl2 reflux Warm to RT and Reflux add_socl2->reflux monitor Monitor by TLC/GC-MS reflux->monitor quench Quench with NaHCO₃ (aq) monitor->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Distillation/Chromatography) concentrate->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound via chlorination.

Logical Workflow for Synthesis Route 2

Synthesis_Route_2 cluster_reaction Reaction cluster_workup Work-up & Purification mix Combine Morpholine, 1,2-Dichloropropane, and Base reflux Heat to Reflux mix->reflux monitor Monitor by TLC/GC-MS reflux->monitor cool_filter Cool and Filter monitor->cool_filter concentrate1 Concentrate Filtrate cool_filter->concentrate1 extract Dissolve and Extract concentrate1->extract wash Wash with Water and Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate2 Concentrate in vacuo dry->concentrate2 purify Purify (Distillation/Chromatography) concentrate2->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound via nucleophilic substitution.

Conclusion

This application note provides two viable and scalable laboratory methods for the synthesis of this compound. Route 1, the chlorination of 1-morpholinopropan-2-ol, is likely to be higher yielding and offer better control, particularly where stereochemistry is a concern. Route 2, the direct substitution on 1,2-dichloropropane, is simpler in terms of starting materials but may require more extensive optimization to maximize the yield of the desired product. The choice of method will depend on the availability of starting materials, desired scale, and purity requirements. Both protocols provide a solid foundation for researchers and drug development professionals to produce this important chemical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(1-Chloropropan-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-(1-Chloropropan-2-yl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

While a standardized, high-yield protocol for this compound is not extensively documented in publicly available literature, a plausible and commonly suggested route involves the reaction of morpholine with 1-chloro-2-propylamine precursors or direct alkylation with a suitable chloropropylating agent. A two-step approach is often considered:

  • Alkylation of Morpholine: Reaction of morpholine with propylene oxide to form 1-(morpholin-4-yl)propan-2-ol.

  • Chlorination: Conversion of the resulting alcohol to the desired this compound using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Another potential route is the direct alkylation of morpholine with 1,2-dichloropropane. However, this can lead to a mixture of isomers and requires careful control of reaction conditions.

Q2: What are the main side reactions that can lower the yield?

Several side reactions can occur, leading to a decreased yield of the desired product:

  • Over-alkylation of Morpholine: If using a di-substituted propane derivative, the second halide can react with another morpholine molecule, leading to a bis-morpholino propane byproduct.

  • Formation of Isomers: When using reagents like 1,2-dichloropropane, the reaction can potentially yield 4-(2-chloropropyl)morpholine as an isomeric impurity.

  • Elimination Reactions: Under basic conditions, elimination of HCl from the product can occur, leading to the formation of an unsaturated morpholinopropane derivative.

  • Reaction with Solvent: The choice of solvent is crucial. Protic solvents may react with the chlorinating agent or the starting materials.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a straightforward method to monitor the reaction. A suitable solvent system (e.g., ethyl acetate/hexane) can be used to separate the starting materials from the product. Staining with an appropriate agent (e.g., potassium permanganate) can help visualize the spots. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.

Q4: What is the best method for purifying the final product?

Purification of this compound is typically achieved through vacuum distillation.[1] Column chromatography on silica gel can also be employed for higher purity, although this may be less practical for larger scale syntheses.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation - Inactive reagents.- Incorrect reaction temperature.- Insufficient reaction time.- Check the quality and purity of starting materials (morpholine, propylene oxide, chlorinating agent).- Optimize the reaction temperature. For the chlorination step, it is often performed at low temperatures initially and then slowly warmed.- Extend the reaction time and monitor by TLC until the starting material is consumed.
Formation of a Significant Amount of Byproducts - Incorrect stoichiometry.- Reaction temperature is too high.- Presence of moisture.- Use a slight excess of morpholine in the initial alkylation step to minimize over-alkylation.- Maintain a controlled, low temperature, especially during the addition of the chlorinating agent.- Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the chlorinating agent.
Difficulties in Isolating the Product - Emulsion formation during workup.- Product is volatile.- Add brine (saturated NaCl solution) to break up emulsions during aqueous workup.- Use a rotary evaporator with controlled temperature and pressure to remove the solvent. For final purification, vacuum distillation is recommended.[1]
Product Contaminated with Isomers - Use of a non-regioselective starting material.- Consider a more regioselective synthetic route, such as the reaction of morpholine with propylene oxide followed by chlorination.- If using 1,2-dichloropropane, carefully control the reaction conditions (temperature, stoichiometry) to favor the desired isomer. Purification by fractional distillation or column chromatography may be necessary.

Experimental Protocols

Protocol 1: Synthesis of 1-(Morpholin-4-yl)propan-2-ol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add morpholine (1.0 eq).

  • Reagent Addition: Slowly add propylene oxide (1.1 eq) to the morpholine at room temperature with vigorous stirring.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the excess morpholine under reduced pressure. The crude 1-(morpholin-4-yl)propan-2-ol can be used in the next step without further purification.

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the crude 1-(morpholin-4-yl)propan-2-ol (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or chloroform. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add thionyl chloride (1.2 eq) dropwise to the cooled solution via the dropping funnel. Maintain the temperature below 5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Workup: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by vacuum distillation to obtain this compound.[1]

Visualizations

SynthesisWorkflow Start Start: Morpholine & Propylene Oxide Alkylation Step 1: Alkylation (Reflux) Start->Alkylation Intermediate Intermediate: 1-(Morpholin-4-yl)propan-2-ol Alkylation->Intermediate Chlorination Step 2: Chlorination (Thionyl Chloride, 0°C to RT) Intermediate->Chlorination Workup Aqueous Workup & Extraction Chlorination->Workup Purification Purification (Vacuum Distillation) Workup->Purification Product Final Product: This compound Purification->Product

Caption: Hypothetical two-step synthesis workflow for this compound.

TroubleshootingLogic Problem Low Yield Cause1 Side Reactions? Problem->Cause1 Cause2 Incomplete Reaction? Problem->Cause2 Cause3 Purification Loss? Problem->Cause3 Solution1a Optimize Temperature Cause1->Solution1a Solution1b Check Stoichiometry Cause1->Solution1b Solution2a Increase Reaction Time Cause2->Solution2a Solution2b Verify Reagent Purity Cause2->Solution2b Solution3a Improve Workup Technique Cause3->Solution3a Solution3b Optimize Distillation Cause3->Solution3b

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: 4-(1-Chloropropan-2-yl)morpholine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(1-Chloropropan-2-yl)morpholine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the prevalent side products and offering solutions to minimize their formation and facilitate purification.

Primary Reaction: The target compound, this compound, is typically synthesized via the N-alkylation of morpholine with 1,2-dichloropropane.

Diagram of the Primary Reaction and Major Side Products

G cluster_reactants Reactants cluster_products Products Morpholine Morpholine Main_Product This compound (Desired Product) Morpholine->Main_Product Isomer 4-(2-Chloropropan-1-yl)morpholine (Regioisomeric Side Product) Morpholine->Isomer DiSubstituted 1,2-Bismorpholinopropane (Di-alkylation Side Product) Morpholine->DiSubstituted Dichloropropane 1,2-Dichloropropane Dichloropropane->Main_Product Dichloropropane->Isomer Dichloropropane->DiSubstituted

Caption: Reaction scheme showing the formation of the desired product and major side products.

Issue 1: Presence of an Isomeric Impurity

Symptom: Spectroscopic analysis (e.g., NMR, GC-MS) of the crude product indicates the presence of a compound with the same mass as the desired product but with a different fragmentation pattern or chemical shifts. This is likely the regioisomer, 4-(2-Chloropropan-1-yl)morpholine.

Cause: The N-alkylation of morpholine with 1,2-dichloropropane can occur at either of the two carbon atoms bearing a chlorine atom. Nucleophilic attack at the secondary carbon (C2) yields the desired product, while attack at the primary carbon (C1) results in the formation of the isomeric side product. The ratio of these products is influenced by the reaction conditions.

Troubleshooting and Solutions:

  • Control Reaction Temperature: Lower reaction temperatures generally favor substitution at the less sterically hindered primary carbon, potentially increasing the proportion of the undesired isomer. Conversely, slightly elevated temperatures may favor the formation of the thermodynamically more stable product, which could be the desired secondary chloride. It is recommended to run small-scale experiments at various temperatures (e.g., room temperature, 40°C, 60°C) to determine the optimal condition for maximizing the yield of this compound.

  • Choice of Base: The basicity and steric bulk of the base used can influence the regioselectivity. A bulky, non-nucleophilic base may favor deprotonation of the morpholine nitrogen without interfering with the alkylation site, potentially leading to a cleaner reaction.

  • Purification:

    • Fractional Distillation: If the boiling points of the two isomers are sufficiently different, fractional distillation under reduced pressure can be an effective separation method.

    • Column Chromatography: Separation by silica gel chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can be employed to isolate the desired isomer. Careful monitoring by TLC or GC is crucial.

Anticipated Analytical Data for Isomers:

CompoundPredicted ¹H NMR Key Signals (CDCl₃, 400 MHz)Predicted ¹³C NMR Key Signals (CDCl₃)
This compound (Desired)δ 4.10-4.20 (m, 1H, -CHCl-), 3.65-3.75 (t, 4H, -O-CH₂-), 2.90-3.00 (m, 1H, -N-CH-), 2.40-2.60 (m, 4H, -N-CH₂-), 1.25-1.35 (d, 3H, -CH₃)δ 67.0 (-O-CH₂-), 62.0 (-N-CH-), 54.0 (-N-CH₂-), 50.0 (-CHCl-), 18.0 (-CH₃)
4-(2-Chloropropan-1-yl)morpholine (Isomer)δ 4.20-4.30 (m, 1H, -CHCl-), 3.68-3.78 (t, 4H, -O-CH₂-), 2.60-2.80 (m, 2H, -N-CH₂-CHCl), 2.45-2.55 (t, 4H, -N-CH₂-), 1.50-1.60 (d, 3H, -CH₃)δ 67.1 (-O-CH₂-), 63.0 (-N-CH₂-CHCl), 54.2 (-N-CH₂-), 51.0 (-CHCl-), 21.0 (-CH₃)
Issue 2: Formation of a High-Boiling Point Side Product

Symptom: Analysis of the crude product reveals a significant amount of a higher molecular weight, high-boiling point impurity. This is likely the di-substituted product, 1,2-bismorpholinopropane.

Cause: This side product arises from the reaction of a second equivalent of morpholine with the initially formed chloropropylmorpholine product (either isomer). This is more likely to occur if an excess of morpholine is used or if the reaction is allowed to proceed for an extended period at elevated temperatures.

Troubleshooting and Solutions:

  • Control Stoichiometry: Use a molar excess of 1,2-dichloropropane relative to morpholine. This ensures that morpholine is the limiting reagent, reducing the likelihood of a second substitution. A 1.5 to 2-fold excess of the dichloroalkane is a good starting point.

  • Slow Addition of Morpholine: Adding the morpholine dropwise to the reaction mixture containing 1,2-dichloropropane can help maintain a low concentration of the nucleophile, thereby disfavoring the second alkylation step.

  • Monitor Reaction Progress: Closely monitor the reaction by TLC or GC-MS. The reaction should be quenched as soon as the starting morpholine is consumed to prevent the subsequent formation of the di-substituted product.

  • Purification:

    • Distillation: Due to its significantly higher boiling point, 1,2-bismorpholinopropane can often be separated from the mono-alkylated products by vacuum distillation. The desired product will distill at a lower temperature.

    • Acid-Base Extraction: The di-substituted product is more basic than the mono-substituted product. In some cases, careful pH-controlled extraction might be used to selectively protonate and separate the products, although this can be challenging.

Anticipated Analytical Data for Di-substituted Product:

CompoundPredicted ¹H NMR Key Signals (CDCl₃, 400 MHz)Predicted ¹³C NMR Key Signals (CDCl₃)
1,2-Bismorpholinopropane δ 3.65-3.75 (m, 8H, -O-CH₂-), 2.30-2.80 (m, 11H, morpholine -N-CH₂- and propane backbone protons), 1.00-1.10 (d, 3H, -CH₃)δ 67.2 (-O-CH₂-), 60.0 (-N-CH₂-CH-), 56.0 (-N-CH-), 54.0 (morpholine -N-CH₂-), 15.0 (-CH₃)

Frequently Asked Questions (FAQs)

Q1: What is a general experimental protocol for the synthesis of this compound?

A1: A plausible laboratory-scale protocol is as follows. Please note that this is a general guideline and may require optimization.

Experimental Workflow Diagram

G Reactants 1. Combine Morpholine, 1,2-Dichloropropane, and a non-nucleophilic base (e.g., K₂CO₃) in a suitable solvent (e.g., Acetonitrile). Reaction 2. Heat the mixture under reflux (e.g., 80°C) and monitor by TLC/GC-MS. Reactants->Reaction Workup 3. After completion, cool the mixture, filter off solids, and remove solvent in vacuo. Reaction->Workup Extraction 4. Dissolve the residue in an organic solvent (e.g., CH₂Cl₂) and wash with water and brine. Workup->Extraction Drying 5. Dry the organic layer over Na₂SO₄, filter, and concentrate. Extraction->Drying Purification 6. Purify the crude product by vacuum distillation or column chromatography. Drying->Purification

Caption: A typical experimental workflow for the synthesis of this compound.

Detailed Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,2-dichloropropane (1.5-2.0 equivalents) and a suitable solvent such as acetonitrile or toluene.

  • Addition of Reagents: Add a non-nucleophilic base like anhydrous potassium carbonate (1.5 equivalents) to the flask. Slowly add morpholine (1.0 equivalent) to the stirred mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent) and monitor its progress using TLC or GC-MS.

  • Work-up: Once the reaction is complete (typically when the morpholine is consumed), cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of the solvent.

  • Extraction: Combine the filtrate and washes, and remove the solvent under reduced pressure. Dissolve the resulting crude oil in a water-immiscible organic solvent like dichloromethane or ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to isolate the desired this compound.

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure of the desired product and identify impurities. The chemical shifts and coupling patterns will be distinct for the desired product and its isomer (see table in Issue 1).

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate the components of the reaction mixture, and MS will provide the molecular weight and fragmentation pattern for each component, aiding in their identification.

  • Thin Layer Chromatography (TLC): TLC is a quick and easy way to monitor the progress of the reaction and the effectiveness of purification steps.

Troubleshooting Logic Diagram

G Start Crude Product Analysis (NMR, GC-MS) Check_Purity Is the product pure? Start->Check_Purity Impurity_ID Identify Impurities Check_Purity->Impurity_ID No End_Pure Pure Product Obtained Check_Purity->End_Pure Yes Isomer_Check Isomeric impurity present? Impurity_ID->Isomer_Check DiSub_Check Di-substituted impurity present? Isomer_Check->DiSub_Check No Optimize_Temp Optimize reaction temperature and base. Isomer_Check->Optimize_Temp Yes Adjust_Stoich Adjust stoichiometry (excess 1,2-dichloropropane) and use slow addition of morpholine. DiSub_Check->Adjust_Stoich Yes End_Impure Re-evaluate synthesis strategy DiSub_Check->End_Impure No (Other Impurities) Purify_Isomer Purify by fractional distillation or column chromatography. Optimize_Temp->Purify_Isomer Purify_Isomer->End_Pure Purify_DiSub Purify by vacuum distillation. Adjust_Stoich->Purify_DiSub Purify_DiSub->End_Pure

Caption: A logical flowchart for troubleshooting common impurities in the synthesis.

Q3: Are there any safety precautions I should be aware of?

A3: Yes, several safety precautions should be taken:

  • 1,2-Dichloropropane: This is a flammable liquid and a potential carcinogen. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Morpholine: Morpholine is a corrosive liquid. Avoid contact with skin and eyes.

  • General Precautions: As with all chemical reactions, it is important to be aware of the potential hazards of all reagents and solvents used. Always consult the Safety Data Sheets (SDS) for each chemical before starting an experiment.

Technical Support Center: Purification of Crude 4-(1-Chloropropan-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the purification of crude 4-(1-Chloropropan-2-yl)morpholine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of crude this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield After Aqueous Work-up 1. The product, as a hydrochloride salt, is partially soluble in the aqueous phase. 2. Emulsion formation during extraction.1. Before extraction, ensure the reaction mixture is basified (pH > 10) to deprotonate any amine salts, making the product more soluble in the organic solvent. 2. To break emulsions, add a small amount of brine (saturated NaCl solution) or a different organic solvent with a significant density difference from water.
Presence of a White Precipitate in the Crude Product 1. Formation of triethylamine hydrochloride (or a similar amine salt) as a byproduct if a tertiary amine base was used in the synthesis.[1][2]1. Wash the organic solution of the crude product with water or brine to dissolve and remove the salt.[1] 2. If the product is not water-sensitive, the salt can be filtered off after dissolving the crude mixture in a solvent in which the salt is insoluble (e.g., diethyl ether, THF).[2][3]
Product Contaminated with Unreacted Morpholine 1. Incomplete reaction. 2. Use of excess morpholine.1. Morpholine is water-soluble. Perform an aqueous wash of the organic solution containing the crude product. An acidic wash (e.g., with dilute HCl) will protonate the morpholine, making it highly water-soluble and easier to remove. The desired product will also form a salt, so it must be re-basified and extracted.
Distillation Yields are Low or Product Decomposes 1. The product may be thermally unstable at its atmospheric boiling point. 2. Presence of high-boiling impurities.1. Perform vacuum distillation to lower the boiling point and minimize thermal degradation.[4] 2. If distillation is not effective, consider alternative purification methods such as column chromatography.
Column Chromatography Fails to Separate Isomers 1. The isomeric impurity, 4-(2-chloropropan-1-yl)morpholine, may have a very similar polarity to the desired product.1. Optimize the mobile phase system. A solvent system with lower polarity may improve separation. 2. Consider using a different stationary phase (e.g., alumina instead of silica gel). 3. If chromatography is unsuccessful, fractional distillation under high vacuum might provide better separation of the isomers.
Product is an Oil but Should be a Solid 1. Presence of solvent or other liquid impurities.1. Ensure all solvent has been removed under reduced pressure. 2. Attempt to crystallize the product by dissolving it in a minimal amount of a hot non-polar solvent (e.g., hexane, heptane) and then cooling slowly. Seeding with a pure crystal, if available, can induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Based on typical N-alkylation reactions of morpholine, the most common impurities include:

  • Unreacted starting materials: Morpholine and 1,2-dichloropropane.

  • Amine hydrochloride salts: Such as triethylamine hydrochloride, if triethylamine is used as a base.[1][5]

  • Isomeric byproduct: 4-(2-chloropropan-1-yl)morpholine.

  • Di-alkylation product: N,N'-bis(1-methylethyl)dimorpholine.

  • Solvent residues from the reaction and work-up.

Q2: Which purification method is most suitable for this compound?

A2: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • For small-scale purification and high purity requirements: Column chromatography is often the best choice for removing isomeric and other closely related impurities.[6]

  • For large-scale purification: Vacuum distillation is generally more practical and economical for separating the product from non-volatile or much higher-boiling impurities.[7]

  • Recrystallization: This method is ideal if the final product or a salt of it is a solid at room temperature.[8][9]

Q3: How can I effectively remove the triethylamine hydrochloride byproduct?

A3: Triethylamine hydrochloride is a salt and can be removed by washing the crude product (dissolved in an organic solvent like ethyl acetate or dichloromethane) with water or brine.[1] The salt is highly soluble in water, while the organic product remains in the organic layer. Alternatively, you can filter the reaction mixture if a solvent in which the salt is insoluble (like THF or diethyl ether) is used.[2][3]

Q4: My purified product is a yellow oil. Is this normal?

A4: While the pure compound is expected to be a colorless to pale yellow oil, a distinct yellow or brown color may indicate the presence of impurities, possibly from degradation or residual starting materials. Amines are known to discolor upon exposure to air and light due to oxidation.[7] Further purification by distillation or passing through a short plug of silica gel may be necessary if a colorless product is required.

Q5: What analytical techniques are recommended to assess the purity of the final product?

A5: To confirm the purity and identity of this compound, the following techniques are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify volatile impurities.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any isomeric impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Experimental Protocols

Protocol 1: Purification by Extraction and Vacuum Distillation

This protocol is suitable for purifying moderately clean crude product on a larger scale.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane (approx. 10 volumes).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with water (2 x 5 volumes) to remove any amine hydrochloride salts. If the crude mixture is acidic, first wash with a saturated sodium bicarbonate solution until effervescence ceases, followed by a water wash.

  • Brine Wash: Wash the organic layer with brine (1 x 5 volumes) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Vacuum Distillation: Assemble a vacuum distillation apparatus. The receiving flask should be cooled in an ice bath.

  • Fractional Distillation: Slowly heat the crude oil under vacuum. Collect the fraction that distills at the expected boiling point of this compound. Discard any initial low-boiling fractions (forerun) and stop the distillation before high-boiling residues begin to distill.

Protocol 2: Purification by Column Chromatography

This protocol is ideal for achieving high purity on a smaller scale, especially for removing isomeric impurities.

  • Slurry Preparation: Dissolve the crude product in a minimal amount of the chosen eluent (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Pack a glass chromatography column with silica gel using the wet slurry method with the initial eluent.

  • Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase. A typical starting eluent could be 95:5 hexane:ethyl acetate. The polarity can be gradually increased (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to facilitate the elution of the product.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Quantitative Data

The following tables provide illustrative data for typical purification outcomes. Actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Table 1: Comparison of Purification Methods

Purification Method Typical Yield (%) Purity (%) Throughput Primary Impurities Removed
Vacuum Distillation 60 - 8095 - 98HighNon-volatile residues, salts, some starting materials
Column Chromatography 40 - 70> 99LowIsomers, closely related byproducts, all other impurities
Recrystallization (of a solid salt) 50 - 75> 99MediumSoluble impurities

Table 2: Illustrative TLC Data for Column Chromatography

Compound Rf Value (90:10 Hexane:EtOAc) Visualization
1,2-dichloropropane (starting material)~ 0.85UV inactive, KMnO₄ stain
This compound ~ 0.40 UV inactive, KMnO₄ stain
4-(2-chloropropan-1-yl)morpholine (isomer)~ 0.45UV inactive, KMnO₄ stain
Morpholine (starting material)~ 0.10 (streaking)UV inactive, KMnO₄ stain

Workflow Visualization

The following diagram illustrates a general workflow for the purification of crude this compound.

Purification_Workflow Crude Crude Product (in reaction mixture) Dissolve Dissolve in Organic Solvent Crude->Dissolve Wash Aqueous Wash (Water/Brine) Dissolve->Wash Dry Dry & Concentrate Wash->Dry AqueousWaste Aqueous Waste (Salts, excess morpholine) Wash->AqueousWaste WashedCrude Washed Crude Product Dry->WashedCrude Distillation Vacuum Distillation WashedCrude->Distillation For Large Scale Chromatography Column Chromatography WashedCrude->Chromatography For High Purity PureProduct1 Pure Product Distillation->PureProduct1 PureProduct2 Pure Product Chromatography->PureProduct2

Caption: Purification workflow for this compound.

References

Technical Support Center: Overcoming Solubility Challenges with 4-(1-Chloropropan-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with 4-(1-Chloropropan-2-yl)morpholine and other similar research compounds. The following information is based on established principles of solubility enhancement for poorly soluble molecules.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my desired solvent. What are the first steps I should take?

A1: Initially, it is crucial to assess the polarity of your compound and match it with a suitable solvent. For morpholine derivatives, which possess both polar (amine and ether groups) and non-polar (alkyl halide) features, a good starting point is to test a range of solvents with varying polarities. It is also beneficial to employ gentle heating and agitation, such as vortexing or sonication, to facilitate dissolution.

Q2: Are there any common solvents that are generally effective for dissolving morpholine-containing compounds?

Q3: Can I use pH modification to improve the solubility of this compound?

A3: Yes, pH adjustment can be a very effective technique for compounds with ionizable groups.[2][3] Morpholine contains a basic nitrogen atom, which can be protonated at acidic pH to form a more soluble salt.[4] Therefore, attempting to dissolve the compound in an acidic buffer or adding a small amount of a suitable acid may significantly increase its aqueous solubility.

Q4: What are co-solvents and how can they help with solubility?

A4: Co-solvents are mixtures of a primary solvent (often water) with a water-miscible organic solvent. This technique can enhance the solubility of poorly soluble compounds by reducing the polarity of the aqueous environment.[2][5] For instance, if your compound is sparingly soluble in water, creating a co-solvent system with ethanol, methanol, or acetonitrile could improve its solubility.

Q5: When should I consider more advanced techniques like solid dispersions or particle size reduction?

A5: These methods are typically employed when simpler approaches like solvent selection, pH adjustment, and co-solvency are insufficient, especially in the context of formulation development for in vivo studies.[6][7][8] Particle size reduction, such as micronization, increases the surface area of the compound, which can improve the dissolution rate.[2] Solid dispersions involve dispersing the compound in a solid hydrophilic matrix to enhance its solubility and bioavailability.[8]

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with this compound.

Issue: The compound is not dissolving in my chosen aqueous buffer.

  • Question 1: Have you tried adjusting the pH of the buffer?

    • Answer: Since this compound contains a basic morpholine ring, lowering the pH of your buffer may increase its solubility.[4] Prepare a series of buffers with decreasing pH values (e.g., pH 6, 5, 4) and test the solubility of your compound in each.

  • Question 2: Have you considered using a co-solvent?

    • Answer: If pH adjustment is not effective or not compatible with your experiment, a co-solvent system can be employed.[5] Prepare a stock solution of your compound in a water-miscible organic solvent (e.g., DMSO, ethanol) and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Issue: The compound precipitates out of solution upon storage.

  • Question 1: At what temperature are you storing the solution?

    • Answer: Lower temperatures can decrease the solubility of some compounds. Try storing your solution at room temperature or in a controlled environment. If refrigeration is necessary, you may need to re-dissolve the compound by gentle warming and agitation before use.

  • Question 2: Is the concentration of the compound too high?

    • Answer: You may be exceeding the equilibrium solubility of the compound in your chosen solvent system. Try preparing a more dilute solution. If a higher concentration is required, you may need to explore alternative solvent systems or more advanced formulation strategies.

Data Presentation

Table 1: Properties of Common Laboratory Solvents

SolventPolarity IndexBoiling Point (°C)Dielectric ConstantNotes
Water10.2100.080.1Universal solvent, highly polar.
Dimethyl Sulfoxide (DMSO)7.2189.046.7Polar aprotic solvent, good for many organic compounds.[1]
Dimethylformamide (DMF)6.4153.036.7Polar aprotic solvent, similar to DMSO.
Acetonitrile5.881.637.5Polar aprotic solvent, miscible with water.
Methanol5.164.732.7Polar protic solvent.
Ethanol4.378.524.5Polar protic solvent, commonly used as a co-solvent.
Dichloromethane (DCM)3.139.69.1Non-polar solvent, good for less polar compounds.
Chloroform4.161.24.8Non-polar solvent.
Ethyl Acetate4.477.16.0Moderately polar solvent.
Tetrahydrofuran (THF)4.066.07.5Moderately polar ether.

Experimental Protocols

Protocol: Screening for a Suitable Co-Solvent System

  • Preparation of Stock Solution:

    • Accurately weigh 1-5 mg of this compound into a clean vial.

    • Add a small, precise volume of a water-miscible organic solvent (e.g., 100 µL of DMSO or ethanol) to the vial.

    • Vortex or sonicate the vial until the compound is completely dissolved. If it does not dissolve, select a different organic solvent.

  • Co-Solvent Titration:

    • To the clear stock solution, add the primary solvent (e.g., water or buffer) in small, incremental volumes (e.g., 10 µL at a time).

    • After each addition, vortex the solution and visually inspect for any signs of precipitation.

    • Continue adding the primary solvent until precipitation is observed.

  • Determination of a Suitable Ratio:

    • The highest concentration of the primary solvent at which the compound remains in solution represents a suitable starting point for your experimental co-solvent system.

    • It is advisable to prepare your final solution at a concentration slightly lower than this determined point to ensure stability.

  • Final Formulation and Control:

    • Prepare a sufficient volume of the chosen co-solvent mixture for your experiments.

    • Dissolve the required amount of this compound in this co-solvent system.

    • Always include a vehicle control (the co-solvent mixture without the compound) in your experiments to account for any effects of the solvents themselves.

Visualizations

TroubleshootingWorkflow start Solubility Issue Encountered solvent_selection Select Appropriate Solvent (Based on Polarity) start->solvent_selection dissolved_yes1 Compound Dissolved? solvent_selection->dissolved_yes1 agitation Apply Gentle Heating and Agitation (Vortex/Sonicate) dissolved_yes1->agitation No success Proceed with Experiment dissolved_yes1->success Yes dissolved_yes2 Compound Dissolved? agitation->dissolved_yes2 ph_adjustment Modify pH (for Ionizable Compounds) dissolved_yes2->ph_adjustment No dissolved_yes2->success Yes dissolved_yes3 Compound Dissolved? ph_adjustment->dissolved_yes3 co_solvent Use a Co-solvent System dissolved_yes3->co_solvent No dissolved_yes3->success Yes dissolved_yes4 Compound Dissolved? co_solvent->dissolved_yes4 advanced_techniques Consider Advanced Techniques (e.g., Solid Dispersion, Surfactants) dissolved_yes4->advanced_techniques No dissolved_yes4->success Yes failure Consult Further or Re-evaluate Compound advanced_techniques->failure

Caption: A decision tree for troubleshooting solubility issues.

SignalingPathway ligand External Ligand receptor Cell Surface Receptor ligand->receptor kinase_a Kinase A receptor->kinase_a inhibitor This compound inhibitor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor nucleus Nucleus transcription_factor->nucleus cellular_response Cellular Response nucleus->cellular_response

Caption: A hypothetical signaling pathway inhibited by a morpholine compound.

References

Technical Support Center: Synthesis of 4-(1-Chloropropan-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 4-(1-chloropropan-2-yl)morpholine. The following information is curated for researchers, scientists, and professionals in drug development to assist in optimizing reaction conditions and resolving common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and direct method is the nucleophilic substitution reaction between morpholine and 1-chloro-2-propyl tosylate or a similar activated 2-chloropropane derivative. An alternative two-step approach involves the reaction of morpholine with propylene oxide to form 1-(morpholin-4-yl)propan-2-ol, followed by chlorination of the hydroxyl group using a reagent like thionyl chloride (SOCl₂).

Q2: What are the typical starting materials and reagents for this synthesis?

The key starting materials are morpholine and a propylene derivative. Depending on the chosen route, you will need:

  • Route 1 (Direct Substitution): Morpholine, 1,2-dichloropropane, or a propylene derivative with a good leaving group at the 2-position and a chlorine at the 1-position. A base is often required.

  • Route 2 (Two-Step): Morpholine, propylene oxide, and a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Q3: How can I monitor the progress of the reaction?

Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, a developing system such as ethyl acetate/hexane can be used to separate the product from the starting materials. Staining with potassium permanganate or iodine can help visualize the spots. GC-MS will show the disappearance of starting materials and the appearance of the product peak with its characteristic mass-to-charge ratio.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Low Reaction Temperature: The reaction may be too slow at lower temperatures. 2. Poor Leaving Group: If using a halo-propane, the halide may not be a sufficiently good leaving group. 3. Steric Hindrance: The secondary carbon of the propane chain is sterically hindered for nucleophilic attack. 4. Base is too weak or absent: The protonated morpholine is not nucleophilic.1. Increase Temperature: Gradually increase the reaction temperature and monitor the progress by TLC or GC-MS. Refluxing in a suitable solvent is often necessary.[1] 2. Activate the Leaving Group: Convert the hydroxyl group of 1-(morpholin-4-yl)propan-2-ol to a better leaving group like a tosylate before the substitution reaction. 3. Use a more reactive electrophile: Consider using propylene oxide followed by chlorination. 4. Add a non-nucleophilic base: Use a base like triethylamine or potassium carbonate to neutralize any acid formed and deprotonate the morpholine.[2][3]
Formation of Multiple Products (Side Reactions) 1. Dialkylation: Excess of the chloropropane reagent can lead to the formation of a quaternary ammonium salt. 2. Elimination Reaction: The base used can promote the elimination of HCl to form an alkene. 3. Reaction at the wrong position: With 1,2-dichloropropane, morpholine might attack the primary carbon instead of the secondary one.1. Control Stoichiometry: Use a slight excess of morpholine relative to the chloropropane reagent.[1] 2. Use a milder base and lower temperature: Employ a weaker base like sodium bicarbonate and maintain a lower reaction temperature. 3. Use a regioselective starting material: Starting with propylene oxide ensures the morpholine attacks the less hindered carbon, leading to the desired propan-2-ol intermediate.
Difficult Product Isolation/Purification 1. Product is water-soluble: The product may be lost during aqueous workup due to its polar nature. 2. Co-elution with starting material: The product and starting materials may have similar polarities, making chromatographic separation difficult. 3. Formation of emulsions during extraction: The presence of salts and polar compounds can lead to stable emulsions.1. Extract with a more polar solvent: Use a solvent like dichloromethane or chloroform for extraction. Salting out the aqueous layer with brine can also improve recovery. 2. Optimize chromatographic conditions: Use a different solvent system for column chromatography or consider distillation under reduced pressure.[1] 3. Break emulsions: Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective.

Experimental Protocols

Proposed Synthesis of this compound via Propylene Oxide

Step 1: Synthesis of 1-(morpholin-4-yl)propan-2-ol

  • To a stirred solution of morpholine (1.0 eq) in a suitable solvent like methanol or ethanol, slowly add propylene oxide (1.1 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS until the starting materials are consumed.

  • Remove the solvent under reduced pressure to obtain the crude 1-(morpholin-4-yl)propan-2-ol. This intermediate can often be used in the next step without further purification.

Step 2: Chlorination of 1-(morpholin-4-yl)propan-2-ol

  • Dissolve the crude 1-(morpholin-4-yl)propan-2-ol (1.0 eq) in an inert solvent such as dichloromethane or chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution. Control the addition rate to maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by slowly adding it to a saturated solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Reaction Scheme and Troubleshooting Workflow

Reaction_Scheme Morpholine Morpholine Intermediate 1-(morpholin-4-yl)propan-2-ol Morpholine->Intermediate Step 1 PropyleneOxide Propylene Oxide PropyleneOxide->Intermediate Product This compound Intermediate->Product Step 2 ThionylChloride SOCl₂ ThionylChloride->Product

Caption: Proposed two-step synthesis of this compound.

Troubleshooting_Workflow Start Experiment Start CheckReaction Low or No Product? Start->CheckReaction CheckPurity Multiple Products? CheckReaction->CheckPurity No IncreaseTemp Increase Temperature / Use Reflux CheckReaction->IncreaseTemp Yes CheckIsolation Isolation Issues? CheckPurity->CheckIsolation No ControlStoichiometry Adjust Stoichiometry CheckPurity->ControlStoichiometry Yes Success Successful Synthesis CheckIsolation->Success No OptimizeExtraction Optimize Extraction / Use Distillation CheckIsolation->OptimizeExtraction Yes AddBase Add Base (e.g., Et₃N) IncreaseTemp->AddBase AddBase->CheckReaction ChangeBase Use Milder Base ControlStoichiometry->ChangeBase ChangeBase->CheckPurity OptimizeExtraction->CheckIsolation

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Preventing decomposition of 4-(1-Chloropropan-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 4-(1-Chloropropan-2-yl)morpholine during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound?

A1: The decomposition of this compound is primarily influenced by exposure to heat, light, moisture, and incompatible materials. Thermal decomposition can lead to the release of irritating and toxic gases, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[1][2] The presence of strong oxidizing agents can also lead to degradation.[1][2]

Q2: How can I visually identify if my sample of this compound has started to decompose?

A2: Signs of decomposition may include a change in color (e.g., development of a yellow or brown tint from a previously colorless or pale-yellow liquid), the appearance of precipitates, or a change in odor. For a definitive assessment, analytical techniques such as NMR spectroscopy, mass spectrometry, or chromatography should be employed to identify degradation products.

Q3: What are the recommended storage conditions to ensure the stability of this compound?

A3: To ensure maximum stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] It is also advisable to store the compound under an inert atmosphere, such as nitrogen or argon, to protect it from moisture and atmospheric oxygen.[1] Protect from direct sunlight and sources of ignition.[3][4]

Q4: Are there any chemical stabilizers that can be added to prevent the decomposition of this compound?

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of the sample (yellowing/browning) Oxidation or thermal degradation.Store the compound under an inert atmosphere (e.g., nitrogen or argon). Ensure storage is at the recommended low temperature and away from light sources. Consider purification by distillation or chromatography if the purity is critical for the experiment.
Formation of precipitates Polymerization or formation of insoluble degradation products.Filter the solution before use. If the problem persists, evaluate the storage conditions and consider the use of a stabilizer. Avoid prolonged storage of solutions.
Inconsistent experimental results Decomposition of the starting material leading to lower effective concentration.Verify the purity of the this compound sample using an appropriate analytical method (e.g., NMR, GC-MS) before use. Prepare solutions fresh for each experiment.
pH shift in the reaction mixture Formation of acidic byproducts, such as hydrochloric acid, from decomposition.Run the reaction under anhydrous conditions if possible. The use of a non-nucleophilic base as an acid scavenger can be considered, depending on the reaction compatibility.

Experimental Protocols

Protocol for Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method to assess the purity of this compound and identify potential degradation products.

1. Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • If the sample has visible precipitates, filter it through a 0.22 µm syringe filter before dilution.

2. GC-MS Instrument Conditions (Example):

  • Injector Temperature: 250 °C

  • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detector:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-400

3. Data Analysis:

  • Integrate the peak areas to determine the relative purity of the main compound.

  • Analyze the mass spectra of any minor peaks to identify potential degradation products by comparing them with spectral libraries.

Visualizations

Decomposition_Pathway Potential Decomposition Pathways A This compound B Elimination of HCl A->B Heat, Base C Oxidation A->C Oxidizing agents, Light D Hydrolysis A->D Moisture E 4-(Prop-1-en-2-yl)morpholine B->E F Morpholine N-oxide derivatives C->F G 4-(1-Hydroxypropan-2-yl)morpholine D->G

Caption: Potential decomposition pathways of this compound.

Experimental_Workflow Troubleshooting Workflow start Inconsistent Experimental Results check_purity Assess Purity of Starting Material (e.g., GC-MS, NMR) start->check_purity is_pure Is Purity >95%? check_purity->is_pure purify Purify by Distillation or Chromatography is_pure->purify No check_storage Review Storage Conditions (Temp, Light, Atmosphere) is_pure->check_storage Yes recheck_purity Re-assess Purity purify->recheck_purity recheck_purity->check_storage check_reaction Evaluate Reaction Conditions (Solvent, Temp, Time) check_storage->check_reaction optimize_storage Optimize Storage (Cool, Dark, Inert Gas) end Consistent Results optimize_storage->end optimize_reaction Optimize Reaction Parameters check_reaction->optimize_reaction optimize_reaction->end

References

Technical Support Center: Synthesis of 4-(1-Chloropropan-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 4-(1-Chloropropan-2-yl)morpholine, a two-step process involving the formation of N-(2-hydroxypropyl)-morpholine followed by its chlorination.

Frequently Asked Questions (FAQs) and Troubleshooting

Step 1: Synthesis of N-(2-hydroxypropyl)-morpholine

Q1: My reaction between morpholine and propylene oxide is very slow. What can I do to speed it up?

A1: While the reaction can proceed at room temperature over several days, gentle heating can accelerate the rate.[1] However, be cautious as excessive heat can lead to side reactions, including the formation of di-alkylation products or polymerization of propylene oxide. It is recommended to monitor the reaction progress by techniques like TLC or GC-MS to optimize the reaction time and temperature.

Q2: I am observing the formation of an isomeric byproduct. How can I improve the regioselectivity of the reaction?

A2: The reaction of morpholine with propylene oxide, an unsymmetrical epoxide, can potentially yield two isomers. The nucleophilic attack of the morpholine nitrogen typically occurs at the less sterically hindered carbon of the propylene oxide ring, leading to the desired 1-(morpholin-4-yl)propan-2-ol.[1] To favor this isomer, it is crucial to maintain neutral or basic reaction conditions. Acidic conditions can promote the opening of the epoxide ring at the more substituted carbon.[2]

Q3: What is the best way to purify the N-(2-hydroxypropyl)-morpholine?

A3: Vacuum distillation is a common and effective method for purifying N-(2-hydroxypropyl)-morpholine, which is a colorless oil.[1] Before distillation, it is advisable to remove any unreacted morpholine and propylene oxide under reduced pressure.

Step 2: Chlorination of N-(2-hydroxypropyl)-morpholine with Thionyl Chloride (SOCl2)

Q4: My chlorination reaction with thionyl chloride is giving a low yield. What are the possible reasons?

A4: Low yields in the chlorination of N-(2-hydroxypropyl)-morpholine can be due to several factors:

  • Side reactions involving the morpholine nitrogen: The nitrogen atom in the morpholine ring can react with thionyl chloride. To prevent this, an optimized protocol suggests the slow "inverse addition" of the amino alcohol solution to the thionyl chloride solution. This method helps to suppress side reactions by rapidly protonating the amine group.[3]

  • Incomplete reaction: Ensure that the reaction goes to completion by monitoring it with TLC or GC-MS. The reaction time and temperature may need to be adjusted.

  • Degradation of the product: The product may be sensitive to high temperatures or acidic conditions generated during the reaction. Maintaining a controlled temperature and prompt work-up are important.

Q5: I am concerned about the stereochemistry of my product. Does the reaction with thionyl chloride proceed with retention or inversion of configuration?

A5: The stereochemical outcome of the reaction of a secondary alcohol with thionyl chloride depends on the reaction conditions.

  • With a base (e.g., pyridine): The reaction typically proceeds with inversion of configuration via an SN2 mechanism.[4][5][6] Pyridine reacts with the intermediate chlorosulfite ester, leading to a clean SN2 attack by the chloride ion.[7]

  • Without a base (in a non-coordinating solvent): The reaction may proceed with retention of configuration through an SNi (internal nucleophilic substitution) mechanism.[4][6]

Q6: I have isolated an unexpected byproduct. What could it be?

A6: A potential byproduct in the reaction of β-amino alcohols with thionyl chloride is a 1,2,3-oxathiazolidine-2-oxide.[8][9] Its formation can sometimes occur even without the use of a tertiary amine base.[8][9] Careful control of reaction conditions, such as the order of addition of reagents, can help minimize the formation of such byproducts.[3]

Data Presentation

Table 1: Key Experimental Parameters for the Synthesis of this compound

StepParameterReactant 1Reactant 2SolventTemperatureTimeYieldReference
1Molar RatioMorpholinePropylene OxideNoneRoom Temp.7 days96.1%[1]
1TemperatureMorpholinePropylene OxideNoneElevated (not specified)Shorter (not specified)-General Knowledge
2ReagentN-(2-hydroxypropyl)-morpholineThionyl ChlorideDichloromethane0 °C to Room Temp.Not specified-[10]
2AdditiveN-(2-hydroxypropyl)-morpholineThionyl ChlorideDichloromethane0 °C to Room Temp.Not specified-[6]
2Order of AdditionN-(2-hydroxypropyl)-morpholineThionyl ChlorideIsopropyl acetate or dimethoxymethaneNot specifiedNot specifiedHigh[3]

Experimental Protocols

Step 1: Synthesis of N-(2-hydroxypropyl)-morpholine

  • In a suitable reaction vessel, combine equimolar amounts of morpholine and propylene oxide.[1]

  • Stir the mixture at room temperature for 7 days.[1] The reaction progress can be monitored by GC analysis.

  • After the reaction is complete, remove the unreacted starting materials by distillation under reduced pressure.

  • Purify the resulting crude N-(2-hydroxypropyl)-morpholine by vacuum distillation to obtain a colorless oil.[1]

Step 2: Chlorination of N-(2-hydroxypropyl)-morpholine

This protocol is based on an optimized method for the chlorination of amino alcohols to minimize side reactions.[3]

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a magnetic stirrer, place thionyl chloride (1.2 equivalents) in an anhydrous solvent such as dichloromethane or isopropyl acetate under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the thionyl chloride solution in an ice bath.

  • Dissolve N-(2-hydroxypropyl)-morpholine (1 equivalent) in the same anhydrous solvent.

  • Slowly add the N-(2-hydroxypropyl)-morpholine solution to the cold thionyl chloride solution via the dropping funnel with vigorous stirring. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Carefully quench the reaction by pouring it into ice-cold water.

  • Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 8-9.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by vacuum distillation or column chromatography.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis start Start Synthesis step1 Step 1: N-(2-hydroxypropyl)-morpholine Synthesis (Morpholine + Propylene Oxide) start->step1 step1_check Reaction complete and pure? step1->step1_check step1_slow Issue: Slow Reaction step1_check->step1_slow No, slow step1_isomer Issue: Isomeric Impurity step1_check->step1_isomer No, impure step1_purify Purification: Vacuum Distillation step1_check->step1_purify Yes step1_slow_sol Solution: - Gentle heating - Monitor by TLC/GC-MS step1_slow->step1_slow_sol step1_slow_sol->step1 step1_isomer_sol Solution: - Ensure neutral/basic pH - Avoid acidic conditions step1_isomer->step1_isomer_sol step1_isomer_sol->step1 step2 Step 2: Chlorination (N-(2-hydroxypropyl)-morpholine + SOCl2) step1_purify->step2 step2_check Desired product obtained? step2->step2_check step2_low_yield Issue: Low Yield step2_check->step2_low_yield No, low yield step2_stereo Issue: Incorrect Stereochemistry step2_check->step2_stereo No, wrong stereo step2_byproduct Issue: Unexpected Byproduct step2_check->step2_byproduct No, byproduct end Final Product: This compound step2_check->end Yes step2_low_yield_sol Solution: - Use 'inverse addition' - Control temperature - Ensure complete reaction step2_low_yield->step2_low_yield_sol step2_low_yield_sol->step2 step2_stereo_sol Solution: - Add pyridine for inversion (SN2) - No base for retention (SNi) step2_stereo->step2_stereo_sol step2_stereo_sol->step2 step2_byproduct_sol Solution: - Check for oxathiazolidine-2-oxide - Optimize addition order step2_byproduct->step2_byproduct_sol step2_byproduct_sol->step2

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: 4-(1-Chloropropan-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the common impurities found in 4-(1-Chloropropan-2-yl)morpholine, their origins, and methods for their detection and mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound and how are they formed?

The most common impurities in this compound typically originate from the synthetic route, which commonly involves the reaction of morpholine with 1,2-dichloropropane. The primary impurities are process-related and include unreacted starting materials, byproducts from side reactions, and isomeric variants.

  • Unreacted Starting Materials: Residual morpholine and 1,2-dichloropropane can remain if the reaction does not go to completion.

  • Regioisomeric Impurity: The reaction of morpholine with 1,2-dichloropropane can lead to the formation of the isomeric byproduct, 4-(2-chloropropan-1-yl)morpholine. This occurs due to the nucleophilic attack of morpholine on either of the two carbon atoms of 1,2-dichloropropane.

  • Di-substituted Byproduct: A common byproduct is 1,2-dimorpholinopropane, which is formed when a second molecule of morpholine reacts with the primary product or its isomer.

  • Hydrolysis Product: In the presence of water, this compound can undergo hydrolysis to form 1-morpholinopropan-2-ol.

Q2: Why is it important to control these impurities?

In the context of drug development and scientific research, the purity of a compound is critical. Impurities can:

  • Lead to inaccurate experimental results.

  • Cause unforeseen side reactions in subsequent synthetic steps.

  • Exhibit their own biological activity or toxicity, which can confound research findings.

  • Impact the stability and shelf-life of the final product.

Q3: What analytical methods are recommended for detecting and quantifying these impurities?

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective method for separating and quantifying this compound from its common impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation of unknown impurities.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of this compound.

Problem 1: High levels of unreacted morpholine detected in the final product.

  • Possible Cause:

    • Incorrect stoichiometric ratio of reactants.

    • Insufficient reaction time or temperature, leading to incomplete conversion.

    • Inefficient purification to remove the excess morpholine.

  • Recommended Solution:

    • Carefully control the molar ratio of morpholine to 1,2-dichloropropane. Using a slight excess of the dichloropropane can help drive the reaction to completion.

    • Optimize the reaction conditions, such as increasing the reaction time or temperature, while monitoring the reaction progress by a suitable technique like TLC or GC.

    • Employ an appropriate work-up procedure, such as an aqueous wash with a dilute acid, to remove the basic morpholine.

Problem 2: Significant presence of the 4-(2-chloropropan-1-yl)morpholine isomer.

  • Possible Cause:

    • The reaction conditions (e.g., temperature, solvent) may favor the formation of the kinetic or thermodynamic product, leading to a mixture of isomers.

  • Recommended Solution:

    • Vary the reaction temperature. Lower temperatures often favor the formation of the thermodynamically more stable product.

    • Investigate different solvent systems, as solvent polarity can influence the regioselectivity of the reaction.

    • If isomer formation is unavoidable, a high-resolution chromatographic technique, such as preparative HPLC, may be necessary for separation.

Problem 3: Detection of an unknown peak in the HPLC chromatogram.

  • Possible Cause:

    • Formation of an unexpected byproduct.

    • Degradation of the product or a reagent.

    • Contamination from the solvent or equipment.

  • Recommended Solution:

    • First, run a blank injection (solvent only) to rule out contamination from the mobile phase or system.

    • If the peak persists, attempt to identify it using a hyphenated technique like LC-MS to obtain the molecular weight.

    • Further structural elucidation can be achieved by isolating the impurity using preparative chromatography and analyzing it by NMR spectroscopy.

Summary of Common Impurities
Impurity NameStructureTypical OriginRecommended Analytical Technique
MorpholineC₄H₉NOUnreacted starting materialHPLC, GC-MS
1,2-DichloropropaneC₃H₆Cl₂Unreacted starting materialGC-MS
4-(2-chloropropan-1-yl)morpholineC₇H₁₄ClNORegioisomeric byproductHPLC, GC-MS, NMR
1,2-DimorpholinopropaneC₁₁H₂₂N₂O₂Di-substituted byproductHPLC, LC-MS
1-Morpholinopropan-2-olC₇H₁₅NO₂Hydrolysis productHPLC, LC-MS

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol outlines a general reverse-phase HPLC method for the separation of this compound from its potential impurities.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of water and acetonitrile.

Visualizations

Synthetic Pathway and Impurity Formation

G cluster_start Morpholine Morpholine Product This compound (Target Product) Morpholine->Product + Base, Solvent Isomer 4-(2-Chloropropan-1-yl)morpholine (Isomeric Impurity) Morpholine->Isomer + Base, Solvent DCP 1,2-Dichloropropane DCP->Product + Base, Solvent DCP->Isomer + Base, Solvent Disub 1,2-Dimorpholinopropane (Di-substituted Impurity) Product->Disub + Morpholine Hydrolysis 1-Morpholinopropan-2-ol (Hydrolysis Impurity) Product->Hydrolysis + H₂O

Caption: Synthetic route to this compound and major impurity pathways.

Analytical Workflow for Impurity Identification

G Sample Crude Product Sample HPLC HPLC Analysis for Purity Profile Sample->HPLC GCMS GC-MS for Volatile Impurities Sample->GCMS Pure Purity > 99%? HPLC->Pure Pass Release for Use Pure->Pass Yes Fail Impurity Identification Required Pure->Fail No LCMS LC-MS for Molecular Weight Fail->LCMS PrepHPLC Preparative HPLC for Isolation Fail->PrepHPLC Identified Impurity Structure Confirmed LCMS->Identified NMR NMR for Structure Elucidation PrepHPLC->NMR NMR->Identified

Caption: Workflow for the analysis and identification of impurities in the final product.

Troubleshooting Logic for Unknown Chromatographic Peaks

G Start Unknown Peak Detected in HPLC Blank Inject Solvent Blank Start->Blank PeakPresent Peak Still Present? Blank->PeakPresent SolventContamination Source: Solvent or System Contamination PeakPresent->SolventContamination No SampleImpurity Peak is a Sample Impurity PeakPresent->SampleImpurity Yes LCMS Perform LC-MS Analysis SampleImpurity->LCMS MW Obtain Molecular Weight LCMS->MW Compare Compare MW with Expected Impurities MW->Compare Match Known Impurity Identified Compare->Match Match Found NoMatch Proceed to Isolation & NMR Compare->NoMatch No Match

Caption: Decision tree for troubleshooting the origin of an unknown peak in an HPLC chromatogram.

4-(1-Chloropropan-2-yl)morpholine reaction monitoring by TLC

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Reaction Monitoring by TLC

Topic: Monitoring the Synthesis of 4-(1-Chloropropan-2-yl)morpholine

This guide provides troubleshooting advice and frequently asked questions for researchers using Thin-Layer Chromatography (TLC) to monitor the progress of the reaction to synthesize this compound.

Frequently Asked Questions (FAQs)

Q1: What is a good starting TLC solvent system for monitoring this reaction?

A recommended starting point is a mixture of a non-polar and a polar solvent, such as Ethyl Acetate (EtOAc) / Hexane (1:1) .[1] Given that both the starting material (morpholine) and the product are polar amines, you will likely need to adjust the polarity. A more polar system like Dichloromethane (DCM) / Methanol (MeOH) (95:5) is an excellent alternative.[1][2] Crucially, because morpholine is a basic amine that can cause streaking on the acidic silica gel plate, it is highly recommended to add 0.5-2% of a base like triethylamine (TEA) or ammonium hydroxide (NH₄OH) to the solvent system.[3][4]

Q2: How can I visualize the spots on the TLC plate?

Morpholine and its derivatives often do not show up under a UV lamp. Therefore, chemical staining is necessary for visualization. A potassium permanganate (KMnO₄) stain is highly effective, as it reacts with the oxidizable amine functional groups of both the reactant and product, appearing as yellow-brown spots on a purple background. Another general-purpose option is an anisaldehyde stain , which can produce different colored spots for different compounds upon heating.[4][5]

Q3: What are the expected relative Rf values for the starting materials and the product?

Exact Rf values depend heavily on the specific TLC plate and solvent system used. However, you can expect the following trend:

  • Morpholine (Starting Material): Very polar, will have a low Rf value and stay close to the baseline.

  • 1-Chloro-2-propanol (Starting Material): A polar alcohol, it will also have a relatively low Rf value.

  • This compound (Product): The product is generally less polar than the morpholine starting material due to the addition of the chloropropyl group. Therefore, it will travel further up the plate and have a higher Rf value than morpholine.

Q4: How do I definitively confirm the reaction is complete using TLC?

The most reliable method is the three-lane spotting technique , often including a "co-spot":

  • Lane 1 (SM): Spot the starting material (morpholine).

  • Lane 2 (CO): Spot the starting material first, and then spot the reaction mixture directly on top of it. This is the co-spot.

  • Lane 3 (RXN): Spot the reaction mixture.

The reaction is considered complete when the spot corresponding to the starting material in the "RXN" lane has completely disappeared. The co-spot lane helps to unambiguously identify the starting material spot in the reaction mixture, even if its Rf is very close to another spot.[5]

Troubleshooting Guide

Problem: My spots are streaking badly up the TLC plate.

  • Answer: This is the most common issue when working with amines on silica gel.[6] The basic amine interacts strongly with the acidic silica stationary phase.

    • Solution: Add a small amount of a base to your eluent.[3][4] Typically, 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide will neutralize the acidic sites on the silica and produce sharp, well-defined spots.[3][6] You may also have spotted too much material; try diluting your sample and re-spotting.[6][7]

Problem: All my spots are stuck on the baseline (Rf ≈ 0).

  • Answer: This indicates that your eluent is not polar enough to move the compounds up the plate.[1][4]

    • Solution: Increase the polarity of your solvent system.[4] If you are using an EtOAc/Hexane system, increase the proportion of EtOAc. If you are using a DCM/MeOH system, increase the amount of MeOH.

Problem: All my spots ran to the top of the plate near the solvent front (Rf ≈ 1).

  • Answer: This means your eluent is too polar for the compounds.[4]

    • Solution: Decrease the polarity of your solvent system.[4] If using EtOAc/Hexane, increase the proportion of Hexane. If using DCM/MeOH, decrease the amount of MeOH.

Problem: The spots for my reactant and product are overlapping or very close together.

  • Answer: The chosen solvent system is not providing adequate separation (selectivity).[5]

    • Solution 1: First, ensure you are using the co-spotting technique to correctly identify each spot.[5]

    • Solution 2: Try a completely different solvent system.[8] Solvents are classified into different selectivity groups. If an EtOAc/Hexane system (Class VIa) fails, try a system based on DCM/MeOH (Classes V and II, respectively), which may interact with your compounds differently and improve separation.[8]

Problem: I don't see any spots on my plate after staining.

  • Answer: There are several possible causes for not seeing any spots.

    • Solution 1: Your sample may be too dilute. Try re-spotting the plate multiple times in the same location, allowing the solvent to dry completely between applications.[7]

    • Solution 2: The stain may not be effective for your compounds, which is unlikely with a KMnO₄ stain for this reaction. Ensure your staining solution is not old or depleted.

    • Solution 3: The level of the eluent in the developing chamber might have been above your spotting line, causing your sample to dissolve into the solvent pool instead of running up the plate.[7]

Problem: I see several unexpected spots in my reaction lane.

  • Answer: This indicates the presence of impurities or the formation of side products.

    • Solution: Monitor the reaction over time. If the unexpected spots appear and then disappear, they may be reaction intermediates. If they persist or increase, they are likely side products. This information is valuable for optimizing reaction conditions (e.g., temperature, reaction time) to minimize their formation.

Data Presentation

Table 1: Recommended TLC Solvent Systems

Solvent System Typical Ratio Modifier (0.5-2%) Use Case
Ethyl Acetate / Hexane 1:4 to 4:1 Triethylamine (TEA) Good starting point for general screening. Adjust ratio to change polarity.
Dichloromethane / Methanol 99:1 to 90:10 Triethylamine (TEA) Excellent for more polar compounds that do not move in EtOAc/Hexane.
Dichloromethane / Acetone 95:5 to 80:20 Triethylamine (TEA) An alternative polar system with different selectivity.

| Chloroform / Methanol | 95:5 to 90:10 | Ammonium Hydroxide | A classic system for amines; use in a fume hood. |

Table 2: Interpretation of TLC Results

Observation on Plate Probable Cause Recommended Action
Spot for morpholine is visible in the reaction lane. The reaction is incomplete. Continue the reaction and monitor at a later time point.
Spot for morpholine is absent; a new, higher-Rf spot is present. The reaction is likely complete. Proceed with reaction work-up and product isolation.
Multiple new spots are visible. Side products are forming. Consider optimizing reaction conditions to improve selectivity.
Spots are elongated or "streaking". Amine is interacting with acidic silica. Add a base (e.g., TEA) to the eluent.[3][4]

| All spots are at the baseline (Rf ≈ 0). | Eluent is not polar enough. | Increase the proportion of the polar solvent.[4] |

Experimental Protocol: TLC Monitoring

1. Chamber Preparation:

  • Pour your chosen solvent system into a TLC developing chamber to a depth of about 0.5 cm.
  • Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall.
  • Cover the chamber and let it sit for 5-10 minutes to allow the atmosphere inside to become saturated with solvent vapor.

2. Plate Preparation:

  • Using a pencil (never a pen), gently draw a straight line across a silica TLC plate about 1 cm from the bottom. This is your origin or baseline.[7]
  • Mark three small, evenly spaced ticks on the line for your samples: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).

3. Sample Preparation and Spotting:

  • Prepare dilute solutions of your starting material and your reaction mixture by taking a very small aliquot and dissolving it in a volatile solvent like DCM or EtOAc.
  • Using a glass capillary spotter, carefully and briefly touch the tip to the corresponding tick mark on the plate's baseline. Aim for small, concentrated spots (1-2 mm in diameter).
  • For the "CO" lane, spot the starting material first, then spot the reaction mixture directly on top of it.
  • Allow the solvent from the spots to evaporate completely.

4. Plate Development:

  • Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the solvent level is below the baseline.[7]
  • Cover the chamber and allow the eluent to travel up the plate via capillary action.
  • When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the position of the solvent front with a pencil.

5. Visualization and Analysis:

  • Allow the plate to air dry completely in a fume hood.
  • Dip the plate quickly and evenly into a jar containing a staining solution (e.g., KMnO₄).
  • Remove the plate, let the excess stain drip off, and gently warm the plate with a heat gun until spots appear. Be careful not to overheat or char the plate.
  • Circle the visible spots with a pencil and calculate the Rf value for each spot (Rf = distance spot traveled / distance solvent front traveled).

Visualizations

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_chamber 1. Prepare Chamber (Solvent + Filter Paper) prep_plate 2. Prepare Plate (Draw Baseline) prep_chamber->prep_plate spot_samples 3. Spot Samples (SM, CO, RXN) prep_plate->spot_samples develop_plate 4. Develop Plate (in Chamber) spot_samples->develop_plate visualize_plate 5. Visualize (Dry, Stain, Heat) develop_plate->visualize_plate analyze_results 6. Analyze Results (Calculate Rf, Compare) visualize_plate->analyze_results TLC_Troubleshooting problem Common TLC Problem streaking Streaking Spots problem->streaking rf_low Rf ≈ 0 (At Baseline) problem->rf_low rf_high Rf ≈ 1 (At Solvent Front) problem->rf_high no_sep Poor Separation problem->no_sep cause_streaking Cause: Basic amine on acidic silica streaking->cause_streaking cause_rf_low Cause: Eluent not polar enough rf_low->cause_rf_low cause_rf_high Cause: Eluent too polar rf_high->cause_rf_high cause_no_sep Cause: Poor solvent selectivity no_sep->cause_no_sep sol_streaking Solution: Add base (TEA) to eluent cause_streaking->sol_streaking sol_rf_low Solution: Increase eluent polarity cause_rf_low->sol_rf_low sol_rf_high Solution: Decrease eluent polarity cause_rf_high->sol_rf_high sol_no_sep Solution: Change solvent system cause_no_sep->sol_no_sep

References

Technical Support Center: Catalyst Selection for 4-(1-Chloropropan-2-yl)morpholine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(1-Chloropropan-2-yl)morpholine. The content is designed to address specific issues encountered during catalytic reactions involving this substrate.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic reactions applicable to this compound?

A1: The primary reactive site in this compound is the secondary alkyl chloride. Therefore, the main catalytic reactions are:

  • Nucleophilic Substitution: Replacement of the chlorine atom with various nucleophiles. This can be uncatalyzed but is often accelerated with phase-transfer catalysts.

  • Dehydrohalogenation (Elimination): Removal of HCl to form an alkene (4-(prop-1-en-2-yl)morpholine), typically catalyzed by a strong base.

  • Palladium-Catalyzed Cross-Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds at the chlorinated carbon, such as in Buchwald-Hartwig amination, Suzuki, and Heck reactions.

Q2: How does the morpholine group influence the reactivity of the secondary alkyl chloride?

A2: The morpholine group, being a tertiary amine, can act as an internal base. This can potentially lead to side reactions such as self-elimination or reaction with the catalyst. However, its electron-withdrawing inductive effect is relatively weak at the reaction center. In palladium-catalyzed reactions, the nitrogen atom of the morpholine ring can coordinate to the metal center, potentially influencing the catalyst's activity and selectivity.

Q3: What are the common challenges when working with this compound?

A3: Common challenges include:

  • Low reaction yields: Due to the lower reactivity of secondary alkyl chlorides compared to primary ones.

  • Side product formation: Primarily elimination products (alkenes) competing with substitution or cross-coupling reactions.

  • Catalyst deactivation: The morpholine nitrogen can sometimes interfere with the catalyst.

  • Difficulty in purification: Separation of the desired product from starting material and side products can be challenging.

Troubleshooting Guides

Nucleophilic Substitution Reactions

Issue: Low yield in nucleophilic substitution.

Possible Cause Suggested Solution
Insufficient reactivity of the nucleophile.Use a stronger nucleophile or increase the reaction temperature.
Poor solubility of the nucleophile or base in the organic solvent.Employ a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., TBAB) to facilitate the transfer of the nucleophile to the organic phase.[1]
Competing elimination reaction.Use a less sterically hindered, non-basic nucleophile and milder reaction conditions.
Leaving group is not sufficiently activated.Addition of a catalytic amount of a more reactive halide salt (e.g., NaI or KI) can facilitate the reaction through in situ formation of a more reactive iodo-intermediate (Finkelstein reaction).

Experimental Protocol: Phase-Transfer Catalyzed Amination with Morpholine

This protocol is adapted from the phase-transfer catalyzed alkylation of morpholine with 1,2-dichloroethane.

  • Reagents:

    • This compound (1.0 eq)

    • Nucleophile (e.g., another amine, 1.2 eq)

    • Tetrabutylammonium bromide (TBAB) (0.1 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Toluene or Acetonitrile (solvent)

  • Procedure:

    • To a round-bottom flask, add this compound, the nucleophile, TBAB, and K₂CO₃.

    • Add the solvent and stir the mixture vigorously.

    • Heat the reaction to 70-80 °C and monitor by TLC or GC-MS.

    • Upon completion, cool the reaction, filter off the inorganic salts, and wash the filter cake with the solvent.

    • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Nucleophilic_Substitution_Troubleshooting start Low Yield in Nucleophilic Substitution check_reactivity Is the nucleophile strong enough? start->check_reactivity increase_temp Increase temperature or use a stronger nucleophile. check_reactivity->increase_temp No check_solubility Are reactants soluble? check_reactivity->check_solubility Yes success Improved Yield increase_temp->success use_ptc Use a Phase-Transfer Catalyst (e.g., TBAB). check_solubility->use_ptc No check_elimination Is elimination the major side product? check_solubility->check_elimination Yes use_ptc->success milder_conditions Use milder conditions and a less basic nucleophile. check_elimination->milder_conditions Yes check_leaving_group Is the chloride leaving group not reactive enough? check_elimination->check_leaving_group No milder_conditions->success add_iodide Add catalytic NaI or KI. check_leaving_group->add_iodide Yes check_leaving_group->success No add_iodide->success

Caption: Troubleshooting workflow for low yield in nucleophilic substitution.

Dehydrohalogenation (Elimination) Reactions

Issue: Incomplete conversion or low yield of the alkene product.

Possible Cause Suggested Solution
Base is not strong enough.Use a stronger base such as potassium tert-butoxide (t-BuOK) instead of KOH or NaOH.[2]
Reaction temperature is too low.Increase the reaction temperature. Dehydrohalogenation reactions often require elevated temperatures.
Inappropriate solvent.Use a polar aprotic solvent like THF or a polar protic solvent like ethanol, depending on the base used.[2] For t-BuOK, THF is a common choice.
Competing nucleophilic substitution.Use a bulky, non-nucleophilic base like t-BuOK to favor elimination over substitution.

Quantitative Data: Effect of Base on Dehydrohalogenation of 2-Chloropropane

The following table shows the effect of different bases on the dehydrohalogenation of 2-chloropropane, a close structural analog of the reactive center in this compound.

Base Solvent Temperature (°C) Yield of Propene (%)
KOHEthanol80Moderate
NaOHEthanol80Moderate
t-BuOKTHF65High
NaOEtEthanol80Moderate

Note: Yields are qualitative and based on general principles of elimination reactions. Specific yields for this compound may vary.

Experimental Protocol: Dehydrohalogenation using Potassium tert-Butoxide

  • Reagents:

    • This compound (1.0 eq)

    • Potassium tert-butoxide (t-BuOK) (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve this compound in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add potassium tert-butoxide portion-wise to the stirred solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS indicates completion.

    • Quench the reaction by carefully adding water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product (4-(prop-1-en-2-yl)morpholine) by distillation or column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

Issue: Low or no product formation in Buchwald-Hartwig amination.

Possible Cause Suggested Solution
Inactive catalyst.Ensure the use of an air- and moisture-free reaction setup. Use a pre-catalyst or generate the active Pd(0) species in situ. The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is critical.
Inappropriate ligand.For secondary alkyl chlorides, bulky, electron-rich phosphine ligands like RuPhos or XPhos are often effective.[3] A ligand screen may be necessary.
Incorrect base.Strong, non-nucleophilic bases like NaOt-Bu, LiHMDS, or K₃PO₄ are commonly used. The choice of base can depend on the substrate and ligand.
Catalyst poisoning.The morpholine nitrogen might coordinate to the palladium center. Using a higher ligand-to-metal ratio might mitigate this. Ensure starting materials and solvents are free of impurities that could act as catalyst poisons.
Competing β-hydride elimination.This is a common side reaction with secondary alkyl halides. The choice of ligand and reaction conditions can influence the rate of reductive elimination versus β-hydride elimination.

Quantitative Data: Ligand and Palladium Source Comparison for Buchwald-Hartwig Amination

The following table, adapted from studies on aryl chlorides with morpholine, provides a starting point for ligand and catalyst selection.

Pd Source Ligand Base Solvent Yield (%)
Pd₂(dba)₃XPhosNaOt-BuTolueneHigh
Pd(OAc)₂RuPhosK₃PO₄DioxaneHigh
Pd(OAc)₂P(t-Bu)₃NaOt-BuTolueneModerate-High
PdCl₂(dppf)-NaOt-BuTolueneLow

Note: These are representative results for aryl chlorides and the optimal conditions for secondary alkyl chlorides may differ.

Experimental Protocol: Buchwald-Hartwig Amination with an Amine Nucleophile

This protocol is a general guideline for the amination of a secondary alkyl chloride.

  • Reagents:

    • This compound (1.0 eq)

    • Amine nucleophile (1.2 eq)

    • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) or Pd source (e.g., Pd₂(dba)₃, 1 mol%) and ligand (e.g., XPhos, 2-4 mol%)

    • Sodium tert-butoxide (NaOt-Bu) (1.5 eq)

    • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (or Pd source and ligand), base, and a stir bar to a dry reaction vessel.

    • Add the solvent, followed by the amine nucleophile and this compound.

    • Seal the vessel and heat the reaction to 80-110 °C.

    • Monitor the reaction progress by GC-MS or LC-MS.

    • Once complete, cool the reaction mixture to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Filter, concentrate, and purify the product by column chromatography.

Cross_Coupling_Troubleshooting start Low Yield in Cross-Coupling check_catalyst Is the catalyst active? start->check_catalyst catalyst_solutions Use pre-catalyst. Ensure inert atmosphere. check_catalyst->catalyst_solutions No check_ligand Is the ligand appropriate? check_catalyst->check_ligand Yes success Improved Yield catalyst_solutions->success ligand_screen Screen bulky, electron-rich ligands (e.g., RuPhos, XPhos). check_ligand->ligand_screen No check_base Is the base correct? check_ligand->check_base Yes ligand_screen->success base_screen Try NaOt-Bu, LiHMDS, or K3PO4. check_base->base_screen No check_poisoning Is catalyst poisoning suspected? check_base->check_poisoning Yes base_screen->success poisoning_solutions Increase ligand:metal ratio. Purify starting materials. check_poisoning->poisoning_solutions Yes check_poisoning->success No poisoning_solutions->success

Caption: Troubleshooting workflow for low yield in cross-coupling reactions.

References

Validation & Comparative

Purity Analysis of 4-(1-Chloropropan-2-yl)morpholine: A Comparative Guide to NMR and Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for pharmaceutical intermediates is a cornerstone of drug development, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of nuclear magnetic resonance (NMR) spectroscopy and chromatographic methods for the purity determination of 4-(1-Chloropropan-2-yl)morpholine, a key building block in the synthesis of various pharmaceutical agents. This document presents supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate analytical strategy.

Quantitative NMR (qNMR) Spectroscopy for Primary Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful primary method for purity determination, offering direct measurement without the need for specific reference standards for each impurity.[1][2] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for an accurate molar concentration determination of the analyte against a certified internal standard.[3]

Experimental Protocol: ¹H-qNMR

A sample of this compound was analyzed by ¹H-qNMR to determine its absolute purity.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a clean NMR tube.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube.

  • Add 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.

  • Cap the tube and gently vortex to ensure complete dissolution of both the sample and the internal standard.

Instrumental Parameters:

  • Spectrometer: 400 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Internal Standard: Maleic Acid (Certified Purity: 99.95%)

  • Pulse Program: A standard 90° pulse sequence was used.

  • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)

  • Number of Scans: 16

  • Temperature: 298 K

Data Processing and Purity Calculation: The purity of this compound was calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Data Presentation: qNMR Results
ParameterThis compoundMaleic Acid (Internal Standard)
Mass (mg) 10.255.12
Molecular Weight ( g/mol ) 163.65116.07
¹H NMR Signal (ppm) 3.70 (t, 4H, -O-CH₂-)6.28 (s, 2H, -CH=CH-)
Integral Value 5.882.50
Number of Protons 42
Purity (%) 98.7 99.95

Potential Impurities Identified by ¹H NMR: Based on the synthetic route, potential impurities such as residual starting materials or by-products can be identified and quantified if their signals are resolved in the NMR spectrum. For instance, the presence of unreacted morpholine could be detected by its characteristic signals.

Experimental Workflow for qNMR Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Weigh Sample weigh_std Weigh Internal Standard weigh_sample->weigh_std dissolve Dissolve in CDCl3 weigh_std->dissolve nmr_acq Acquire 1H NMR Spectrum dissolve->nmr_acq Transfer to NMR Spectrometer integrate Integrate Signals nmr_acq->integrate calculate Calculate Purity integrate->calculate result result calculate->result Purity Result Analytical_Methods cluster_primary Primary Purity Assessment cluster_orthogonal Orthogonal Verification & Impurity Profiling qNMR qNMR (Absolute Purity) HPLC HPLC-UV (Separation of Non-Volatiles) qNMR->HPLC Confirms Purity & Identifies Non-Volatile Impurities GCMS GC-MS (Separation of Volatiles) qNMR->GCMS Confirms Purity & Identifies Volatile Impurities HPLC->GCMS Complementary Impurity Profile

References

Navigating the Landscape of DNA Alkylating Agents: A Comparative Look at Morpholine-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Alkylating Agents and the Role of the Morpholine Moiety

Alkylating agents represent a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently attaching alkyl groups to DNA. This modification disrupts DNA structure and function, leading to replication arrest and the induction of apoptosis in rapidly proliferating cancer cells.[1] The nitrogen mustards, nitrosoureas, and triazenes are among the most well-known classes of these agents.

The morpholine heterocycle is a common scaffold in medicinal chemistry, valued for its favorable physicochemical properties which can enhance a drug's pharmacokinetic profile.[2] In the context of alkylating agents, the incorporation of a morpholine ring can modulate the reactivity and bioavailability of the molecule. While direct data on 4-(1-Chloropropan-2-yl)morpholine is scarce, research into other chloro-substituted morpholine derivatives suggests that this structural motif is being explored for its potential in developing novel anticancer therapeutics.

Comparative Cytotoxicity of Alkylating Agents

To contextualize the potential efficacy of novel morpholine-based alkylating agents, it is useful to compare their cytotoxic activity with that of established drugs. The half-maximal inhibitory concentration (IC50) is a common metric for this, representing the concentration of a drug that is required for 50% inhibition of a biological process, such as cell proliferation.

Below are tables summarizing the IC50 values for several well-known alkylating agents and some morpholine derivatives against various cancer cell lines. It is crucial to recognize that IC50 values can vary significantly depending on the cell line, exposure time, and specific experimental conditions.

Table 1: Cytotoxicity of Established Alkylating Agents

Alkylating AgentCancer Cell LineIC50 (µM)Reference
Melphalan RPMI8226 (Multiple Myeloma)8.9[3]
HL60 (Leukemia)3.78[3]
THP1 (Leukemia)6.26[3]
PBMCs (Peripheral Blood Mononuclear Cells)21.40 ± 15.43[4]
Temozolomide A172 (Glioblastoma)14.1 ± 1.1[5]
LN229 (Glioblastoma)14.5 ± 1.1[5]
U87 (Glioblastoma)230.0 (median, 72h)[6][7]
Chlorambucil A2780 (Ovarian Carcinoma)12 - 43[8]
A2780 cisR (Cisplatin-Resistant Ovarian Carcinoma)12 - 43[8]
CLL cells (Chronic Lymphocytic Leukemia)17.5 (used for experiments)[9]
Cyclophosphamide Raw 264.7 (Macrophage)145.44[10]

Table 2: Cytotoxicity of Investigational Morpholine Derivatives

Morpholine DerivativeCancer Cell LineIC50 (µM)Reference
N-(2-hydroxy-5-nitrophenyl(4'-methylphenyl)methyl)indoline derivative with morpholine moiety Osteosarcoma cells~74[2]
Morpholine substituted quinazoline (AK-3) A549 (Lung Cancer)10.38 ± 0.27[11]
MCF-7 (Breast Cancer)6.44 ± 0.29[11]
SHSY-5Y (Neuroblastoma)9.54 ± 0.15[11]
Morpholine substituted quinazoline (AK-10) A549 (Lung Cancer)8.55 ± 0.67[11]
MCF-7 (Breast Cancer)3.15 ± 0.23[11]
SHSY-5Y (Neuroblastoma)3.36 ± 0.29[11]
Podophyllotoxin-morpholine derivative (c3) Various human tumor cell lines0.06 - 0.39[12]

Mechanism of Action: DNA Alkylation

The primary mechanism of action for classical alkylating agents involves the formation of a highly reactive electrophilic species that attacks nucleophilic sites on DNA. The N7 position of guanine is the most frequent target.[13] Bifunctional alkylating agents, which possess two alkylating groups, can form both intrastrand and interstrand cross-links in the DNA double helix. These interstrand cross-links are particularly cytotoxic as they prevent the separation of the DNA strands, which is essential for both replication and transcription, ultimately leading to cell death.[1]

DNA_Alkylation cluster_agent Alkylating Agent cluster_dna Cellular Target cluster_damage Mechanism of Cytotoxicity Alkylating_Agent Bifunctional Alkylating Agent (e.g., Nitrogen Mustard) Reactive_Intermediate Reactive Electrophile (e.g., Aziridinium ion) Alkylating_Agent->Reactive_Intermediate Activation DNA DNA Double Helix Reactive_Intermediate->DNA 1st Alkylation Mono_adduct Mono-alkylation (e.g., at N7 of Guanine) DNA->Mono_adduct Crosslink Interstrand Cross-link Mono_adduct->Crosslink 2nd Alkylation Apoptosis Cell Cycle Arrest & Apoptosis Crosslink->Apoptosis

Caption: General mechanism of DNA alkylation by a bifunctional agent.

Experimental Protocols

The evaluation of novel alkylating agents typically involves a series of in vitro assays to determine their cytotoxicity, mechanism of action, and specificity.

In Vitro Cytotoxicity Assay (MTT or Resazurin Assay)

This assay is a fundamental first step to determine the dose-dependent cytotoxic effect of a compound on different cancer cell lines.

  • Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the alkylating agent for a specified period (e.g., 48 or 72 hours). Control wells receive vehicle only.

  • Viability Assessment:

    • MTT Assay: MTT reagent is added to the wells. Viable cells with active mitochondrial dehydrogenases convert MTT into a purple formazan product. The formazan is then solubilized, and the absorbance is measured.

    • Resazurin Assay: Resazurin (a blue, non-fluorescent dye) is added. Viable cells reduce it to the pink, highly fluorescent resorufin. Fluorescence is measured.

  • Data Analysis: The absorbance or fluorescence readings are used to calculate the percentage of cell viability relative to the control. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration.

DNA Cross-linking Assay (e.g., Comet Assay under denaturing conditions)

This assay can be used to detect the presence of DNA interstrand cross-links.

  • Cell Treatment and Lysis: Cells are treated with the alkylating agent, harvested, and embedded in agarose on a microscope slide. The cells are then lysed to remove membranes and proteins, leaving the DNA.

  • Electrophoresis: The slides are subjected to electrophoresis under denaturing conditions. DNA with cross-links will migrate slower than DNA without cross-links.

  • Visualization and Analysis: The DNA is stained with a fluorescent dye and visualized under a microscope. The "comet tail" length is inversely proportional to the degree of cross-linking.

Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)

This assay determines if the compound induces programmed cell death.

  • Cell Treatment: Cells are treated with the alkylating agent at concentrations around the IC50 value.

  • Staining: Cells are harvested and stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and Propidium Iodide (PI, which enters and stains the DNA of necrotic or late apoptotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.

Experimental_Workflow Start Synthesized Morpholine Derivative Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) Start->Cytotoxicity IC50 Determine IC50 Value Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism DNA_Damage DNA Cross-linking Assay (e.g., Comet Assay) Mechanism->DNA_Damage Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Mechanism->Apoptosis_Assay End Lead Compound for Further Development DNA_Damage->End Apoptosis_Assay->End

Caption: A typical workflow for the initial in vitro evaluation of a novel anticancer compound.

Conclusion

While direct comparative data for this compound remains elusive, the broader landscape of medicinal chemistry provides a strong rationale for investigating such compounds. The morpholine scaffold offers a versatile platform for developing novel therapeutics. The limited data available on other chloro-substituted morpholine derivatives show a wide range of cytotoxic potencies, with some compounds exhibiting activity in the low micromolar or even nanomolar range.

Further research is warranted to synthesize and evaluate compounds like this compound to determine their potential as DNA alkylating agents. A systematic investigation of their reactivity, cytotoxicity against a panel of cancer cell lines, and their mechanism of action will be crucial in understanding their therapeutic potential and in the rational design of the next generation of alkylating agents for cancer therapy.

References

Comparative Reactivity Analysis: 4-(1-Chloropropan-2-yl)morpholine vs. 4-(2-Chloropropyl)morpholine and 4-(3-Chloropropyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the kinetic and mechanistic differences of chloropropylmorpholine isomers, providing researchers, scientists, and drug development professionals with a comprehensive guide to their chemical behavior.

The reactivity of haloalkanes is a cornerstone of organic synthesis, pivotal in the construction of complex molecules. When a morpholine moiety is appended to a chloro-substituted propyl chain, the resulting isomers exhibit distinct chemical behaviors, primarily governed by the position of the chlorine atom. This guide provides a comparative analysis of the reactivity of 4-(1-chloropropan-2-yl)morpholine, 4-(2-chloropropyl)morpholine, and 4-(3-chloropropyl)morpholine, supported by mechanistic principles and experimental considerations.

Isomer Overview and Physicochemical Properties

The three isomers of chloropropylmorpholine under consideration are structural isomers, differing in the position of the chlorine atom on the N-propyl group. This seemingly subtle difference has profound implications for their reactivity, particularly in nucleophilic substitution reactions.

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compoundThis compoundNot availableC₇H₁₄ClNO163.64
4-(2-Chloropropyl)morpholine4-(2-Chloropropyl)morpholine100859-99-2C₇H₁₄ClNO163.64
4-(3-Chloropropyl)morpholine4-(3-Chloropropyl)morpholine7357-67-7C₇H₁₄ClNO163.64

Reactivity Comparison: The Role of Neighboring Group Participation

The most significant factor governing the differential reactivity of these isomers is the phenomenon of Neighboring Group Participation (NGP) , also known as anchimeric assistance. The lone pair of electrons on the morpholine nitrogen can act as an internal nucleophile, influencing the rate and mechanism of nucleophilic substitution at the carbon bearing the chlorine atom.

4-(2-Chloropropyl)morpholine: This isomer is expected to exhibit the highest reactivity towards nucleophilic substitution. The chlorine atom is at the β-position relative to the morpholine nitrogen. This arrangement is ideal for NGP, where the nitrogen atom can attack the carbon bearing the chlorine in an intramolecular Sₙ2 reaction. This leads to the formation of a strained, three-membered cyclic aziridinium ion intermediate. This intramolecular cyclization is a rapid process and is the rate-determining step. The subsequent attack of an external nucleophile on the aziridinium ion is also fast, leading to the final product. The overall reaction rate is significantly accelerated compared to a similar primary or secondary alkyl chloride lacking a participating neighboring group.[1][2][3]

4-(3-Chloropropyl)morpholine: In this isomer, the chlorine atom is at the γ-position to the morpholine nitrogen. While NGP can still occur to form a four-membered azetidinium ring, the formation of a four-membered ring is generally less favorable than the formation of a three-membered ring. Consequently, the extent of rate acceleration due to NGP is expected to be considerably less than that for the 2-chloro isomer. The reaction will likely proceed through a standard Sₙ2 mechanism, with direct attack of the external nucleophile on the carbon bearing the chlorine.

This compound: This isomer features a secondary chloroalkane. The reactivity will be influenced by both steric hindrance around the secondary carbon and electronic effects. NGP from the morpholine nitrogen is less likely to directly influence the reaction at the C1 position in a way that forms a small, stable cyclic intermediate. The reaction will likely proceed via a standard Sₙ2 mechanism, and its rate will be dependent on the nature of the nucleophile and the solvent.

Summary of Expected Reactivity:

Based on the principles of NGP, the expected order of reactivity in nucleophilic substitution reactions is:

4-(2-Chloropropyl)morpholine > 4-(3-Chloropropyl)morpholine ≈ this compound

Mechanistic Pathways

The differing reactivities are a direct consequence of the distinct mechanistic pathways available to each isomer.

G cluster_0 4-(2-Chloropropyl)morpholine Reactivity cluster_1 4-(3-Chloropropyl)morpholine Reactivity A 4-(2-Chloropropyl)morpholine B Aziridinium Ion Intermediate (via NGP) A->B Fast Intramolecular SN2 C Substitution Product (Retention of Stereochemistry) B->C Fast Nucleophilic Attack D 4-(3-Chloropropyl)morpholine E Substitution Product (Inversion of Stereochemistry) D->E Standard SN2 Nu Nucleophile Nu->D

Figure 1. Reaction mechanisms for 4-(2-chloropropyl)morpholine and 4-(3-chloropropyl)morpholine.

Experimental Protocols

To experimentally validate the predicted reactivity differences, a kinetic study can be performed. The following outlines a general protocol for comparing the rates of reaction of the chloropropylmorpholine isomers with a common nucleophile, such as sodium iodide in acetone (Finkelstein reaction).

Objective: To determine the relative rates of nucleophilic substitution for 4-(2-chloropropyl)morpholine and 4-(3-chloropropyl)morpholine.

Materials:

  • 4-(2-Chloropropyl)morpholine

  • 4-(3-Chloropropyl)morpholine

  • Sodium iodide

  • Anhydrous acetone

  • Standard volumetric flasks and pipettes

  • Constant temperature bath

  • Titration apparatus or a conductivity meter/spectrophotometer

Procedure (Titration Method):

  • Solution Preparation: Prepare equimolar solutions of each chloropropylmorpholine isomer and sodium iodide in anhydrous acetone.

  • Reaction Initiation: In a series of flasks, mix known volumes of the isomer solution and the sodium iodide solution at a constant temperature. Start a timer immediately upon mixing.

  • Quenching: At regular time intervals, withdraw an aliquot from the reaction mixture and quench the reaction by adding it to a flask containing a known excess of a standard silver nitrate solution in a non-reactive solvent. This will precipitate the unreacted iodide ions.

  • Titration: The remaining silver nitrate in the quenched aliquot is then back-titrated with a standard solution of potassium thiocyanate using a suitable indicator.

  • Data Analysis: The concentration of the formed chloride ion (and thus the extent of reaction) at each time point can be calculated. Plotting the concentration of the product versus time will allow for the determination of the initial reaction rate.

Procedure (Instrumental Method): Alternatively, the reaction progress can be monitored continuously using instrumental methods:

  • Conductivity: As the reaction proceeds, the concentration of ionic species may change, leading to a change in the conductivity of the solution.

  • Spectrophotometry: If any of the reactants or products have a distinct UV-Vis absorption, the change in absorbance over time can be monitored.

By comparing the initial rates of reaction for each isomer under identical conditions, a quantitative measure of their relative reactivity can be obtained.

Synthesis of Chloropropylmorpholine Isomers

The synthesis of these isomers is crucial for their study and application.

G cluster_0 Synthesis of 4-(2-Chloropropyl)morpholine cluster_1 Synthesis of 4-(3-Chloropropyl)morpholine A Morpholine C 1-Morpholinopropan-2-ol A->C B 1,2-Propylene oxide B->C E 4-(2-Chloropropyl)morpholine C->E D Thionyl Chloride (SOCl₂) D->E F Morpholine H 4-(3-Chloropropyl)morpholine F->H G 1-Bromo-3-chloropropane G->H

Figure 2. General synthetic routes for chloropropylmorpholine isomers.

Synthesis of 4-(2-Chloropropyl)morpholine: A common route involves the reaction of morpholine with 1,2-propylene oxide to yield 1-morpholinopropan-2-ol. Subsequent treatment with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) will yield the desired 4-(2-chloropropyl)morpholine.

Synthesis of 4-(3-Chloropropyl)morpholine: This isomer is typically synthesized by the direct alkylation of morpholine with 1-bromo-3-chloropropane.[4] The more reactive bromine atom undergoes nucleophilic substitution by the morpholine nitrogen, leaving the chlorine atom intact.

Conclusion

The reactivity of chloropropylmorpholine isomers is a clear illustration of the profound impact of molecular structure on chemical behavior. The position of the chlorine atom dictates the feasibility and efficiency of neighboring group participation by the morpholine nitrogen, leading to significant differences in reaction rates and mechanisms. 4-(2-Chloropropyl)morpholine, with its capacity for forming a stable three-membered aziridinium ion intermediate, is predicted to be the most reactive isomer. Understanding these reactivity patterns is essential for researchers in medicinal chemistry and organic synthesis for the rational design of synthetic routes and the development of novel molecules with desired properties. The provided experimental framework offers a basis for the quantitative comparison of these important building blocks.

References

A Comparative Guide to the Synthesis of 4-(1-Chloropropan-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel, proposed synthetic route for 4-(1-Chloropropan-2-yl)morpholine against a conventional two-step alternative. The information presented herein is intended to assist researchers in selecting an optimal synthetic strategy based on key performance indicators such as yield, purity, and reaction efficiency.

Introduction

This compound is a substituted morpholine derivative with potential applications in pharmaceutical and agrochemical research. The development of efficient and scalable synthetic routes is crucial for its accessibility and further investigation. This guide details a proposed direct synthesis and compares it with a traditional multi-step approach, offering insights into the potential advantages and disadvantages of each method.

Synthetic Routes Overview

Two primary synthetic strategies are evaluated:

  • Proposed Direct Synthesis: A one-step nucleophilic substitution reaction between morpholine and 1,2-dichloropropane.

  • Alternative Two-Step Synthesis: Involving the reaction of morpholine with 2-chloro-1-propanol, followed by chlorination of the resulting alcohol.

The logical workflow for evaluating these synthetic routes is outlined below.

G cluster_proposed Proposed Direct Synthesis cluster_alternative Alternative Two-Step Synthesis p1 Morpholine + 1,2-Dichloropropane p2 One-Step Nucleophilic Substitution p1->p2 p3 This compound p2->p3 evaluation Comparative Evaluation (Yield, Purity, Time, Cost) p3->evaluation a1 Morpholine + 2-Chloro-1-propanol a2 Step 1: Nucleophilic Substitution a1->a2 a3 1-(Morpholin-4-yl)propan-2-ol a2->a3 a4 Step 2: Chlorination (e.g., with SOCl2) a3->a4 a5 This compound a4->a5 a5->evaluation start Start: Synthesis of this compound start->p1 start->a1 conclusion Conclusion: Optimal Synthetic Route evaluation->conclusion G start Start reactants Combine Morpholine, 1,2-Dichloropropane, and Na2CO3 in Acetonitrile start->reactants reflux Reflux the mixture for 8 hours at 80°C reactants->reflux cool Cool to Room Temperature reflux->cool filter Filter to remove Na2CO3 cool->filter concentrate Concentrate the filtrate under reduced pressure filter->concentrate purify Purify by Column Chromatography (Silica gel, Hexane:Ethyl Acetate) concentrate->purify product Obtain this compound purify->product G start Start: Step 1 reactants Combine Morpholine, 2-Chloro-1-propanol, and Et3N in Dichloromethane start->reactants stir Stir at room temperature for 12 hours reactants->stir wash Wash with water and brine stir->wash dry Dry over Na2SO4 and concentrate wash->dry purify Purify by Column Chromatography dry->purify intermediate Obtain 1-(Morpholin-4-yl)propan-2-ol purify->intermediate G start Start: Step 2 reactants Dissolve 1-(Morpholin-4-yl)propan-2-ol in Toluene start->reactants cool Cool to 0°C reactants->cool add_socl2 Add Thionyl Chloride (SOCl2) dropwise cool->add_socl2 reflux Stir at room temperature for 1 hour, then reflux for 5 hours add_socl2->reflux concentrate Concentrate under reduced pressure reflux->concentrate purify Purify by Column Chromatography concentrate->purify product Obtain this compound purify->product

Unveiling the Biological Potential: A Comparative Guide to 4-(1-Chloropropan-2-yl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties that often translate to improved pharmacokinetic profiles in drug candidates. This guide delves into the biological activities of a specific class of morpholine derivatives, those stemming from 4-(1-chloropropan-2-yl)morpholine. While direct biological data on this specific parent compound is limited in publicly available research, this guide provides a comparative analysis of closely related derivatives, primarily those synthesized from the analogous precursor, 4-(2-chloroacetyl)morpholine. The presented data, protocols, and pathway visualizations aim to equip researchers with a foundational understanding for the exploration and development of novel therapeutic agents based on this chemical motif.

Comparative Biological Activity

The biological evaluation of morpholine derivatives has revealed promising anticancer and antimicrobial activities. The following tables summarize the quantitative data from various studies, offering a comparative overview of the potency of different structural modifications.

Anticancer Activity

The cytotoxic effects of various morpholine derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key parameter in these assessments.

Compound IDCancer Cell LineIC50 (µM)Reference
AK-3 A549 (Lung Carcinoma)10.38 ± 0.27[1]
MCF-7 (Breast Adenocarcinoma)6.44 ± 0.29[1]
SHSY-5Y (Neuroblastoma)9.54 ± 0.15[1]
AK-10 A549 (Lung Carcinoma)8.55 ± 0.67[1]
MCF-7 (Breast Adenocarcinoma)3.15 ± 0.23[1]
SHSY-5Y (Neuroblastoma)3.36 ± 0.29[1]
Compound 3c HepG2 (Hepatocellular Carcinoma)11.42[2]
Compound 3d HepG2 (Hepatocellular Carcinoma)8.50[2]
Compound 3e HepG2 (Hepatocellular Carcinoma)12.76[2]
M5 MDA-MB-231 (Breast Adenocarcinoma)81.92 µg/mL[3]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.

Antimicrobial Activity

Several novel morpholine derivatives have been synthesized and screened for their ability to inhibit the growth of various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 12 Mycobacterium smegmatis15.6[4]
Candida albicans500[4]
Saccharomyces cerevisiae500[4]
Pseudomonas aeruginosa>1000[4]
Compound 4 Various bacterial strains17-26 mm (inhibition zone)[5]
Compound 6 Various bacterial strains-[5]
Compound 9 Staphylococcus aureus0.12[6]
Streptococcus pyogenes8[6]
Salmonella typhi0.12[6]
Pseudomonas aeruginosa>1024[6]
Escherichia coli0.12[6]
Compound 10 Staphylococcus aureus0.24[6]
Streptococcus pyogenes32[6]
Salmonella typhi0.12[6]
Pseudomonas aeruginosa>1024[6]
Escherichia coli0.12[6]

Note: Some studies report antimicrobial activity as the diameter of the zone of inhibition rather than MIC values.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and extension of scientific findings. Below are representative methodologies for the synthesis of morpholine precursors and the evaluation of their biological activities.

Synthesis of 4-(2-Chloroacetyl)morpholine

A common precursor for the synthesis of various N-substituted morpholine derivatives is 4-(2-chloroacetyl)morpholine.[7]

Materials:

  • Morpholine

  • Chloroacetyl chloride

  • Triethylamine

  • Diethyl ether

  • Ice

Procedure:

  • To a mixture of morpholine and triethylamine in diethyl ether, add chloroacetyl chloride dropwise at a temperature of 5-10°C.

  • Stir the reaction mixture for 6 hours.

  • Let the mixture stand at room temperature for 24 hours.

  • Pour the reaction mixture into crushed ice.

  • The resulting solid precipitate is filtered, dried, and recrystallized from ethanol and water to yield 4-(2-chloroacetyl)morpholine.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9][10][11][12]

Materials:

  • Cells in 96-well plates

  • Test compounds (morpholine derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 40% DMF in 2% acetic acid with 16% SDS, pH 4.7)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and incubate for the desired period.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified exposure time.

  • Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.

  • Incubate the plate for 1 to 4 hours at 37°C.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix thoroughly to ensure complete solubilization.

  • Record the absorbance at 570 nm using a plate reader.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi)

  • Test compounds (morpholine derivatives)

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing the Pathways

Understanding the molecular mechanisms underlying the biological activity of these compounds is critical for rational drug design. While specific signaling pathway studies for this compound derivatives are not yet prevalent, we can visualize a general experimental workflow for their synthesis and evaluation.

G General Workflow for Synthesis and Evaluation of Morpholine Derivatives cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Start Precursor This compound or 4-(2-Chloroacetyl)morpholine Start->Precursor Synthesis Derivatization Reaction with various nucleophiles (amines, thiols, etc.) Precursor->Derivatization Purification Chromatography, Recrystallization Derivatization->Purification Characterization NMR, Mass Spec, IR Purification->Characterization Anticancer Anticancer Screening (e.g., MTT Assay) Characterization->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Characterization->Antimicrobial SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antimicrobial->SAR Lead Lead Compound Identification SAR->Lead Lead->Derivatization Optimization

Caption: A generalized workflow for the synthesis and biological evaluation of novel morpholine derivatives.

The structure-activity relationship (SAR) studies are instrumental in identifying the key structural features responsible for the observed biological effects. For instance, in some series of morpholine-substituted quinazolines, the nature and position of substituents on the quinazoline ring have been shown to significantly influence their anticancer potency.[1]

Further investigations into the specific molecular targets and signaling pathways modulated by these compounds are warranted. Techniques such as molecular docking, Western blotting, and reporter gene assays could elucidate the mechanisms of action, paving the way for the development of more potent and selective therapeutic agents. The versatility of the morpholine scaffold, combined with the potential for diverse functionalization, makes this class of compounds a promising area for future drug discovery efforts.

References

A Spectroscopic Showdown: Distinguishing the Enantiomers of 4-(1-Chloropropan-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for the (R) and (S)-enantiomers of 4-(1-Chloropropan-2-yl)morpholine. In an achiral solvent, the NMR and IR spectra of the two enantiomers are expected to be identical. Differentiation would require the use of a chiral resolving agent or a chiral solvent to induce diastereomeric interactions, which would result in distinguishable spectra.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-2', H-6' (Morpholine)3.65 - 3.80m-
H-3', H-5' (Morpholine)2.45 - 2.60m-
H-2 (Propyl)2.80 - 3.00m-
H-1a, H-1b (Propyl)3.50 - 3.70m-
H-3 (Propyl)1.20 - 1.35d~6-7

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃

Carbon Predicted Chemical Shift (ppm)
C-2', C-6' (Morpholine)67.0 - 68.0
C-3', C-5' (Morpholine)53.0 - 54.0
C-2 (Propyl)58.0 - 60.0
C-1 (Propyl)45.0 - 47.0
C-3 (Propyl)17.0 - 19.0

Table 3: Predicted Key IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C-H stretch (Alkyl)2850 - 2960Strong
C-O-C stretch (Ether)1115 - 1125Strong
C-N stretch (Amine)1070 - 1100Medium
C-Cl stretch650 - 750Medium-Strong

Experimental Protocols

The following are standard protocols for acquiring NMR and IR spectra for small organic molecules like the isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.5-0.7 mL of deuterated chloroform (CDCl₃). For differentiation of enantiomers, a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) or a chiral lanthanide shift reagent can be added to the NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Spectral Width: 10-12 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (zgpg30).

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a small drop of the neat liquid sample directly onto the ATR crystal. For transmission IR, a thin film of the sample can be prepared between two KBr or NaCl plates.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background scan of the empty ATR crystal or KBr plates. Acquire the sample spectrum and ratio it against the background to obtain the absorbance or transmittance spectrum.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the this compound isomers.

Spectroscopic_Comparison_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Comparison Synthesis Synthesis of (R) and (S) Isomers Purification Purification of Isomers Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR Chiral_NMR Chiral NMR Analysis NMR->Chiral_NMR If enantiomeric differentiation needed Data_Processing Data Processing and Peak Assignment NMR->Data_Processing IR->Data_Processing Chiral_NMR->Data_Processing Comparison Comparative Analysis of Spectra Data_Processing->Comparison Conclusion Structural Confirmation and Enantiomeric Differentiation Comparison->Conclusion

Caption: Workflow for the spectroscopic comparison of enantiomers.

This guide provides a foundational framework for the spectroscopic analysis of this compound isomers. While the provided data is predictive, the outlined experimental protocols and analytical workflow are robust methodologies for the empirical characterization and differentiation of these and other chiral molecules.

A Comparative Guide to the Synthesis of 4-(1-Chloropropan-2-yl)morpholine for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a detailed cost-benefit analysis of different potential synthetic routes to 4-(1-Chloropropan-2-yl)morpholine, a valuable building block in the development of various pharmaceutical agents.

This comparison focuses on two primary synthetic pathways: the chlorination of a precursor alcohol and the direct alkylation of morpholine. Each route is evaluated based on reaction parameters, potential yield and purity, and the cost of starting materials. Detailed experimental protocols, where available in the public domain, are provided to support reproducibility and further investigation.

At a Glance: Comparison of Synthetic Routes

MetricRoute 1: Chlorination of 4-(2-Hydroxypropyl)morpholineRoute 2: Nucleophilic Substitution of 1,2-Dichloropropane
Starting Materials 4-(2-Hydroxypropyl)morpholine, Thionyl ChlorideMorpholine, 1,2-Dichloropropane
Purity of Starting Materials High purity required for the precursor alcohol.Standard reagent grade for both starting materials.
Reaction Time Typically several hours.Can range from hours to days depending on conditions.
Yield Potentially high, dependent on optimization.Variable, risk of polyalkylation.
Purification Standard chromatographic or distillation methods.May require extensive purification to separate from byproducts.
Cost of Starting Materials Very high, precursor is expensive.Relatively low, both starting materials are commodity chemicals.
Safety Considerations Thionyl chloride is highly corrosive and toxic.1,2-Dichloropropane is a flammable and toxic solvent.

Route 1: Chlorination of 4-(2-Hydroxypropyl)morpholine

This route involves the conversion of the hydroxyl group of 4-(2-Hydroxypropyl)morpholine to a chloride using a suitable chlorinating agent, such as thionyl chloride (SOCl₂). This is a classic and generally efficient method for synthesizing alkyl chlorides from alcohols.

Workflow Diagram:

G cluster_0 Route 1: Chlorination Start_1 4-(2-Hydroxypropyl)morpholine Reaction_1 Chlorination Reaction Start_1->Reaction_1 Reagent_1 Thionyl Chloride (SOCl₂) Reagent_1->Reaction_1 Purification_1 Purification (Distillation/Chromatography) Reaction_1->Purification_1 Product_1 This compound Purification_1->Product_1

Caption: Synthetic workflow for Route 1.

Experimental Protocol (Proposed)
  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 4-(2-Hydroxypropyl)morpholine (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or chloroform).

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, carefully quench the reaction by slowly adding it to a cooled saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Cost-Benefit Analysis
  • Benefit: This route is likely to be high-yielding and produce a relatively clean product, simplifying purification.

  • Cost: The primary drawback is the extremely high cost of the starting material, 4-(2-Hydroxypropyl)morpholine. A recent price check found it to be approximately $185 for 250mg. This makes the route economically unfeasible for large-scale synthesis unless a much cheaper source for the precursor is found. The cost of thionyl chloride is comparatively negligible.

Route 2: Nucleophilic Substitution of 1,2-Dichloropropane with Morpholine

This approach involves the direct reaction of morpholine with 1,2-dichloropropane. As a secondary amine, morpholine acts as a nucleophile, displacing one of the chlorine atoms on the dichloropropane.

Workflow Diagram:

G cluster_1 Route 2: Nucleophilic Substitution Start_2a Morpholine Reaction_2 SN2 Reaction Start_2a->Reaction_2 Start_2b 1,2-Dichloropropane Start_2b->Reaction_2 Purification_2 Purification (Fractional Distillation/Chromatography) Reaction_2->Purification_2 Product_2 This compound + Byproducts Purification_2->Product_2

Caption: Synthetic workflow for Route 2.

Experimental Protocol (Proposed)

A general procedure for the N-alkylation of a secondary amine with a haloalkane would be as follows:

  • In a sealed reaction vessel, combine morpholine (a large excess, e.g., 5-10 equivalents) and 1,2-dichloropropane (1 equivalent). The large excess of morpholine is used to favor mono-alkylation and to act as a base to neutralize the HCl formed.

  • The reaction can be run neat or in a suitable solvent such as acetonitrile or DMF.

  • Heat the mixture at a temperature ranging from 80-120°C for several hours to days, monitoring the reaction by GC-MS or LC-MS.

  • After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The desired product will likely be in a mixture with unreacted starting materials and potentially di-substituted products. Purify by fractional distillation under reduced pressure or by column chromatography.

Cost-Benefit Analysis
  • Benefit: The starting materials, morpholine and 1,2-dichloropropane, are inexpensive and readily available industrial chemicals. This makes the route highly attractive from a cost perspective for large-scale production.

  • Cost: The main challenge of this route is controlling the reaction to achieve selective mono-alkylation. The initial product, this compound, is also a nucleophile and can react with another molecule of 1,2-dichloropropane, leading to the formation of a quaternary ammonium salt.[1] Furthermore, the reaction of the product with another molecule of morpholine can lead to a di-substituted propane. These side reactions can significantly lower the yield of the desired product and complicate the purification process, potentially increasing the overall cost despite the cheap starting materials.

Potential Alternative: A Two-Step, One-Pot Synthesis from Morpholine and Propylene Oxide

A third potential route could involve the reaction of morpholine with propylene oxide to form 4-(2-hydroxypropyl)morpholine, followed by in-situ chlorination.

Logical Relationship Diagram:

G cluster_2 Route 3: Two-Step, One-Pot Start_3a Morpholine Intermediate 4-(2-Hydroxypropyl)morpholine Start_3a->Intermediate Start_3b Propylene Oxide Start_3b->Intermediate Product_3 This compound Intermediate->Product_3 Reagent_3 Chlorinating Agent Reagent_3->Product_3

Caption: Logical steps for a potential Route 3.

This approach would generate the expensive precursor of Route 1 in situ from cheaper starting materials. The reaction of amines with epoxides is a well-established method for the synthesis of amino alcohols. However, the subsequent chlorination in the same pot would need careful optimization to avoid side reactions. The cost of propylene oxide is relatively low, making this a potentially cost-effective route if the reaction conditions can be optimized for high yield and selectivity.

Conclusion for the Practicing Scientist

For laboratory-scale synthesis where cost is not the primary driver, Route 1 (Chlorination of 4-(2-Hydroxypropyl)morpholine) offers a potentially straightforward path to a pure product, provided a more affordable source of the starting alcohol can be identified.

For industrial-scale production, Route 2 (Nucleophilic Substitution of 1,2-Dichloropropane) is the most economically viable on paper due to the low cost of the starting materials. However, significant process development would be required to optimize the reaction for selective mono-alkylation and to develop an efficient purification strategy.

The potential two-step, one-pot synthesis (Route 3) presents an intriguing compromise, potentially combining the cost-effectiveness of readily available starting materials with a more controlled reaction pathway. Further research into the feasibility and optimization of this route is highly recommended for any large-scale production considerations.

Ultimately, the choice of synthesis will depend on the specific needs of the research or development program, balancing the trade-offs between the cost of materials, the ease of execution, and the required scale of production.

References

In-Silico Modeling of 4-(1-Chloropropan-2-yl)morpholine Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The in-silico modeling of chemical reactions offers a powerful tool for understanding reaction mechanisms, predicting outcomes, and designing novel synthetic pathways. This guide provides a comparative analysis of the in-silico modeling of reactions involving 4-(1-Chloropropan-2-yl)morpholine, a key intermediate in various synthetic processes. Due to the limited availability of direct experimental and computational studies on this specific molecule, this guide leverages data from structurally similar compounds and established computational methodologies to provide a comprehensive overview. We will explore potential reaction pathways, compare alternative reagents, and provide detailed protocols for both experimental and computational approaches.

Comparison with Alternative Substrates

The reactivity of this compound is primarily dictated by the presence of the electrophilic carbon attached to the chlorine atom and the nucleophilic morpholine nitrogen. To provide a comparative context, we will consider the reactivity of analogous N-(1-chloropropan-2-yl) derivatives of other common cyclic amines: piperidine and pyrrolidine.

CompoundRing SizeBasicity (pKa of conjugate acid)Predicted Relative Reactivity (Nucleophilic Substitution)
This compound6 (with Oxygen)~8.4Moderate
1-(1-Chloropropan-2-yl)piperidine6~11.2High
1-(1-Chloropropan-2-yl)pyrrolidine5~11.3High
1-(1-Chloropropan-2-yl)azetidine4~11.29Very High (ring strain)

Note: The predicted relative reactivity is based on the basicity of the parent amine and potential ring strain, which can influence the nucleophilicity of the nitrogen and the stability of intermediates. Higher basicity generally correlates with increased nucleophilicity, leading to faster reaction rates. The high ring strain in azetidine derivatives can also accelerate reactions that lead to ring opening or rearrangement.

In-Silico Modeling of Reaction Pathways

The reactions of this compound can be effectively modeled using quantum chemical calculations, primarily Density Functional Theory (DFT). These calculations can elucidate reaction mechanisms, determine transition state geometries and energies, and predict reaction kinetics.

A primary reaction pathway for this compound is intramolecular cyclization to form a quaternary aziridinium ion, followed by nucleophilic attack. This pathway is common for haloalkylamines.

reaction_pathway Reactant This compound TS1 Transition State 1 (Intramolecular Cyclization) Reactant->TS1 ΔG‡_cyclization Intermediate Aziridinium Ion Intermediate TS1->Intermediate TS2 Transition State 2 (Nucleophilic Attack) Intermediate->TS2 ΔG‡_attack Product Product TS2->Product Nucleophile Nucleophile Nucleophile->TS2

Caption: Proposed reaction pathway for nucleophilic substitution of this compound.

Experimental Protocols

General Protocol for Kinetic Studies of Nucleophilic Substitution:

  • Reactant Preparation: A stock solution of this compound (or its analogue) of known concentration is prepared in a suitable solvent (e.g., acetonitrile, DMSO). A stock solution of the desired nucleophile is also prepared.

  • Reaction Initiation: The reactant and nucleophile solutions are mixed in a thermostated reaction vessel at a specific temperature.

  • Monitoring Reaction Progress: Aliquots of the reaction mixture are withdrawn at regular time intervals. The concentration of the reactant or product is determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Data Analysis: The rate constants are determined by plotting the concentration of the reactant versus time and fitting the data to the appropriate rate law.

General Protocol for In-Silico Reaction Modeling:

  • Structure Optimization: The 3D structures of the reactant, nucleophile, transition states, intermediates, and products are optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that reactants, intermediates, and products are minima on the potential energy surface (no imaginary frequencies) and that transition states are first-order saddle points (one imaginary frequency).

  • Transition State Search: Transition state geometries are located using methods such as the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods.

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state connects the correct reactant and product.

  • Thermochemical Analysis: From the frequency calculations, thermodynamic properties such as Gibbs free energy of activation (ΔG‡) and enthalpy of activation (ΔH‡) are calculated to predict reaction rates based on Transition State Theory.[1][2][3]

Logical Workflow for In-Silico Reaction Prediction

The prediction of reaction pathways and products can be systematized through a logical workflow that combines computational chemistry with chemical heuristics.

workflow cluster_input Input cluster_modeling In-Silico Modeling cluster_output Output Reactant Reactant Structure (e.g., this compound) PES_Scan Potential Energy Surface Scan Reactant->PES_Scan Reagents Reaction Conditions (Nucleophile, Solvent, Temperature) Reagents->PES_Scan TS_Search Transition State Search (e.g., DFT Calculations) PES_Scan->TS_Search IRC Intrinsic Reaction Coordinate (IRC) Analysis TS_Search->IRC Kinetics Kinetic Modeling (Transition State Theory) TS_Search->Kinetics Pathways Predicted Reaction Pathways IRC->Pathways Products Predicted Products and Yields Kinetics->Products Validation Comparison with Experimental Data Products->Validation

Caption: A logical workflow for the in-silico prediction of chemical reactions.

Conclusion

The in-silico modeling of reactions involving this compound and its analogues provides valuable insights into their reactivity and potential synthetic applications. While direct experimental data for the title compound is scarce, computational methods, particularly DFT, offer a robust framework for predicting reaction pathways and kinetics. By comparing the computational results with experimental data from similar compounds, researchers can gain a deeper understanding of the underlying chemical principles and make more informed decisions in the design and optimization of chemical processes. The workflows and protocols outlined in this guide serve as a starting point for conducting such comparative studies.

References

Characterization of 4-(1-Chloropropan-2-yl)morpholine Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive overview of the potential impurities associated with 4-(1-Chloropropan-2-yl)morpholine, a key building block in the synthesis of various pharmaceutical compounds. We present a comparative analysis of analytical techniques for impurity profiling and provide detailed experimental protocols.

Understanding the Impurity Landscape

Impurities in a drug substance can originate from various sources, including starting materials, by-products of the synthesis, degradation products, and residual solvents.[1][2] The control of these impurities is a critical issue in the pharmaceutical industry, with regulatory bodies like the ICH, USFDA, and EMA providing strict guidelines.[3] For this compound, potential impurities can be categorized as organic, inorganic, and residual solvents. Organic impurities are of primary concern as they can have similar structures to the main compound and potentially similar pharmacological or toxicological effects.

A likely synthetic route to this compound involves the N-alkylation of morpholine with a suitable chloropropylating agent, such as 1,2-dichloropropane. This process can lead to the formation of several process-related impurities.

Potential Organic Impurities in this compound

Based on the probable synthetic pathway, a number of potential organic impurities can be anticipated. A summary of these impurities, their potential origin, and typical analytical limits are presented in Table 1.

Table 1: Potential Organic Impurities in this compound
Impurity Name Structure Potential Origin Typical Reporting Threshold (ICH Q3A)
MorpholineC4H9NOUnreacted starting material≤ 0.10%
1,2-DichloropropaneC3H6Cl2Unreacted starting materialDependent on solvent classification
4-(2-Chloropropan-1-yl)morpholineC7H14ClNOIsomeric by-product from reaction with 1,2-dichloropropane≤ 0.15%
1,2-DimorpholinopropaneC11H22N2O2By-product from reaction of the product with another morpholine molecule≤ 0.15%
Morpholine N-oxideC4H9NO2Oxidation/degradation product≤ 0.15%

Note: The data presented in this table is illustrative and based on general principles of impurity profiling. Actual impurity profiles may vary depending on the specific synthetic route and process conditions.

Comparative Analysis of Analytical Techniques

The effective detection, quantification, and characterization of impurities require the use of various analytical techniques.[2] High-Performance Liquid Chromatography (HPLC) is often the gold standard for impurity analysis, while Gas Chromatography (GC) is ideal for volatile impurities.[1] Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are invaluable for structural elucidation.[1][4] A comparison of common analytical techniques for impurity profiling is provided in Table 2.

Table 2: Comparison of Analytical Techniques for Impurity Profiling
Technique Principle Strengths Limitations
HPLC-UV Differential partitioning between a mobile and stationary phase with UV detection.High resolution, quantitative, robust, suitable for a wide range of non-volatile and thermally labile compounds.[5]Requires chromophores for UV detection, may require derivatization for some compounds.
GC-MS Separation of volatile compounds based on boiling point and polarity, with mass spectrometric detection.High sensitivity for volatile and semi-volatile compounds, provides molecular weight and fragmentation information for identification.[4]Not suitable for non-volatile or thermally labile compounds.
LC-MS Combines the separation power of HPLC with the detection capabilities of mass spectrometry.High sensitivity and selectivity, provides molecular weight information for unknown impurities, applicable to a wide range of compounds.[3]Higher cost and complexity compared to HPLC-UV.
NMR Spectroscopy Interaction of atomic nuclei with an external magnetic field to provide detailed structural information.Provides unambiguous structure elucidation, quantitative without the need for reference standards (qNMR).Lower sensitivity compared to chromatographic techniques.

Experimental Protocols

Detailed and validated experimental protocols are crucial for accurate and reproducible impurity analysis. Below are representative protocols for the analysis of this compound impurities.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of non-volatile organic impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of Mobile Phase A and B.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the identification and quantification of volatile and semi-volatile impurities, including residual solvents.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 min.

    • Ramp: 10 °C/min to 250 °C, hold for 5 min.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 35-500.

  • Injection Mode: Split (10:1).

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve 50 mg of this compound in 1 mL of Dichloromethane.

Visualizing Synthesis and Analysis Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate the potential synthetic pathway of this compound and a typical workflow for impurity characterization.

Synthesis_Pathway cluster_reactants Starting Materials & Reagents cluster_products Reaction Mixture Morpholine Morpholine Reaction N-Alkylation Reaction Morpholine->Reaction Dichloropropane 1,2-Dichloropropane Dichloropropane->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Main_Product This compound Reaction->Main_Product Impurity1 4-(2-Chloropropan-1-yl)morpholine (Isomer) Reaction->Impurity1 Impurity2 1,2-Dimorpholinopropane Reaction->Impurity2 Unreacted_SMs Unreacted Starting Materials Reaction->Unreacted_SMs

Caption: Synthetic pathway for this compound and potential impurities.

Impurity_Workflow cluster_screening Initial Screening cluster_characterization Identification & Quantification Sample This compound Sample HPLC_UV HPLC-UV Analysis Sample->HPLC_UV GC_MS_Screening GC-MS Analysis (Volatiles) Sample->GC_MS_Screening Decision Impurities Detected? HPLC_UV->Decision GC_MS_Screening->Decision LC_MS LC-MS for Molecular Weight Decision->LC_MS Yes Report Impurity Profile Report Decision->Report No (Below Threshold) Isolation Preparative HPLC/SFC for Isolation LC_MS->Isolation NMR NMR for Structure Elucidation Isolation->NMR Quantification Quantitative Analysis (HPLC/qNMR) NMR->Quantification Quantification->Report

Caption: Analytical workflow for the characterization of impurities.

References

Comparative Analysis of 4-(1-Chloropropan-2-yl)morpholine: A Predictive Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-(1-Chloropropan-2-yl)morpholine, focusing on its potential cross-reactivity with other biologically active molecules. Due to a lack of direct experimental data on this specific compound, this report leverages information on structurally similar morpholine derivatives to predict its likely off-target interactions and compares it with known alternative compounds.

The morpholine ring is a common scaffold in medicinal chemistry, recognized for its favorable physicochemical properties that can enhance drug-like characteristics such as solubility and metabolic stability.[1][2] However, the versatility of the morpholine structure also means that derivatives can interact with a wide range of biological targets, making cross-reactivity a significant consideration in drug development.[3][4]

Predictive Cross-Reactivity Profile

Based on the known biological activities of various substituted morpholines, this compound has the potential to exhibit cross-reactivity with several classes of enzymes and receptors. The introduction of a chloroalkyl substituent on the nitrogen atom can influence its binding affinity and specificity.

Structural Analogs and Their Primary Biological Targets

To build a predictive profile, we can examine the activities of structurally related compounds.

Compound ClassGeneral StructurePrimary Biological Target(s)Potential for Cross-Reactivity
Aryl-Morpholines Morpholine ring with an aryl substituentPI3K kinase family, Cannabinoid receptors[3]High: The aryl group can facilitate interactions with a variety of receptor pockets.
N-Alkylmorpholines Morpholine ring with various alkyl chains on the nitrogenFungicidal (sterol biosynthesis inhibition)[5]Moderate: The nature of the alkyl chain can modulate specificity.
Morpholine-Azaindoles Fused heterocyclic system containing morpholineCannabinoid receptors[3]High: Complex structures with multiple interaction points.
2-Substituted Morpholines Substituents at the 2-position of the morpholine ringSympathomimetic amines, Analgesics[6]Moderate to High: The substitution pattern is critical for determining specificity.

Experimental Protocols for Assessing Cross-Reactivity

To definitively determine the cross-reactivity profile of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays
  • Competitive Binding Assays: These assays measure the ability of the test compound to displace a known radiolabeled ligand from its target receptor. By screening against a panel of receptors, off-target binding can be quantified.

  • Enzyme Inhibition Assays: The inhibitory activity of the compound is tested against a panel of enzymes (e.g., kinases, proteases, cytochromes P450). IC50 values are determined to quantify potency against different targets.

  • Cell-Based Functional Assays: These assays measure the functional consequence of compound binding to a receptor or enzyme in a cellular context. This can include measuring changes in second messenger levels, gene expression, or cell viability.

In Vivo Studies
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: In vivo studies help to understand the relationship between drug concentration and its effect, which can reveal on- and off-target effects in a whole organism.[1]

  • Toxicology and Safety Pharmacology Studies: These studies are designed to identify adverse effects of a drug candidate and can uncover unexpected off-target activities.

Visualizing Experimental Workflows and Relationships

Experimental Workflow for Cross-Reactivity Screening

Cross_Reactivity_Workflow cluster_InVitro In Vitro Screening cluster_DataAnalysis Data Analysis cluster_InVivo In Vivo Validation Compound This compound BindingAssays Competitive Binding Assays (Receptor Panel) Compound->BindingAssays EnzymeAssays Enzyme Inhibition Assays (Kinase, CYP Panels) Compound->EnzymeAssays FunctionalAssays Cell-Based Functional Assays BindingAssays->FunctionalAssays EnzymeAssays->FunctionalAssays HitIdentification Hit Identification (Affinity, IC50) FunctionalAssays->HitIdentification SAR Structure-Activity Relationship (SAR) HitIdentification->SAR PKPD PK/PD Modeling SAR->PKPD Tox Toxicology Studies PKPD->Tox Result Cross-Reactivity Profile Tox->Result Morpholine_Derivatives Core Morpholine Core Target This compound Core->Target N-substitution Aryl Aryl-Morpholines Core->Aryl C-substitution NAlkyl N-Alkylmorpholines Core->NAlkyl N-substitution Azaindole Morpholine-Azaindoles Core->Azaindole Fused Ring Substituted 2-Substituted Morpholines Core->Substituted C-substitution

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 4-(1-Chloropropan-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of 4-(1-Chloropropan-2-yl)morpholine, ensuring laboratory safety and regulatory compliance. As a chlorinated organic compound, this substance requires specific disposal procedures to mitigate potential environmental and health hazards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent, such as sand or vermiculite.[1] Collect the absorbed material and place it into a designated, labeled container for hazardous waste.[1] Avoid direct contact with the skin and eyes, and prevent the chemical from entering drains or waterways.[1]

Waste Classification and Segregation

Proper classification and segregation of chemical waste are critical for safe and compliant disposal. This compound falls under the category of halogenated organic compounds.

  • Waste Segregation : Collect waste containing this compound in a dedicated, clearly labeled, and sealed container for "Halogenated Organic Waste." Do not mix this waste with non-halogenated organic solvents, as this can complicate and increase the cost of disposal.

  • Hazardous Waste Identification : Based on its chemical structure as a chlorinated amine, it is prudent to manage this compound as a hazardous waste. While a specific EPA waste code is not listed for this compound, it may fall under the F-list of hazardous wastes from non-specific sources if it is a spent solvent, such as F001 or F002.[2][3]

The following table summarizes the inferred hazardous characteristics and relevant waste codes for this compound, based on data for structurally similar compounds.

ParameterInferred Value/ClassificationSource/Rationale
Chemical Class Halogenated Organic Compound / Chlorinated AmineChemical Structure
Appearance Likely a liquid or solidBased on similar morpholine derivatives
Primary Hazards Likely toxic if swallowed, harmful in contact with skin, causes skin and eye irritation/burns, and may be harmful to aquatic life.Inferred from data on 4-(2-Chloroethyl)morpholine hydrochloride and other chlorinated amines.[4][5]
RCRA Hazardous Waste Yes (to be managed as hazardous)Precautionary principle for chlorinated organic compounds.
Potential EPA Waste Codes F001/F002 (if a spent solvent)Classification for spent halogenated solvents.[2][3]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility, typically involving incineration.

Operational Plan for Waste Collection and Storage:

  • Container Selection : Use a chemically resistant container with a secure, tight-fitting lid. The original product container, if in good condition, can be used.

  • Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Accumulation : Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials, such as strong oxidizing agents.

  • Secondary Containment : It is best practice to keep the waste container within a secondary containment bin to prevent the spread of material in case of a leak.

Disposal Procedure:

  • Waste Manifest : Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. You will need to provide information about the chemical and its quantity.

  • Professional Disposal : The EHS department will coordinate with a licensed hazardous waste contractor for the transportation and ultimate disposal of the chemical, which is typically done by high-temperature incineration.[1]

  • Empty Containers : Triple-rinse empty containers of this compound with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated organic waste. After rinsing, the container can be disposed of as non-hazardous waste, though institutional policies may vary.

Experimental Protocol: Neutralization (for Reference Only)

Direct neutralization of chlorinated amines can be complex and may produce other hazardous byproducts. The following is a general conceptual outline and is not a recommended disposal method without specific treatability studies for this compound. Chemical degradation should only be attempted by trained personnel with a thorough understanding of the potential reactions and products.

Concept: Oxidative Degradation by Chlorination

Studies on tertiary alkylamines have shown that chlorination can lead to their degradation, forming aldehydes and secondary amines.[6][7][8] This process is typically used in water treatment and may not be suitable for concentrated waste streams without significant dilution and control.

  • Reaction Principle : The tertiary amine nitrogen is susceptible to reaction with a chlorinating agent (e.g., sodium hypochlorite), leading to the formation of an unstable N-chloroammonium intermediate, which can then decompose.

  • Caution : This reaction can be vigorous and may produce other chlorinated organic byproducts and harmful fumes. The resulting mixture would still require disposal as hazardous waste.

Given the complexities and potential for hazardous byproducts, incineration via a licensed waste disposal facility remains the safest and most compliant disposal method.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill fume_hood Work in a Chemical Fume Hood ppe->fume_hood container Select a Labeled, Chemically Resistant Waste Container fume_hood->container segregate Segregate as 'Halogenated Organic Waste' container->segregate labeling Label Container with Chemical Name and 'Hazardous Waste' segregate->labeling saa Store in a Designated Satellite Accumulation Area labeling->saa secondary_containment Use Secondary Containment saa->secondary_containment ehs_contact Contact Environmental Health & Safety (EHS) secondary_containment->ehs_contact pickup Arrange for Hazardous Waste Pickup ehs_contact->pickup incineration Professional Disposal via Incineration pickup->incineration absorb Absorb with Inert Material (e.g., Sand, Vermiculite) spill->absorb collect Collect and Place in Hazardous Waste Container absorb->collect collect->labeling

Caption: Logical workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.